molecular formula C27H42N4O6S B15551839 Endo-BCN-PEG2-Biotin

Endo-BCN-PEG2-Biotin

Numéro de catalogue: B15551839
Poids moléculaire: 550.7 g/mol
Clé InChI: ZYDQEEHFKLOZCS-QNJLZTHLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Endo-BCN-PEG2-Biotin is a useful research compound. Its molecular formula is C27H42N4O6S and its molecular weight is 550.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C27H42N4O6S

Poids moléculaire

550.7 g/mol

Nom IUPAC

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H42N4O6S/c32-24(10-6-5-9-23-25-22(18-38-23)30-26(33)31-25)28-11-13-35-15-16-36-14-12-29-27(34)37-17-21-19-7-3-1-2-4-8-20(19)21/h19-23,25H,3-18H2,(H,28,32)(H,29,34)(H2,30,31,33)/t19-,20+,21?,22-,23-,25-/m1/s1

Clé InChI

ZYDQEEHFKLOZCS-QNJLZTHLSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Endo-BCN-PEG2-Biotin, a heterobifunctional linker critical in modern bioconjugation and chemical biology.

Core Structure and Functional Components

This compound is a precisely engineered molecule that facilitates the linkage of biomolecules through a two-step process involving copper-free click chemistry and high-affinity biotin-avidin interaction. Its structure is composed of three key functional moieties:

  • Endo-Bicyclononyne (Endo-BCN): This is a strained cyclic alkyne that serves as the reactive handle for copper-free click chemistry. Specifically, it participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with azide-modified molecules.[1][2] The "endo" configuration contributes to its high reactivity. This method is advantageous for biological applications as it obviates the need for cytotoxic copper catalysts.[3][4]

  • Polyethylene Glycol (PEG2) Spacer: A short, hydrophilic diethylene glycol spacer connects the endo-BCN and biotin components.[1] This PEG linker enhances the molecule's solubility in aqueous buffers, reduces steric hindrance, and provides flexibility, which is crucial for efficient conjugation and subsequent binding events.[1][2]

  • Biotin: Also known as Vitamin B7, biotin exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M).[5] This high-affinity binding is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[6][7]

The logical relationship between these components is illustrated in the diagram below, showcasing how the PEG2 spacer bridges the reactive BCN group and the high-affinity biotin tag.

G cluster_0 Functional Roles BCN Endo-BCN (Bicyclo[6.1.0]nonyne) PEG PEG2 Spacer (Diethylene Glycol) BCN->PEG Covalent Bond Role_BCN Copper-Free Click Chemistry (SPAAC) BCN->Role_BCN Biotin Biotin PEG->Biotin Covalent Bond Role_PEG Solubility & Spacing PEG->Role_PEG Role_Biotin High-Affinity Binding (to Avidin/Streptavidin) Biotin->Role_Biotin

Diagram of the functional components of this compound.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Chemical Formula C₂₇H₄₂N₄O₆S[8]
Molecular Weight 550.72 g/mol [8]
CAS Number 1393600-24-2[8]
Purity >96%[8]

Experimental Protocols

This compound is primarily utilized in a two-stage experimental workflow: first, the conjugation of the molecule to an azide-containing target via SPAAC, and second, the use of the biotin tag for downstream applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol provides a general guideline for the conjugation of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction vessel

  • Spin desalting column

Procedure:

  • Preparation of Reagents:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Ensure the azide-modified protein is purified and its concentration is accurately determined.

  • SPAAC Reaction:

    • In a reaction vessel, add the solution of the azide-modified protein.

    • Add the this compound stock solution to the protein solution. A 2-4 fold molar excess of the BCN reagent over the azide-modified protein is a common starting point.[3] The final concentration of DMSO should ideally be kept below 5% (v/v).[3]

    • Gently mix the components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[3] Reaction times may vary depending on the specific reactants.

  • Purification:

    • Remove the excess, unreacted this compound using a spin desalting column equilibrated with a suitable buffer.[4]

The following diagram illustrates the experimental workflow for the SPAAC reaction.

G A Prepare Azide-Modified Protein Solution C Mix Protein and BCN Reagent (2-4 fold molar excess of BCN) A->C B Prepare this compound Stock Solution (in DMSO) B->C D Incubate (4-12h at RT or 12-24h at 4°C) C->D E Purify Biotinylated Protein (Spin Desalting Column) D->E F Biotinylated Protein Ready for Downstream Applications E->F

Workflow for SPAAC-mediated biotinylation.
Affinity Purification Using the Biotin Tag

This protocol outlines a general procedure for the capture of a biotinylated protein using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated protein (from the SPAAC reaction)

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., high salt buffer or buffer with free biotin)

  • Magnetic rack

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads by vortexing.

    • Transfer the desired volume of beads to a microfuge tube.

    • Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.

    • Equilibrate the beads by washing them three times with the Binding/Wash Buffer.

  • Binding of Biotinylated Protein:

    • Add the solution containing the biotinylated protein to the equilibrated beads.

    • Incubate for approximately 30 minutes at room temperature with gentle mixing to allow the biotin-streptavidin interaction to occur.

  • Washing:

    • Place the tube on the magnetic rack to pellet the beads.

    • Remove the supernatant containing unbound molecules.

    • Wash the beads three times with the Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution (if required):

    • Add the Elution Buffer to the beads and incubate to dissociate the captured protein complex.

    • Place the tube on the magnetic rack and collect the supernatant containing the eluted protein.

This workflow is depicted in the diagram below.

G A Equilibrate Streptavidin Magnetic Beads B Add Biotinylated Protein Sample A->B C Incubate to Allow Biotin-Streptavidin Binding B->C D Wash Beads to Remove Unbound Molecules C->D E Elute Captured Protein (Optional) D->E For Purification F Analyze Captured Protein D->F For On-Bead Assays E->F

Workflow for affinity purification using a biotin tag.

References

Endo-BCN-PEG2-Biotin mechanism of action in click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Endo-BCN-PEG2-Biotin in Click Chemistry

Introduction

In the fields of chemical biology, drug development, and materials science, the ability to specifically and efficiently conjugate molecules in complex biological environments is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal "click chemistry," has emerged as a powerful tool for this purpose. Unlike its predecessor, the copper-catalyzed variant (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it ideal for applications in living systems.[1][2]

This technical guide provides a comprehensive examination of this compound, a heterobifunctional linker that leverages the principles of SPAAC. This reagent is composed of three critical moieties: an endo-Bicyclo[6.1.0]nonyne (BCN) group for rapid, catalyst-free conjugation to azides, a Biotin handle for high-affinity binding to streptavidin, and a flexible polyethylene glycol (PEG2) spacer.[3] We will delve into the core mechanism of action, present quantitative kinetic data, provide detailed experimental protocols, and illustrate key processes through diagrams to provide a thorough resource for researchers, scientists, and drug development professionals.

The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The fundamental reaction enabled by the BCN component of the reagent is a Huisgen [3+2] dipolar cycloaddition.[4] This reaction involves the concerted interaction between a 1,3-dipole (an azide-functionalized molecule) and a dipolarophile (the strained alkyne of the BCN ring). The driving force of this "strain-promoted" reaction is the significant ring strain inherent to the cyclooctyne structure of BCN.[1][5] This strain deforms the alkyne from its ideal linear geometry, substantially lowering the activation energy required for the cycloaddition to occur, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[4][6] The resulting product is a highly stable triazole linkage, covalently connecting the two molecules.[1]

Caption: Functional components of the this compound reagent.

SPAAC_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product Reactants Endo-BCN + Azide-Molecule BCN Endo-BCN (Strained Alkyne) TS [3+2] Cycloaddition (Concerted) BCN->TS Strain-Promoted Azide R-N3 (Azide) Azide->TS Product Stable Triazole Linkage TS->Product Covalent Bond Formation Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis / Detection p1 1. Prepare Azide-Modified Protein in PBS r1 3. Mix Protein and BCN Reagent (2-4x Molar Excess of BCN) p1->r1 p2 2. Prepare this compound Stock Solution in DMSO p2->r1 r2 4. Incubate (e.g., 4h at Room Temp) r1->r2 a1 5. Separate via SDS-PAGE r2->a1 Biotinylated Protein a2 6. Transfer to Membrane a1->a2 a3 7. Block Membrane a2->a3 a4 8. Probe with Streptavidin-HRP a3->a4 a5 9. Wash and Add ECL Substrate a4->a5 a6 10. Image Chemiluminescence a5->a6

References

An In-depth Technical Guide to Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endo-BCN-PEG2-Biotin is a heterobifunctional linker molecule integral to advancements in bioconjugation, chemical biology, and drug development.[1] Its unique structure, combining a reactive bicyclo[6.1.0]nonyne (BCN) group, a hydrophilic polyethylene glycol (PEG) spacer, and a high-affinity biotin tag, enables precise and efficient labeling, detection, and purification of biomolecules.[1] This guide provides a detailed overview of its properties, solubility, and applications, complete with experimental insights and workflow visualizations.

Core Properties and Specifications

The physicochemical characteristics of this compound are critical for its application in experimental design. The data below has been compiled from various suppliers.

PropertyValueReference(s)
Molecular Weight 550.71 g/mol , 550.72 g/mol [2][3]
Molecular Formula C₂₇H₄₂N₄O₆S[3]
Purity ≥95%, >96%[1][2][3]
CAS Number 1393600-24-2[1][3]
Appearance White to off-white solid
Storage Store at -20°C, keep in dry and avoid sunlight.[2][4]
Shipping Shipped at ambient temperature.[2]

Solubility Profile

A key feature of this compound is its enhanced solubility in aqueous solutions, a property conferred by the hydrophilic PEG2 spacer.[1][2] This spacer not only improves solubility but also increases molecular flexibility and reduces steric hindrance, which is crucial for efficient conjugation and subsequent binding to streptavidin or avidin.[1]

While readily soluble in aqueous buffers, for stock solution preparation, it is also soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). A related compound, endo-BCN-PEG2-acid, is noted to be soluble in DMSO, DCM, and DMF.[5][6]

Mechanism of Action and Applications

The functionality of this compound is rooted in its two key terminal groups: the endo-BCN moiety and the biotin tag.

  • Endo-BCN Group : This strained alkyne enables rapid and highly specific covalent bonding to azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This reaction is a cornerstone of "click chemistry" and is prized for its bioorthogonality, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.[7] A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[1][7]

  • Biotin Moiety : Biotin exhibits an exceptionally high and specific affinity for streptavidin and avidin proteins. This interaction is robust and resistant to changes in pH, temperature, and denaturing agents, making it an ideal tool for capturing, immobilizing, or detecting labeled biomolecules.[1][8]

This dual functionality makes the reagent a versatile tool for:

  • Bioorthogonal Labeling : Attaching biotin to azide-modified proteins, nucleic acids, lipids, or surfaces for subsequent detection.[1]

  • Affinity Purification : Isolating and purifying azide-tagged biomolecules from complex mixtures using streptavidin-coated resins (pull-down assays).[1]

  • Drug Delivery Systems : As a component in targeted drug delivery, where the BCN group can be used to conjugate the system to a targeting moiety.[2]

  • Diagnostic Assays : Developing sensitive detection methods like ELISA, Western blotting, or fluorescence imaging.[1]

Molecular Structure and Functional Relationship

The diagram below illustrates the relationship between the structural components of this compound and their respective functions in a typical bioconjugation application.

cluster_Molecule This compound Structure cluster_Function Functional Roles Molecule endo-BCN Group PEG2 Spacer Biotin Moiety BCN_Func Reacts with Azide (SPAAC Click Chemistry) Molecule:bcn->BCN_Func PEG_Func Enhances Solubility Reduces Steric Hindrance Molecule:peg->PEG_Func Biotin_Func Binds to Streptavidin (High-Affinity Capture) Molecule:biotin->Biotin_Func

Caption: Functional components of the this compound linker.

Experimental Workflow: Affinity Purification of an Azide-Modified Protein

The following diagram outlines a standard workflow for using this compound to label and subsequently purify a target protein that has been metabolically or enzymatically modified to contain an azide group.

Start Start: Azide-Modified Protein in Cell Lysate AddReagent Add this compound Reagent Start->AddReagent Incubate Incubate (Allow SPAAC Reaction) AddReagent->Incubate AddBeads Introduce Streptavidin-Coated Magnetic Beads Incubate->AddBeads Capture Incubate (Allow Biotin-Streptavidin Binding) AddBeads->Capture Wash Wash Beads (Remove Unbound Proteins) Capture->Wash Elute Elute Captured Protein (e.g., with excess free biotin or denaturing buffer) Wash->Elute Analysis Analyze Purified Protein (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) Elute->Analysis

Caption: Workflow for protein purification using this compound.

General Experimental Protocol for Protein Labeling

The following is a generalized protocol for labeling an azide-modified protein with this compound. The optimal conditions, particularly the molar excess of the reagent, may need to be determined empirically for each specific application.

Materials:

  • Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.2-7.5).

  • This compound.

  • Anhydrous DMSO or DMF for stock solution.

  • Reaction buffer (sulfhydryl-free, e.g., PBS pH 7.2).

Procedure:

  • Prepare Reagent Stock Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Mix well by vortexing. This stock solution can be stored at -20°C for future use.

  • Prepare Protein Solution:

    • Ensure the azide-modified protein is in a suitable reaction buffer at a known concentration. Buffers containing azides must be avoided.

  • Calculate Reagent Volume:

    • The extent of labeling is controlled by the molar ratio of the BCN reagent to the target protein. A 5- to 20-fold molar excess of the BCN reagent over the protein is a common starting point for solutions with protein concentrations >2 mg/mL.[8]

    • For more dilute protein solutions, a higher molar excess may be required to achieve efficient labeling.[8]

    • Calculation:

      • Volume of Reagent (µL) = ( [Protein Molarity (mol/L)] * [Protein Volume (mL)] * [Molar Excess] / [Reagent Stock Molarity (mol/L)] ) * 1,000,000

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution.

    • Mix gently but thoroughly by pipetting or brief vortexing.

    • Incubate the reaction. A typical incubation is for 2 hours at room temperature or overnight at 4°C.[8] The reaction is generally rapid under mild physiological conditions.[7]

  • Removal of Excess Reagent (Optional):

    • If necessary, unreacted this compound can be removed from the labeled protein using methods such as dialysis, size-exclusion chromatography, or spin desalting columns.

  • Downstream Application:

    • The resulting biotinylated protein is now ready for use in downstream applications, such as affinity purification, immobilization on streptavidin-coated surfaces, or detection with streptavidin-conjugated probes.

References

An In-depth Technical Guide to the Synthesis and Application of Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endo-BCN-PEG2-Biotin is a heterobifunctional linker that has emerged as a valuable tool in bioconjugation and drug delivery. This molecule incorporates three key functional components: an endo-bicyclo[6.1.0]nonyne (BCN) moiety for copper-free click chemistry, a polyethylene glycol (PEG) spacer, and a biotin molecule for high-affinity binding to streptavidin and avidin. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, tailored for professionals in research and drug development.

Chemical Properties and Data

This compound is a well-characterized molecule with defined chemical and physical properties. The data presented below has been compiled from various commercial suppliers and is crucial for its effective use in experimental settings.[1][2][3]

PropertyValueReference
Chemical Formula C27H42N4O6S[1][2][3]
Molecular Weight 550.72 g/mol [2]
CAS Number 1393600-24-2[1][2][3]
Appearance White to off-white solid or oil
Purity >95% to >96%[1][2][3]
Solubility Soluble in DMSO, DMF, Chloroform, Methanol[4]
Storage Conditions -20°C, protected from light and moisture[1]

Synthesis of this compound: A Representative Pathway

While specific, proprietary synthesis protocols may vary between manufacturers, a plausible and representative synthetic route for this compound can be conceptualized in a two-step process. This involves the synthesis of an amine-functionalized BCN-PEG2 intermediate, followed by the coupling of biotin.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of endo-BCN-PEG2-Amine cluster_step2 Step 2: Biotinylation endo-BCN-OH endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol Intermediate_1 endo-BCN-O-PNP endo-BCN-OH->Intermediate_1 Activation Amino-PEG2-OH 2-(2-Aminoethoxy)ethanol Coupling_Agent Coupling Agent (e.g., p-Nitrophenyl chloroformate) Coupling_Agent->Intermediate_1 endo-BCN-PEG2-Amine endo-BCN-PEG2-Amine Final_Product This compound endo-BCN-PEG2-Amine->Final_Product Amide Bond Formation Intermediate_1Amino-PEG2-OH Intermediate_1Amino-PEG2-OH Intermediate_1Amino-PEG2-OH->endo-BCN-PEG2-Amine Coupling Biotin-NHS Biotin-NHS Ester Biotin-NHS->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of endo-BCN-PEG2-Amine

  • Activation of endo-BCN-Methanol: To a solution of endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol in a suitable anhydrous solvent (e.g., dichloromethane), an activating agent such as p-nitrophenyl chloroformate is added in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine). The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The activated intermediate, endo-BCN-O-p-nitrophenyl carbonate, is then isolated.

  • Coupling with Amino-PEG2-OH: The activated endo-BCN intermediate is dissolved in an anhydrous polar aprotic solvent like dimethylformamide (DMF). A solution of 2-(2-aminoethoxy)ethanol in DMF is added dropwise to the reaction mixture. The reaction is stirred at room temperature for several hours.

  • Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure endo-BCN-PEG2-amine.

Step 2: Biotinylation of endo-BCN-PEG2-Amine

  • Reaction Setup: The purified endo-BCN-PEG2-amine is dissolved in a polar aprotic solvent such as DMF. To this solution, a slight molar excess of Biotin-N-hydroxysuccinimide (Biotin-NHS) ester is added. A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, the solvent is evaporated. The residue is redissolved in a suitable solvent and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product, this compound, is purified by high-performance liquid chromatography (HPLC) to achieve high purity.

Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Presence of characteristic peaks for the BCN ring protons, the ethylene glycol protons of the PEG spacer, and the protons of the biotin moiety.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of 550.72 [M+H]⁺.
HPLC A single major peak indicating high purity (typically >95%).

Application: Bioconjugation Workflow

This compound is primarily used as a linker in a two-step bioconjugation strategy. This involves an initial copper-free click chemistry reaction followed by biotin-streptavidin-based detection or purification.

Diagram of a Typical Experimental Workflow

Workflow cluster_conjugation Step 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_application Step 2: Application Azide_Molecule Azide-Modified Biomolecule (e.g., Protein, Antibody) Conjugate Biotinylated Biomolecule Azide_Molecule->Conjugate BCN_Biotin This compound BCN_Biotin->Conjugate Detection Detection / Purification Conjugate->Detection Streptavidin Streptavidin-Coated Surface (e.g., Beads, Plate) or Streptavidin-Fluorophore Streptavidin->Detection

Caption: General workflow for bioconjugation using this compound.

Experimental Protocol: Labeling and Detection of an Azide-Modified Protein

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound dissolved in DMSO

  • Streptavidin-conjugated horseradish peroxidase (HRP)

  • TMB substrate

  • 96-well microplate

  • Wash buffer (e.g., PBST)

Procedure:

  • SPAAC Reaction:

    • To a solution of the azide-modified protein, add a 5- to 20-fold molar excess of this compound.

    • Incubate the reaction mixture at room temperature for 1-4 hours.

    • Remove excess, unreacted this compound using a desalting column.

  • ELISA-based Detection:

    • Coat a 96-well plate with a capture antibody specific for the protein of interest and incubate overnight at 4°C.

    • Wash the plate with wash buffer.

    • Block the plate with a suitable blocking buffer for 1 hour at room temperature.

    • Wash the plate.

    • Add the biotinylated protein sample to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.

Conclusion

This compound is a versatile and powerful tool for researchers in chemical biology and drug development. Its heterobifunctional nature allows for the efficient and specific labeling of biomolecules through copper-free click chemistry, while the biotin moiety enables robust detection, purification, and immobilization. The inclusion of a PEG spacer enhances solubility and reduces steric hindrance, making it suitable for a wide range of applications in complex biological systems. This guide provides the foundational knowledge required for the successful implementation of this compound in various research and development endeavors.

References

The Pivotal Role of the PEG2 Spacer in Endo-BCN-PEG2-Biotin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endo-BCN-PEG2-Biotin is a heterobifunctional linker integral to advanced bioconjugation strategies, including targeted drug delivery, protein labeling, and diagnostic assay development. This technical guide delves into the critical function of the discrete two-unit polyethylene glycol (PEG2) spacer within this molecule. The PEG2 spacer is not merely a linker but a functional component that significantly enhances the molecule's utility by improving its aqueous solubility, modulating pharmacokinetic profiles, and mitigating steric hindrance. This document provides a comprehensive overview of the role of the PEG2 spacer, supported by quantitative data from analogous systems, detailed experimental protocols, and visualizations of key molecular interactions and workflows.

Introduction to this compound

This compound is a sophisticated chemical tool comprised of three key functional moieties:

  • Endo-Bicyclononyne (BCN): A strained alkyne that is highly reactive towards azides in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][2] This bioorthogonal reaction is exceptionally useful for labeling biomolecules in complex biological environments without the need for a toxic copper catalyst.[2]

  • Biotin: A vitamin with an extraordinarily high affinity for streptavidin and avidin proteins.[3][4] This strong and specific interaction is widely exploited for detection, purification, and immobilization of biotinylated molecules.[3][4]

  • PEG2 Spacer: A short, hydrophilic diethylene glycol linker that covalently connects the BCN and biotin moieties.

The strategic placement of the PEG2 spacer is crucial for optimizing the performance of both the BCN and biotin functionalities.

The Multifaceted Role of the PEG2 Spacer

The inclusion of the PEG2 spacer in the this compound linker confers several advantageous properties that are critical for its application in biological systems.

Enhanced Hydrophilicity and Solubility

PEGylation, the process of attaching PEG chains to molecules, is a well-established method for increasing the hydrophilicity and aqueous solubility of biomolecules and small molecule drug candidates.[5][6] The ethylene glycol units of the PEG spacer are hydrophilic and can hydrogen bond with water molecules, thereby improving the solubility of the entire conjugate in aqueous buffers commonly used in biological experiments.[7][8] This is particularly important for the often hydrophobic BCN moiety and can prevent aggregation of labeled proteins.[8]

Reduction of Steric Hindrance

The PEG spacer provides a flexible arm that physically separates the BCN and biotin groups from the conjugated biomolecule.[7] This separation is critical for minimizing steric hindrance, which can otherwise impede the interaction of the functional ends with their respective binding partners.[3][9] For instance, the accessibility of the biotin moiety to the binding pocket of streptavidin can be significantly improved with a spacer, leading to more efficient capture and detection.[10][11] Similarly, the PEG spacer allows the BCN group to be more accessible for reaction with an azide-modified molecule, potentially increasing the rate and efficiency of the SPAAC reaction.[7]

Improved Pharmacokinetics and Biocompatibility

In the context of in vivo applications, such as targeted drug delivery, PEGylation is known to improve the pharmacokinetic properties of molecules.[12][13] Even short PEG chains can increase the hydrodynamic radius of a molecule, which can reduce renal clearance and prolong circulation time.[14] Furthermore, PEG is generally considered non-toxic and non-immunogenic, enhancing the biocompatibility of the conjugated molecule.[7][15]

Quantitative Data on the Impact of PEG Spacers

Table 1: Effect of PEG Spacer Length on Biotin-Streptavidin Binding Affinity

Spacer LengthBinding Affinity (S/N Ratio)Reference System
No SpacerLowerBiotin on a glass surface
Short Spacer (~40 Å)Highest (>3.5)Biotin on a chitosan-grafted surface
Longer SpacerDecreasedBiotin on a glass surface

Data extrapolated from a study on the effect of spacer length on the binding of streptavidin to surface-bound biotin. The Signal-to-Noise (S/N) ratio is used as a measure of specific binding affinity.[16]

Table 2: Influence of PEG Spacer Length on Hydrophilicity and Serum Stability of Bombesin Analogs

PEG Spacer LengthHydrophilicity (logD)Serum Stability (T1/2 in min)
PEG2-1.95246 ± 4
PEG4--
PEG6-584 ± 20
PEG12-2.22-

Data from a study on bombesin-based radiolabeled antagonists, demonstrating that increasing PEG length generally increases hydrophilicity and serum stability.[13][17]

Table 3: Second-Order Rate Constants for SPAAC Reactions

ReactantsRate Constant (M⁻¹s⁻¹)
BCN-alkyne + Azide~0.1 - 0.2
DBCO + AzideGenerally faster than BCN
TCO + Tetrazine (iEDDA)~1 - 10⁶

This table provides a comparison of reaction kinetics for different bioorthogonal reactions. The inclusion of a PEG spacer on a DBCO-modified antibody was shown to increase the SPAAC reaction rate by 31 ± 16%.[2][7][18]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol for Protein Labeling via SPAAC

This protocol describes the labeling of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (dissolved in DMSO or DMF)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Ensure the azide-modified protein is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the azide-modified protein solution.

    • Gently mix and incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically.

  • Purification:

    • Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.

    • Alternatively, dialyze the reaction mixture against the storage buffer at 4°C with multiple buffer changes.

  • Analysis and Storage:

    • Confirm biotinylation using a streptavidin-HRP conjugate in a Western blot or ELISA.

    • Determine the degree of labeling using a fluorescently-labeled streptavidin and measuring the fluorescence intensity.

    • Store the biotinylated protein at -20°C or -80°C.

Protocol for Affinity Purification of a Biotinylated Protein

This protocol outlines the capture of a biotinylated protein using streptavidin-functionalized beads.

Materials:

  • Biotinylated protein sample

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing free biotin)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.

    • Wash the beads three times with Binding/Wash Buffer by centrifuging (for agarose beads) or using a magnetic stand (for magnetic beads) to pellet the beads and then resuspending them in fresh buffer.

  • Binding:

    • Add the biotinylated protein sample to the equilibrated streptavidin beads.

    • Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • To elute the bound protein, add the Elution Buffer to the beads and incubate for 5-10 minutes at room temperature.

    • Pellet the beads and carefully collect the supernatant containing the purified protein.

    • If using a low pH elution buffer, immediately neutralize the eluate by adding Neutralization Buffer.

  • Analysis:

    • Analyze the purified protein by SDS-PAGE, Western blot, or other desired methods.

Visualizations

Signaling Pathway: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC_Reaction BCN This compound Triazole Stable Triazole Linkage (Biotinylated Biomolecule) BCN->Triazole Strain-Promoted Cycloaddition Azide Azide-Modified Biomolecule Azide->Triazole

Caption: SPAAC reaction between Endo-BCN and an azide.

Experimental Workflow: Protein Biotinylation and Affinity Purification

Biotinylation_Purification_Workflow cluster_labeling Biotinylation cluster_purification Affinity Purification AzideProtein Azide-Modified Protein LabeledProtein Biotinylated Protein AzideProtein->LabeledProtein SPAAC Reaction BCN_Biotin This compound BCN_Biotin->LabeledProtein StreptavidinBeads Streptavidin Beads BoundComplex Streptavidin-Biotin Complex LabeledProtein->BoundComplex Binding StreptavidinBeads->BoundComplex PurifiedProtein Purified Protein BoundComplex->PurifiedProtein Elution

Caption: Workflow for biotinylation and purification.

Logical Relationship: Benefits of the PEG2 Spacer

PEG2_Benefits cluster_properties Physicochemical Properties cluster_outcomes Functional Outcomes PEG2 PEG2 Spacer Solubility Increased Solubility PEG2->Solubility Steric Reduced Steric Hindrance PEG2->Steric Flexibility Increased Flexibility PEG2->Flexibility Biocompatibility Better Biocompatibility Solubility->Biocompatibility Efficiency Improved Reaction Efficiency Steric->Efficiency Binding Enhanced Binding Affinity Steric->Binding Flexibility->Efficiency Flexibility->Binding

References

The Endo-BCN Group in Copper-Free Click Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry has revolutionized the field of bioconjugation, enabling the specific and efficient labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[] At the heart of this technology lies the strain-promoted azide-alkyne cycloaddition (SPAAC), a reaction driven by the high ring strain of cyclooctynes.[2] Among the various cyclooctynes developed, bicyclo[6.1.0]nonyne (BCN) has emerged as a prominent reagent due to its favorable balance of reactivity, stability, and hydrophilicity.[3][4] This technical guide provides a comprehensive overview of the endo-isomer of BCN (endo-BCN), focusing on its core characteristics, quantitative performance data, detailed experimental protocols, and applications in research and drug development.

The Endo-BCN Group: Structure and Reactivity

BCN is synthesized as a mixture of two diastereomers: exo-BCN and endo-BCN, typically in a 5:3 ratio.[3] The endo isomer, where the cyclopropane ring is oriented towards the eight-membered ring, is frequently utilized in bioorthogonal reactions.[3] While both diastereomers exhibit similar reactivity towards azides, endo-BCN is slightly more reactive.[3] The reactivity of BCN in SPAAC is attributed to the significant ring strain of the cyclooctyne, which is released upon the [3+2] cycloaddition with an azide to form a stable triazole linkage.[2]

One of the key advantages of BCN is its dual reactivity. Unlike dibenzocyclooctyne (DBCO), BCN can participate in both SPAAC with azides and inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines, expanding its versatility in bioorthogonal labeling schemes.[5][6] Furthermore, the symmetric nature of BCN prevents the formation of regioisomers upon cycloaddition, simplifying product analysis.[4]

Quantitative Data on Endo-BCN Performance

The selection of a cyclooctyne for a specific application often depends on its reaction kinetics and stability. The following tables summarize key quantitative data for endo-BCN in comparison to other commonly used cyclooctynes.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemReference
endo-BCN Benzyl Azide0.29CD₃CN/D₂O (1:2)[3]
endo-BCN Benzyl Azide0.15DMSO[7]
exo-BCNBenzyl Azide0.19CD₃CN/D₂O (1:2)[3]
DBCOBenzyl Azide~0.6 - 1.0Various[8]
DIBOBenzyl Azide~0.3 - 0.7Various[8]
Table 1: Comparative Reaction Kinetics of Cyclooctynes in SPAAC.
Linkage TypeConditionsStabilityReference
endo-BCN Amide Cultured cellsHigh stability[9]
endo-BCN Carbamate Cultured cellsLess stable than amide[9]
endo-BCN Glutathione (GSH)Significantly more stable than DBCO[10]
endo-BCN Tris(2-carboxyethyl)phosphine (TCEP)Stable[10]
Table 2: Stability of Endo-BCN Derivatives.

Experimental Protocols

This section provides detailed methodologies for common applications of endo-BCN in bioconjugation.

Protocol 1: Labeling of Bovine Serum Albumin (BSA) with endo-BCN-PEG4-NHS Ester

This protocol describes the labeling of primary amines on a model protein, BSA, using an endo-BCN derivative activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Bovine Serum Albumin (BSA)

  • endo-BCN-PEG4-NHS ester

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • 1 M Tris-HCl, pH 8.0

  • PD-10 desalting column (or equivalent)

Procedure:

  • Prepare Protein Solution: Dissolve BSA in PBS (pH 8.0) to a final concentration of 5-10 mg/mL.

  • Prepare BCN Reagent Stock: Immediately before use, dissolve the endo-BCN-PEG4-NHS ester in a minimal amount of DMSO to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the endo-BCN-PEG4-NHS ester stock solution to the BSA solution. Gently mix by pipetting. The final DMSO concentration should be below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted endo-BCN reagent and quenching buffer using a PD-10 desalting column equilibrated with PBS. Collect the protein fractions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the protein concentration (e.g., via Bradford assay or A280) and, if applicable, the absorbance of a fluorescent tag conjugated to the BCN group. The successful conjugation can also be confirmed by mass spectrometry.

Protocol 2: Oligonucleotide Conjugation using endo-BCN Phosphoramidite

This protocol outlines the incorporation of an endo-BCN moiety into a synthetic oligonucleotide using standard phosphoramidite chemistry for subsequent copper-free click conjugation.

Materials:

  • endo-BCN CE-Phosphoramidite

  • Standard DNA/RNA synthesis reagents (activator, capping, oxidation, and deblocking solutions)

  • Controlled Pore Glass (CPG) solid support

  • Ammonium hydroxide/methylamine (AMA) solution

  • Azide-modified molecule for conjugation (e.g., fluorescent dye, biotin)

  • HPLC system for purification

Procedure:

  • Oligonucleotide Synthesis: Perform automated solid-phase oligonucleotide synthesis on a DNA/RNA synthesizer.

  • Incorporation of endo-BCN: In the desired coupling cycle, use the endo-BCN CE-Phosphoramidite as the building block. A longer coupling time (e.g., 6 minutes) is recommended to ensure efficient incorporation.[5]

  • Oxidation: Use a mild oxidizing agent, such as (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO), as the BCN moiety can be sensitive to standard iodine oxidation.[5]

  • Cleavage and Deprotection: Cleave the oligonucleotide from the CPG support and deprotect the nucleobases using AMA solution at room temperature for 2 hours.[5] It is crucial to avoid acidic conditions during deprotection, as the BCN group can be acid-sensitive.[5]

  • Purification of BCN-Oligonucleotide: Purify the endo-BCN-modified oligonucleotide by HPLC.

  • Copper-Free Click Conjugation:

    • Dissolve the purified BCN-oligonucleotide and a slight molar excess of the azide-modified molecule in a compatible buffer (e.g., PBS).

    • Incubate the reaction mixture at room temperature for 4-17 hours. The reaction progress can be monitored by HPLC.

  • Final Purification: Purify the final oligonucleotide conjugate by HPLC to remove any unreacted starting materials.

Visualizations of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships involving the endo-BCN group.

experimental_workflow_protein_labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis BSA BSA Solution (PBS, pH 8.0) Mix Mix BSA and BCN-NHS Ester BSA->Mix BCN_NHS endo-BCN-NHS Ester (DMSO Stock) BCN_NHS->Mix Incubate Incubate (1-2h, RT) Mix->Incubate Quench Quench with Tris-HCl Incubate->Quench Desalt Desalting Column Quench->Desalt Analyze Characterization (DOL, MS) Desalt->Analyze

Caption: Workflow for labeling BSA with endo-BCN-NHS ester.

logical_relationship_reactivity BCN Bicyclo[6.1.0]nonyne (BCN) endo_BCN endo-BCN BCN->endo_BCN exo_BCN exo-BCN BCN->exo_BCN SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) endo_BCN->SPAAC slightly higher reactivity iEDDA Inverse-Electron-Demand Diels-Alder (iEDDA) endo_BCN->iEDDA exo_BCN->SPAAC Triazole Stable Triazole Linkage SPAAC->Triazole Dihydropyridazine Stable Dihydropyridazine Linkage iEDDA->Dihydropyridazine Azide Azide-containing Molecule Azide->SPAAC Tetrazine Tetrazine-containing Molecule Tetrazine->iEDDA

Caption: Reactivity pathways of the BCN group.

experimental_workflow_adc_synthesis cluster_antibody_mod Antibody Modification cluster_drug_mod Drug-Linker Synthesis cluster_conjugation SPAAC Conjugation mAb Monoclonal Antibody (mAb) Azide_Linker Azide-functionalized Linker mAb->Azide_Linker Azide_mAb Azide-modified mAb Azide_Linker->Azide_mAb Click Copper-Free Click Chemistry Azide_mAb->Click Drug Cytotoxic Drug BCN_Linker endo-BCN Linker Drug->BCN_Linker BCN_Drug BCN-Drug Conjugate BCN_Linker->BCN_Drug BCN_Drug->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC Purify Purification & Characterization ADC->Purify

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Applications in Drug Development and Research

The favorable properties of endo-BCN have led to its widespread adoption in various areas of research and drug development.

  • Bioconjugation and Labeling: Endo-BCN derivatives are extensively used to label proteins, nucleic acids, and other biomolecules with imaging agents (e.g., fluorescent dyes) or affinity tags (e.g., biotin).[4][11] The ability to perform these conjugations in aqueous buffers under mild conditions is a significant advantage.[12]

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, endo-BCN provides a robust method for attaching potent cytotoxic drugs to monoclonal antibodies.[13] The stability of the resulting triazole linkage is crucial for ensuring that the drug remains attached to the antibody until it reaches the target cell.

  • Proteolysis-Targeting Chimeras (PROTACs): Endo-BCN is also employed as a component of the linker in PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[14][15] The click chemistry approach facilitates the modular synthesis of PROTAC libraries for screening and optimization.

  • Cell Surface Labeling: The hydrophilicity and biocompatibility of endo-BCN make it well-suited for labeling proteins on the surface of living cells.[16] This enables the study of cell surface receptor dynamics, trafficking, and interactions.

Conclusion

The endo-BCN group is a versatile and powerful tool in the copper-free click chemistry toolbox. Its combination of good reactivity, stability, and hydrophilicity, along with its dual reactivity in both SPAAC and iEDDA reactions, makes it an attractive choice for a wide range of applications in bioconjugation, diagnostics, and therapeutics. For researchers and drug development professionals, a thorough understanding of the quantitative performance and experimental considerations of endo-BCN is essential for its successful implementation in their scientific endeavors. As the field of bioorthogonal chemistry continues to evolve, the utility of well-characterized and reliable reagents like endo-BCN will undoubtedly continue to expand.

References

An In-Depth Technical Guide to the Heterobifunctional Nature of Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of Endo-BCN-PEG2-Biotin, a sophisticated heterobifunctional linker. We will dissect its molecular components, explore its dual reactivity, present relevant quantitative data, and provide detailed experimental protocols for its application in bioconjugation, affinity purification, and molecular detection.

Introduction to Heterobifunctional Linkers

In the fields of proteomics, drug delivery, and diagnostics, the precise covalent linking of distinct molecular entities is paramount. Heterobifunctional linkers are chemical tools designed for this purpose, possessing two different reactive groups at their termini. This architecture allows for controlled, stepwise conjugation reactions, minimizing the formation of unwanted homopolymers and enabling the elegant assembly of complex biomolecular structures. This compound is a prime example of such a linker, engineered for efficiency, specificity, and biocompatibility.

Core Components and Functionality

This compound is comprised of three distinct chemical moieties, each contributing a specific function to the overall molecule.[1] Its power lies in the synergistic action of these components: a highly reactive click chemistry handle, a flexible and solubilizing spacer, and a high-affinity capture tag.[2]

  • The Endo-BCN Moiety (Bioorthogonal Handle): The bicyclo[6.1.0]nonyne (BCN) group is a strained cyclic alkyne.[1][3] The term 'Endo' refers to the specific stereoisomer of the BCN ring. This ring strain is the driving force behind its high reactivity toward azide-modified molecules in a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][4] SPAAC is a cornerstone of "click chemistry," prized for its rapid kinetics, high specificity, and, most importantly, its bioorthogonality—it proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[5][6] The BCN group does not react with other functional groups commonly found in biological systems, such as amines or hydroxyls, ensuring precise, targeted conjugation.[5][7]

  • The PEG2 Spacer (Solubilizing and Spacing Arm): The molecule incorporates a short spacer consisting of two polyethylene glycol (PEG) units.[1] PEG is well-known for its hydrophilicity, which significantly improves the aqueous solubility of the linker and its conjugates—a critical feature when working with biomolecules.[8][9] This PEG2 spacer arm also provides flexibility and reduces steric hindrance, ensuring that the terminal functional groups can efficiently access their respective binding partners.[2][10]

  • The Biotin Moiety (High-Affinity Capture Tag): Biotin (Vitamin H) is a small molecule that exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin.[1][11] This bond is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar (10-15 M) range.[12][13][14] The interaction is rapid, and once formed, the complex is remarkably stable, resisting extremes of pH, temperature, and denaturing agents.[11][12] This makes biotin an ideal tag for the detection, immobilization, and purification of biomolecules.[12][14]

The heterobifunctional design allows for a two-stage, orthogonal modification of complex biological assemblies.[2]

cluster_Linker This compound Structure cluster_Functions Respective Functions BCN Endo-BCN Moiety (Bicyclo[6.1.0]nonyne) PEG PEG2 Spacer (Polyethylene Glycol) BCN->PEG BCN_Func Reacts with Azide-tagged molecules via Copper-Free Click Chemistry (SPAAC) BCN->BCN_Func Biotin Biotin Moiety (High-Affinity Tag) PEG->Biotin PEG_Func Increases solubility and flexibility; Reduces steric hindrance PEG->PEG_Func Biotin_Func Binds with extremely high affinity to Streptavidin for detection or purification Biotin->Biotin_Func

Caption: Molecular components and functions of this compound.

Quantitative Data

The performance of bioconjugation reagents is defined by key quantitative parameters. The following table summarizes the available data for this compound and its functional components.

ParameterValueSignificanceReference
Purity >95%Ensures high reliability and reproducibility in experiments.[2]
Molecular Weight ~550.7 g/mol Essential for calculating molar concentrations for reactions.[15]
Biotin-Avidin Kd ~10-15 MIndicates an extremely strong and stable non-covalent interaction, ideal for capture and pull-down assays.[12][13][14]
SPAAC Reaction Time ~4-17 hours (for similar cyclooctynes)Provides a general timeframe for reaction completion at room temperature. Note: specific kinetics depend on the azide partner and conditions.[7]

Experimental Protocols & Workflow

The utility of this compound is best demonstrated through its application. Below are generalized protocols for its use in labeling and purifying an azide-modified protein of interest (POI-N₃).

Protocol 1: Bioconjugation of an Azide-Modified Protein (POI-N₃)

This protocol outlines the covalent attachment of the linker to a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

  • Purified POI-N₃ in a non-amine, non-azide containing buffer (e.g., PBS, HEPES), pH 7.2-7.5.

  • This compound.

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification.

Procedure:

  • Prepare Reagents: Immediately before use, dissolve this compound in DMSO to create a 10 mM stock solution.

  • Reaction Setup: In a microcentrifuge tube, combine the POI-N₃ with the this compound stock solution. A 5- to 20-fold molar excess of the linker over the protein is typically recommended to ensure efficient labeling. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing. Reaction times may require optimization based on the reactivity of the specific POI-N₃.

  • Purification: Following incubation, remove the unreacted linker to prevent interference in downstream applications. This is typically achieved using a desalting column (for SEC) or dialysis against the storage buffer.

  • Verification: Confirm successful conjugation of the biotin tag to the protein using a Western blot with a streptavidin-HRP conjugate or via mass spectrometry.

Protocol 2: Affinity Purification of the Biotinylated Protein

This protocol describes the capture of the newly synthesized POI-Biotin conjugate using streptavidin-functionalized beads.

Materials:

  • POI-Biotin conjugate from Protocol 1.

  • Streptavidin-agarose beads (or magnetic beads).

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4).

  • Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or SDS-PAGE loading buffer). Note: Elution requires harsh, denaturing conditions due to the strength of the biotin-streptavidin bond.

Procedure:

  • Bead Preparation: Wash the streptavidin beads two to three times with the Binding/Wash Buffer to remove any storage preservatives.

  • Binding: Add the POI-Biotin conjugate solution to the washed beads. Incubate for 1-2 hours at room temperature with gentle end-over-end rotation to allow for efficient binding.

  • Washing: Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant. Wash the beads three to five times with at least 10 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, resuspend the beads in Elution Buffer. For analytical purposes (e.g., SDS-PAGE), resuspending in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes is effective. For applications requiring the native protein, specialized cleavable linkers would be necessary, as eluting the intact protein from streptavidin is generally not feasible under non-denaturing conditions.

cluster_workflow Experimental Workflow: Labeling and Purification start Start with Azide-Modified Protein of Interest (POI-N₃) add_linker Add this compound (5-20x Molar Excess) start->add_linker react Incubate (4-12h, RT) [SPAAC Reaction] add_linker->react purify_linker Purify via SEC or Dialysis (Remove excess linker) react->purify_linker labeled_protein Obtain Biotinylated Protein (POI-Biotin) purify_linker->labeled_protein add_beads Incubate with Streptavidin Beads labeled_protein->add_beads bind Bind (1-2h, RT) [Biotin-Streptavidin Interaction] add_beads->bind wash Wash Beads (Remove non-specific binders) bind->wash elute Elute under Denaturing Conditions or Boil in Sample Buffer wash->elute end_product Purified POI for Downstream Analysis elute->end_product

Caption: A typical experimental workflow for bioconjugation and purification.

Logical Relationship in Bioconjugation Strategy

The core utility of this compound is to serve as a bridge, connecting a molecule of interest to a system for detection, analysis, or purification. This logical relationship is the foundation of many advanced experimental designs in modern bioscience.

MoleculeA Molecule of Interest (e.g., Protein, Nucleic Acid) + Azide Group Linker This compound MoleculeA->Linker Covalent Bond (via SPAAC) SystemB Detection/Purification System (e.g., Streptavidin Beads, Streptavidin-Enzyme Conjugate) Linker->SystemB High-Affinity Non-Covalent Bond

Caption: Logical relationship of the linker as a bridge molecule.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its heterobifunctional nature, combining the precision of copper-free click chemistry with the robust and high-affinity biotin-streptavidin interaction, enables a wide array of applications.[2] By providing a reliable method for labeling, detecting, and purifying azide-modified biomolecules, this linker facilitates deeper investigations into complex biological systems and accelerates the development of novel therapeutics and diagnostics. Understanding its core components and the methodologies for its use is essential for leveraging its full potential in the laboratory.

References

An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. It delves into the core principles, reaction kinetics, and detailed experimental protocols, with a focus on applications in drug development and biological research.

Core Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that occurs between a cyclooctyne and an azide.[1] The primary driving force for this reaction is the significant ring strain of the cyclooctyne, which is released upon the [3+2] cycloaddition with an azide to form a stable triazole linkage.[2][3] This reaction is a type of Huisgen 1,3-dipolar cycloaddition. Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently at physiological temperatures and pH without the need for a toxic copper catalyst.[4][5] This metal-free nature makes SPAAC exceptionally well-suited for applications in living systems, including live-cell imaging, biomolecule labeling, and in vivo drug delivery.[4][5]

The key advantages of SPAAC include:

  • Biocompatibility: The absence of a copper catalyst eliminates concerns about cytotoxicity, allowing for reactions to be performed in living cells and organisms.[4][5]

  • Bioorthogonality: Both the azide and cyclooctyne functional groups are abiotic and do not typically react with native biological molecules, ensuring high specificity.[2]

  • Mild Reaction Conditions: SPAAC proceeds efficiently under physiological conditions (neutral pH and 37°C), preserving the structure and function of sensitive biomolecules.[5]

  • High Stability: The resulting triazole linkage is chemically stable.[1]

Quantitative Analysis of SPAAC Kinetics

The kinetics of SPAAC are a critical factor in its application, particularly for in vivo studies where rapid labeling at low concentrations is often required. The reaction follows second-order kinetics, and the rate is highly dependent on the structure of the cyclooctyne. More strained cyclooctynes exhibit faster reaction rates. The table below summarizes the second-order rate constants for commonly used cyclooctynes with benzyl azide, a standard model azide.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
DibenzocyclooctyneDBCO / ADIBO~0.6 - 1.0[6]High reactivity, widely used for biomolecule labeling.[3]
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7[6]Good reactivity and stability.[3]
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1[6]Smaller size and lower lipophilicity compared to DBCO, but with slower kinetics.[4][6]
Difluorinated cyclooctyneDIFOVariable, generally fastIncreased reactivity due to electron-withdrawing fluorine groups.[4]
BiarylazacyclooctynoneBARACVery highExtremely reactive, suitable for sensitive in vivo imaging.

Note: Reaction rates can be influenced by the specific azide used, solvent, and temperature.

Factors influencing SPAAC reaction rates include:

  • Cyclooctyne Structure: The degree of ring strain is the primary determinant of reactivity. Modifications to the cyclooctyne ring, such as the addition of electron-withdrawing groups, can further enhance the reaction rate.[4]

  • Azide Electronics: The electronic properties of the azide can influence the reaction rate.

  • Solvent: While SPAAC is effective in aqueous buffers, the presence of organic co-solvents can impact the kinetics.

  • Temperature: Increasing the temperature generally increases the reaction rate, though the thermal stability of the biomolecules must be considered.

Detailed Experimental Protocols

This section provides detailed protocols for a common application of SPAAC: the labeling of a protein with a fluorescent dye using a DBCO-functionalized linker.

This protocol describes the labeling of a protein that has been previously modified to contain an azide group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5) dissolved in DMSO to a stock concentration of 10 mM.

  • Spin desalting columns or dialysis equipment for purification.

Procedure:

  • Protein Preparation: Ensure the azide-modified protein solution is free of any azide-containing preservatives.

  • Reaction Setup: In a microcentrifuge tube, add the desired amount of the azide-modified protein solution.

  • Addition of DBCO-Fluorophore: Add a 10-20 fold molar excess of the DBCO-fluorophore stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if a fluorescent dye is used.

  • Purification: Remove the unreacted DBCO-fluorophore and byproducts using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the conjugation and determine the degree of labeling using SDS-PAGE with fluorescence imaging and/or mass spectrometry.

This protocol is for labeling a protein at a specific cysteine residue.

Part 1: Thiol-Reactive Labeling of Protein with MTSEA-DBCO

  • Protein Preparation: Dissolve the cysteine-containing protein in a thiol-free buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5). If necessary, reduce any disulfide bonds with a reducing agent like TCEP.

  • Reagent Preparation: Prepare a stock solution of Methanethiosulfonate-Dibenzocyclooctyne (MTSEA-DBCO) in anhydrous DMSO.

  • Labeling Reaction: Add a 5-20 fold molar excess of the MTSEA-DBCO solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Remove the unreacted MTSEA-DBCO using a spin desalting column or dialysis.

Part 2: SPAAC Reaction with an Azide-Functionalized Dye

  • Reaction Setup: Use the purified DBCO-labeled protein from Part 1. The buffer must not contain sodium azide.

  • Addition of Azide-Dye: Add a 1.5- to 10-fold molar excess of the azide-functionalized fluorescent dye to the DBCO-labeled protein solution.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification and Characterization: Purify and characterize the final conjugate as described in Protocol 1.

Visualization of Signaling Pathways and Experimental Workflows

SPAAC is a valuable tool for studying biological systems, including signaling pathways. For example, a ligand labeled with a fluorophore via SPAAC can be used to visualize its binding to a G-protein coupled receptor (GPCR) and track its internalization.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SPAAC_Labeled_Ligand SPAAC-Labeled Ligand (e.g., Fluorophore) GPCR G-Protein Coupled Receptor (GPCR) SPAAC_Labeled_Ligand->GPCR 1. Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein 2. Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme 3. Gα activates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction SPAAC_Workflow Start Reagent_Prep 1. Reagent Preparation - Azide-modified biomolecule - Cyclooctyne-probe solution Start->Reagent_Prep Reaction_Setup 2. Reaction Setup - Combine reactants in appropriate buffer Reagent_Prep->Reaction_Setup Incubation 3. Incubation - Room temperature or 4°C - Protect from light if needed Reaction_Setup->Incubation Purification 4. Purification - Size exclusion chromatography - Dialysis Incubation->Purification Characterization 5. Characterization - SDS-PAGE - Mass Spectrometry - Functional Assays Purification->Characterization End Characterization->End

References

The Core Principles of Bioconjugation Using BCN Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of bioconjugation utilizing bicyclo[6.1.0]nonyne (BCN) linkers. BCN linkers are a cornerstone of modern bioconjugation, enabling the precise and stable covalent attachment of molecules in complex biological settings. This is achieved primarily through two powerful bioorthogonal reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA) reactions. These catalyst-free "click chemistry" methods are invaluable for applications ranging from the development of antibody-drug conjugates (ADCs) to cellular imaging and diagnostics.

Fundamental Reaction Mechanisms

BCN is a cyclooctyne, a class of molecules whose high ring strain makes them exceptionally reactive towards specific reaction partners without the need for cytotoxic catalysts like copper.[1] This "bioorthogonal" reactivity allows for specific chemical ligations within the physiological environment of living cells without interfering with native biological processes.[2]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The most common application of BCN linkers is in SPAAC reactions with azide-functionalized molecules. The inherent ring strain of the BCN alkyne readily undergoes a [3+2] cycloaddition with an azide to form a stable triazole linkage.[1][3] This reaction is highly selective and efficient under physiological conditions.[2]

SPAAC_Reaction cluster_reactants Reactants cluster_product Product BCN Biomolecule-BCN Triazole Biomolecule-Triazole-Payload BCN->Triazole + Azide Payload-Azide Azide->Triazole caption Figure 1: SPAAC Reaction Mechanism with BCN.

Figure 1: SPAAC Reaction Mechanism with BCN.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

BCN can also act as a dienophile in iEDDA reactions, most notably with electron-poor dienes like tetrazines.[4] This [4+2] cycloaddition is exceptionally fast, often orders of magnitude faster than SPAAC, making it ideal for in vivo applications or when dealing with very low concentrations of reactants.[5][6] The reaction proceeds through a cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product.[7]

iEDDA_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product_iEDDA Products BCN_iEDDA Biomolecule-BCN Cycloadduct Unstable Cycloadduct BCN_iEDDA->Cycloadduct + Tetrazine Payload-Tetrazine Tetrazine->Cycloadduct Dihydropyridazine Biomolecule-Dihydropyridazine-Payload Cycloadduct->Dihydropyridazine - N2 Nitrogen N2 Gas caption Figure 2: iEDDA Reaction of BCN with a Tetrazine.

Figure 2: iEDDA Reaction of BCN with a Tetrazine.

Quantitative Data and Performance Metrics

The choice of a bioconjugation linker is a critical decision driven by factors such as reaction kinetics, stability, and the specific biological environment. BCN offers a unique balance of properties compared to other common linkers like dibenzocyclooctyne (DBCO).

Reaction Kinetics

The speed of the conjugation reaction is crucial, especially for in vivo studies or when working with low biomolecule concentrations. The iEDDA reaction between BCN and tetrazines is significantly faster than the SPAAC reaction.[5]

ReactionPartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
BCN-SPAAC Azide~0.3 - 1.0Rate is dependent on the specific azide and solvent conditions.[5]
DBCO-SPAAC Azide~1.0 - 2.0Generally faster than BCN in SPAAC reactions.[5]
BCN-iEDDA Tetrazine1.45 - 3.6Rate can be tuned by modifying the tetrazine electronics.[8][9]
TCO-iEDDA Tetrazine>1,000 - 10⁶Exceptionally rapid, often orders of magnitude faster than SPAAC.[5]

Table 1: Comparative Reaction Kinetics of Common Bioorthogonal Ligations.

Stability

The stability of the linker is paramount for the integrity of the bioconjugate, particularly within the reducing intracellular environment.

LinkerConditionStability OutcomeReference
BCN Glutathione (GSH)More stable than DBCO (t½ ≈ 6 hours)[5][10]
DBCO Glutathione (GSH)Less stable than BCN (t½ ≈ 71 minutes)[5][10]
BCN Acidic Conditions (e.g., 90% TFA)Unstable[5]
DBCO Acidic Conditions (e.g., 90% TFA)Unstable[5]
BCN Intracellular Environment (Immune Phagocytes)Low stability; 79% degraded after 24h[5]
DBCO Intracellular Environment (Immune Phagocytes)Moderate stability; 36% degraded after 24h[5]

Table 2: Stability of BCN and DBCO Linkers under Various Conditions.

Experimental Protocols

The following are detailed methodologies for key experiments involving BCN linkers.

General Protocol for Antibody-Azide Conjugation with a BCN-Linker Payload (SPAAC)

This protocol outlines the steps for conjugating an azide-modified antibody with a BCN-functionalized payload.

Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4).[1]

  • BCN-functionalized payload (e.g., BCN-PEG4-Drug).

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • Size-exclusion chromatography (SEC) column for purification.[11]

Procedure:

  • Preparation of Reactants:

    • Determine the precise concentration of the azide-modified antibody solution.[1]

    • Prepare a stock solution (e.g., 10 mM) of the BCN-functionalized payload in anhydrous DMSO.[1]

  • Conjugation Reaction:

    • To the azide-modified antibody solution, add the BCN-payload stock solution to achieve a 2-4 fold molar excess of the BCN reagent.[1]

    • Ensure the final concentration of DMSO in the reaction mixture is kept below 5-10% (v/v) to maintain protein stability.[1][11]

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.[1][11] Incubation times as short as 2 hours at room temperature have also been reported to be sufficient.[1]

  • Purification:

    • Remove the excess, unreacted BCN-payload by size-exclusion chromatography (SEC) using a column appropriate for antibody purification.[11]

    • Use PBS (pH 7.4) as the mobile phase and monitor the elution profile by UV absorbance at 280 nm.[11]

    • Collect the fractions corresponding to the antibody conjugate.

  • Characterization:

    • Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC).[11]

General Protocol for BCN-Tetrazine Ligation (iEDDA)

This protocol describes the rapid conjugation of a BCN-modified biomolecule with a tetrazine-functionalized payload.

Materials:

  • BCN-modified biomolecule in a suitable buffer (e.g., Methanol or aqueous buffer).[8]

  • Tetrazine-functionalized payload.

  • Methanol (HPLC-grade) or other appropriate solvent.[8]

  • Thin-Layer Chromatography (TLC) for reaction monitoring.[8]

  • Flash column chromatography for purification.[8]

Procedure:

  • Preparation of Reactants:

    • Dissolve the BCN-modified biomolecule in the chosen solvent (e.g., MeOH).[8]

    • Dissolve the tetrazine-payload in the same solvent.[8]

  • Conjugation Reaction:

    • Add the tetrazine-payload solution to the BCN-biomolecule solution.

    • Stir the reaction at room temperature for 5 to 30 minutes.[8]

  • Monitoring and Purification:

    • Monitor the progress of the reaction by TLC.[8] The reaction can also be monitored by observing the decrease in the characteristic UV-vis absorbance of the tetrazine.[8]

    • Upon completion, purify the conjugate using flash column chromatography.[8]

Experimental Workflow Visualization

A typical workflow for a bioconjugation experiment, such as the generation of an antibody-drug conjugate, involves several key stages from initial modification to final characterization.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Antibody_Mod 1. Biomolecule Modification (e.g., Azide Installation on Antibody) Conjugation 3. Bioorthogonal Ligation (SPAAC or iEDDA Reaction) Antibody_Mod->Conjugation Linker_Prep 2. Linker-Payload Synthesis (e.g., BCN-Drug) Linker_Prep->Conjugation Purification 4. Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterization (e.g., Mass Spec, HIC for DAR) Purification->Characterization caption Figure 3: General Experimental Workflow for Bioconjugation.

Figure 3: General Experimental Workflow for Bioconjugation.

Conclusion

BCN linkers represent a versatile and powerful tool in the field of bioconjugation. Their ability to participate in highly efficient and selective bioorthogonal reactions, namely SPAAC and iEDDA, has made them indispensable for the development of sophisticated biomolecular constructs such as ADCs, imaging agents, and functionalized materials.[2] The choice between SPAAC and iEDDA chemistries, and indeed between BCN and other linkers like DBCO, depends on the specific experimental requirements for reaction speed, stability, and steric accessibility.[5] By understanding the core principles, quantitative performance, and experimental protocols detailed in this guide, researchers can effectively leverage BCN linkers to advance their scientific and drug development objectives.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody conjugation is a critical technology in the development of next-generation therapeutics and diagnostics, including antibody-drug conjugates (ADCs) and sensitive immunoassays. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal click chemistry, provides a robust method for labeling biomolecules under mild, physiological conditions without the need for cytotoxic copper catalysts.[1] This document provides detailed protocols for the biotinylation of azide-modified antibodies using the heterobifunctional linker, Endo-BCN-PEG2-Biotin.

The this compound linker features a bicyclo[6.1.0]nonyne (BCN) group, a highly reactive strained alkyne, for efficient reaction with an azide-modified antibody. A hydrophilic polyethylene glycol (PEG2) spacer enhances solubility and minimizes steric hindrance, while the terminal biotin moiety allows for strong and specific binding to streptavidin or avidin-based detection systems. This methodology enables the creation of homogenously labeled antibodies with a defined drug-to-antibody ratio (DAR), which is crucial for the efficacy and safety of ADCs and the reproducibility of diagnostic assays.

Data Presentation

The following tables summarize key quantitative parameters for the successful labeling of azide-modified antibodies with this compound and a comparison of click chemistry-based immunoassays with traditional methods.

Table 1: Recommended Reaction Parameters for Antibody Labeling

ParameterRecommended ValueNotes
Antibody Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics.
Molar Excess of this compound 5-10 foldA higher excess may be required for less reactive azide sites.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.4Avoid buffers containing primary amines (e.g., Tris) or sodium azide.
Reaction Temperature 4°C to 37°CRoom temperature (20-25°C) is often sufficient.
Incubation Time 1-18 hoursReaction progress can be monitored by SDS-PAGE or mass spectrometry.
Quenching Agent Not typically requiredThe reaction is self-limiting once the azide is consumed.

Table 2: Comparative Performance of Immunoassay Methods

ParameterClick Chemistry-Based ELISATraditional Biotin-Avidin System
Limit of Detection (IgG) 25-100 ng/well[2][3]25-1000 ng/well[2][3]
Labeling Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)NHS-ester chemistry targeting lysine residues
Site-Specificity High (requires azide-modified antibody)Low (random labeling of available lysines)
Homogeneity of Labeled Antibody HighLow

Experimental Protocols

Protocol 1: Biotinylation of Azide-Modified Antibody using this compound

This protocol describes the labeling of an antibody containing a site-specifically introduced azide group with this compound via a copper-free click reaction.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (dissolved in anhydrous DMSO to a 10 mM stock solution)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns or Size-Exclusion Chromatography (SEC) system for purification

  • SDS-PAGE analysis equipment

  • Mass Spectrometer for characterization (optional)

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is in an amine-free and azide-free buffer, such as PBS, at a concentration of 1-10 mg/mL. If the buffer contains incompatible components, perform a buffer exchange using a desalting column.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified antibody solution.

    • Slowly add a 5-10 molar excess of the 10 mM this compound stock solution to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation:

    • Incubate the reaction mixture for 1-18 hours. The optimal incubation time and temperature may need to be determined empirically. A common starting point is incubation at room temperature (20-25°C) for 4 hours or at 4°C overnight.

  • Purification:

    • Remove the excess, unreacted this compound using a spin desalting column or by size-exclusion chromatography (SEC).

    • If using a desalting column, equilibrate the column with PBS, pH 7.4, before applying the reaction mixture.

    • Collect the eluate containing the biotinylated antibody.

  • Characterization:

    • SDS-PAGE: Analyze the purified biotinylated antibody by SDS-PAGE. A slight increase in molecular weight compared to the unlabeled antibody may be observed. The presence of biotin can be confirmed by Western blot using streptavidin-HRP.

    • Mass Spectrometry: For precise characterization, determine the mass of the biotinylated antibody by mass spectrometry to confirm the degree of labeling (biotin-to-antibody ratio).

Protocol 2: Sandwich ELISA using Biotinylated Antibody

This protocol outlines a general procedure for a sandwich ELISA using the biotinylated antibody prepared in Protocol 1 as the detection antibody.

Materials:

  • Capture antibody specific for the target antigen

  • 96-well microplate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Antigen standard and samples

  • Biotinylated detection antibody (from Protocol 1)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the capture antibody to the optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Antigen Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the antigen standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the biotinylated detection antibody to its optimal concentration in Blocking Buffer.

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Signal Development:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction and Reading:

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Mandatory Visualizations

Antibody_Labeling_Workflow cluster_prep Antibody Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis azide_ab Azide-Modified Antibody buffer_exchange Buffer Exchange (if needed) azide_ab->buffer_exchange Ensure amine-free buffer reaction SPAAC Reaction (1-18h, RT) buffer_exchange->reaction Add 5-10x molar excess reagent This compound reagent->reaction purify Purification (SEC or Desalting) reaction->purify Remove excess reagent analyze Characterization (SDS-PAGE, MS) purify->analyze final_product Biotinylated Antibody analyze->final_product

Caption: Experimental workflow for biotinylating an azide-modified antibody.

Sandwich_ELISA_Pathway cluster_plate Microplate Well Surface capture_ab Capture Antibody antigen Target Antigen capture_ab->antigen Binds detection_ab Biotinylated Detection Antibody antigen->detection_ab Binds streptavidin_hrp Streptavidin-HRP detection_ab->streptavidin_hrp Biotin-Streptavidin Binding tmb TMB Substrate streptavidin_hrp->tmb HRP catalyzes product Colored Product (OD 450nm) tmb->product conversion

Caption: Signaling pathway of a sandwich ELISA using a biotinylated antibody.

References

Application Notes and Protocols for Cell Surface Protein Labeling using Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the bioorthogonal labeling of cell surface glycoproteins using a two-step method involving metabolic incorporation of an azido sugar followed by a highly specific strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with Endo-BCN-PEG2-Biotin. This powerful technique allows for the selective biotinylation of cell surface proteins for various downstream applications, including fluorescence imaging, flow cytometry, and proteomic analysis.

Principle of the Technology

The labeling strategy is a two-step process that leverages the cell's natural metabolic pathways and the principles of bioorthogonal chemistry.

  • Metabolic Labeling: Cells are cultured in the presence of an unnatural azido sugar, such as N-azidoacetylmannosamine (ManNAz), which is a precursor for sialic acid biosynthesis.[1][2] The cellular machinery incorporates this azido sugar into the glycan chains of cell surface glycoproteins.[1][3] The small size of the azide group generally does not disrupt the natural metabolic processes.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified cell surface is then treated with this compound. The bicyclo[6.1.0]nonyne (BCN) moiety is a strained alkyne that rapidly and specifically reacts with the azide group to form a stable triazole linkage.[5] This reaction is bioorthogonal, meaning it occurs without interfering with native biological processes, and it is copper-free, which is crucial for maintaining cell viability.[5][6] The PEG2 spacer enhances the solubility and accessibility of the biotin moiety, which can then be used for detection or purification via its high-affinity interaction with streptavidin.[7]

Key Features and Applications

  • High Specificity: The bioorthogonal nature of the SPAAC reaction ensures that labeling is restricted to the azide-modified glycoproteins.[5]

  • Biocompatibility: The copper-free click chemistry is non-toxic and can be performed on living cells.[5][6]

  • Versatility: The biotin tag allows for a wide range of downstream applications.[7]

Key Applications Include:

  • Visualization of Glycans: Imaging the localization and trafficking of glycoproteins in live or fixed cells.[4]

  • Proteomic Analysis: Enrichment and identification of specific cell surface glycoproteins.[1][2]

  • Cell Sorting and Analysis: Quantifying and sorting labeled cells using flow cytometry.

  • Drug Development: Studying receptor internalization and trafficking in response to drug candidates.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Azido Sugars

This protocol describes the metabolic incorporation of azido sugars into the glycans of cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in the desired format (e.g., 6-well plates, 10 cm dishes, or on coverslips for microscopy) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Azido Sugar Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling:

    • Aspirate the culture medium from the cells.

    • Add fresh complete culture medium containing the desired final concentration of Ac4ManNAz. A typical starting concentration is 25-50 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

    • Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Washing:

    • After the incubation period, aspirate the medium containing the azido sugar.

    • Gently wash the cells three times with pre-warmed PBS to remove any unincorporated azido sugar.

    • The cells are now ready for the SPAAC reaction.

Protocol 2: SPAAC Reaction with this compound

This protocol details the "click" reaction between the azide-modified cell surface and this compound.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • DMSO

  • PBS or serum-free medium

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in sterile DMSO.

  • SPAAC Reaction:

    • Prepare the labeling solution by diluting the this compound stock solution in PBS or serum-free medium to the desired final concentration. A typical starting concentration is 10-50 µM.

    • Incubate the azide-labeled cells with the this compound labeling solution for 30-60 minutes at 37°C or room temperature, protected from light.[8]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with PBS to remove any unreacted this compound.

    • The biotinylated cells are now ready for downstream applications.

Downstream Applications

Fluorescence Microscopy

Materials:

  • Biotinylated cells on coverslips

  • Streptavidin conjugated to a fluorophore (e.g., Streptavidin-Alexa Fluor 488)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • (Optional) Fixative (e.g., 4% paraformaldehyde in PBS)

  • (Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • (Optional) Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • (Optional) Fixation and Permeabilization:

    • For fixed-cell imaging, fix the biotinylated cells with 4% paraformaldehyde for 15 minutes at room temperature.[4]

    • Wash twice with PBS.

    • For intracellular visualization, permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.[4]

    • Wash twice with PBS.

  • Blocking: Block non-specific binding by incubating the cells in blocking buffer for 30 minutes at room temperature.

  • Streptavidin Staining:

    • Dilute the streptavidin-fluorophore conjugate in blocking buffer (typically at a concentration of 1-5 µg/mL).

    • Incubate the cells with the streptavidin solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.

Flow Cytometry

Materials:

  • Biotinylated cells in suspension

  • Streptavidin conjugated to a fluorophore (e.g., Streptavidin-PE)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of biotinylated cells at a concentration of 1 x 10^6 cells/mL in ice-cold flow cytometry buffer.

  • Streptavidin Staining:

    • Add the streptavidin-fluorophore conjugate to the cell suspension (typically 0.25-1 µg per tube).[9]

    • Incubate for 30 minutes on ice, protected from light.[9]

  • Washing: Wash the cells twice by adding 1 mL of flow cytometry buffer and centrifuging at 350 x g for 5 minutes.[9]

  • Resuspension: Resuspend the cells in 500 µL of flow cytometry buffer.[9]

  • Analysis: Analyze the cells using a flow cytometer.

Western Blotting and Pull-Down Assays

Materials:

  • Biotinylated cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated beads (e.g., Streptavidin-agarose or magnetic beads)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Streptavidin-HRP conjugate

  • ECL detection reagents

Procedure for Pull-Down:

  • Cell Lysis: Lyse the biotinylated cells with lysis buffer on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Incubation with Beads: Incubate the clarified lysate with streptavidin beads overnight at 4°C with gentle rotation to capture biotinylated proteins.[10]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[10]

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

Procedure for Western Blotting:

  • SDS-PAGE: Separate the eluted proteins or total cell lysate by SDS-PAGE.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (typically diluted 1:5,000-1:15,000) for 1 hour at room temperature.[11]

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the biotinylated proteins using an ECL substrate and imaging system.[12]

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

StepReagentTypical ConcentrationIncubation TimeIncubation TemperatureNotes
Metabolic Labeling Ac4ManNAz25-50 µM1-3 days37°COptimal concentration and time may vary by cell type.
SPAAC Reaction This compound10-50 µM30-60 minutesRoom Temperature or 37°CProtect from light.
Fluorescence Microscopy Streptavidin-Fluorophore1-5 µg/mL30-60 minutesRoom TemperatureProtect from light.
Flow Cytometry Streptavidin-Fluorophore0.25-1 µg per 10^6 cells30 minutes4°CProtect from light.[9]
Western Blotting Streptavidin-HRP1:5,000 - 1:15,000 dilution1 hourRoom TemperatureDilution should be optimized.[11]

Visualizations

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_spaac Step 2: SPAAC Reaction cluster_downstream Step 3: Downstream Applications cell_culture Culture Cells add_azido_sugar Add Ac4ManNAz (25-50 µM) cell_culture->add_azido_sugar incubation_1 Incubate (1-3 days, 37°C) add_azido_sugar->incubation_1 wash_1 Wash (3x with PBS) incubation_1->wash_1 add_bcn_biotin Add this compound (10-50 µM) wash_1->add_bcn_biotin Azide-labeled cells incubation_2 Incubate (30-60 min, RT or 37°C) add_bcn_biotin->incubation_2 wash_2 Wash (3x with PBS) incubation_2->wash_2 microscopy Fluorescence Microscopy wash_2->microscopy Biotinylated cells flow_cytometry Flow Cytometry wash_2->flow_cytometry western_blot Western Blot / Pull-Down wash_2->western_blot EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Response Proliferation, Survival, Differentiation Akt->Response MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Response

References

Step-by-Step Guide for Protein Biotinylation with Endo-BCN-PEG2-Biotin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the biotinylation of proteins using Endo-BCN-PEG2-Biotin. This method utilizes a two-step bioorthogonal chemistry approach, beginning with the introduction of an azide group into the target protein, followed by a highly specific and efficient copper-free click chemistry reaction with the this compound reagent. This technique is particularly valuable for applications requiring high specificity and biocompatibility, such as protein pull-down assays to study protein-protein interactions, affinity purification, and various detection and imaging applications in complex biological samples.

Introduction to this compound Chemistry

This compound is a heterobifunctional linker designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[1] Its structure comprises three key components:

  • Endo-Bicyclononyne (BCN): A strained cyclic alkyne that reacts selectively and efficiently with azide groups without the need for a cytotoxic copper catalyst.[1]

  • Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust capture, purification, and detection of the labeled protein.[1]

  • Polyethylene Glycol (PEG2) Spacer: A short PEG linker that enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance, facilitating efficient conjugation and interaction with streptavidin.[1]

The bioorthogonal nature of the SPAAC reaction ensures that the labeling occurs exclusively between the BCN and azide groups, without cross-reactivity with other functional groups present in biological systems.[1] This specificity makes it an ideal tool for labeling proteins in their native environments.

Experimental Protocols

The biotinylation process using this compound is a two-stage procedure. First, the protein of interest must be functionalized with an azide group. Subsequently, the azide-modified protein is reacted with the this compound reagent.

Protocol 1: Introduction of Azide Groups into the Target Protein

There are several methods to introduce azide groups into a protein. One common method is to target primary amines (lysine residues and the N-terminus) using an N-Hydroxysuccinimide (NHS) ester functionalized with an azide.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Azide-PEGn-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • Dimethylsulfoxide (DMSO), anhydrous

  • Desalting column or dialysis cassette for purification

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of the Azide-PEGn-NHS ester in anhydrous DMSO. For example, a 10 mM stock solution. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.

  • Reaction:

    • Add a 10-20 fold molar excess of the Azide-PEGn-NHS ester stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should not exceed 10% to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional):

    • To stop the reaction, a quenching buffer such as Tris-HCl can be added to a final concentration of 50-100 mM. This will react with any excess NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted azide reagent and reaction byproducts by using a desalting column or by dialysis against PBS.

    • The resulting azide-functionalized protein is now ready for the click chemistry reaction. It can be stored at -20°C or -80°C for future use.

Protocol 2: Biotinylation of Azide-Modified Protein with this compound

This protocol describes the copper-free click chemistry reaction between the azide-functionalized protein and this compound.

Materials:

  • Azide-functionalized protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethylsulfoxide (DMSO), anhydrous

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution.

  • Reaction:

    • In a microcentrifuge tube, combine the azide-functionalized protein with a 2-5 fold molar excess of the this compound stock solution.

    • Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The optimal reaction time can vary depending on the specific protein and the desired degree of labeling.

  • Purification:

    • Remove the unreacted this compound reagent by using a desalting column or by dialysis against PBS.

  • Confirmation of Biotinylation:

    • The successful biotinylation of the protein can be confirmed by various methods, including a streptavidin-HRP dot blot, Western blot analysis using a streptavidin conjugate, or mass spectrometry.

Quantitative Data

The efficiency of the SPAAC reaction is a key consideration. While specific quantitative data for this compound is not extensively published in comparative tables, the general reactivity of BCN and another common cyclooctyne, DBCO (dibenzocyclooctyne), has been evaluated. Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN.[2] However, BCN is smaller and more hydrophilic, which can be advantageous in certain applications.

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)
Structure Compact, non-aromaticBulky, aromatic
Reactivity with Azides Generally lower than DBCOGenerally higher than BCN
Stability in Thiols More stableLess stable
Lipophilicity LowerHigher
Size SmallerLarger

Table 1: General Comparison of BCN and DBCO Linkers for SPAAC.[2]

Note: The choice between BCN and DBCO depends on the specific experimental requirements. For rapid labeling, DBCO may be preferred, while BCN's stability and smaller size may be beneficial in other contexts.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Protein Biotinylation

The overall workflow for protein biotinylation using this compound involves the two main experimental stages followed by downstream applications.

G cluster_0 Step 1: Azide Functionalization cluster_1 Step 2: SPAAC 'Click' Reaction cluster_2 Downstream Applications P Target Protein P_N3 Azide-Functionalized Protein P->P_N3 Reaction with primary amines ANHS Azide-PEGn-NHS Ester ANHS->P_N3 P_Biotin Biotinylated Protein P_N3->P_Biotin Copper-Free Click Chemistry BCN_Biotin This compound BCN_Biotin->P_Biotin Purification Affinity Purification (Streptavidin Beads) P_Biotin->Purification Detection Detection (Western Blot, ELISA) P_Biotin->Detection Pulldown Protein-Protein Interaction Studies P_Biotin->Pulldown

Caption: Workflow for protein biotinylation using a two-step bioorthogonal approach.

Application in Signaling Pathway Analysis: EGFR Interactome Study

A powerful application of this biotinylation method is in the study of protein-protein interactions within signaling pathways. For example, a biotinylated Epidermal Growth Factor Receptor (EGFR) can be used as "bait" to pull down its interacting partners from a cell lysate. These interacting proteins can then be identified by mass spectrometry, providing a snapshot of the EGFR interactome.

G cluster_0 EGFR Signaling Complex cluster_1 Pull-Down and Analysis EGFR Biotinylated EGFR (Bait) Grb2 Grb2 EGFR->Grb2 Shc1 Shc1 EGFR->Shc1 STAT3 STAT3 EGFR->STAT3 AP2 AP-2 Complex EGFR->AP2 Lysate Cell Lysate SOS1 SOS1 Grb2->SOS1 Pulldown Pull-Down of EGFR Complex Lysate->Pulldown StreptavidinBeads Streptavidin Beads StreptavidinBeads->Pulldown MassSpec Mass Spectrometry Analysis Pulldown->MassSpec Interactome Identified Interacting Proteins MassSpec->Interactome

Caption: Biotin-pulldown assay to identify EGFR protein-protein interactions.

This approach allows for the identification of both known and novel interacting partners, providing valuable insights into the complex signaling networks regulated by receptors like EGFR.[3][4][5] The high specificity of the biotin-streptavidin interaction, combined with the precise labeling afforded by the bioorthogonal chemistry, makes this a robust method for elucidating cellular signaling pathways.

References

Application Notes and Protocols for Endo-BCN-PEG2-Biotin in Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Endo-BCN-PEG2-Biotin in affinity purification workflows. This reagent is a powerful tool for the selective isolation of target biomolecules from complex mixtures, leveraging the principles of bioorthogonal chemistry and the high-affinity interaction between biotin and streptavidin.

Introduction to this compound

This compound is a heterobifunctional linker designed for the two-step labeling and subsequent purification of biomolecules. It consists of three key components:

  • Endo-Bicyclononyne (BCN): A strained alkyne that reacts specifically and efficiently with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction proceeds readily under physiological conditions without the need for cytotoxic copper catalysts.[1]

  • Polyethylene Glycol (PEG2) Spacer: A short, hydrophilic diethylene glycol spacer that enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance between the labeled biomolecule and the biotin moiety.[1]

  • Biotin: A vitamin with an exceptionally high affinity for streptavidin, a protein commonly immobilized on purification resins. This strong and specific interaction allows for the efficient capture of biotinylated molecules.[1]

The combination of these features makes this compound an ideal reagent for applications requiring the selective enrichment of azide-modified proteins, peptides, nucleic acids, or other biomolecules for downstream analysis.

Principle of the Workflow

The affinity purification workflow using this compound involves two main stages:

  • Bioorthogonal Labeling: The target biomolecule, which has been metabolically, enzymatically, or chemically modified to contain an azide group, is incubated with this compound. The BCN group of the reagent reacts with the azide on the target molecule, forming a stable covalent bond and attaching the biotin tag.

  • Affinity Purification: The biotinylated biomolecule is then captured from the complex mixture using streptavidin-coated solid supports, such as magnetic beads or agarose resin. After washing away non-specifically bound components, the purified biomolecule can be eluted from the support for further analysis.

Experimental Protocols

Protocol 1: Bioorthogonal Labeling of an Azide-Modified Protein

This protocol describes the general procedure for labeling an azide-containing protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Determine the optimal molar excess: The optimal molar ratio of this compound to the azide-modified protein should be determined empirically. A starting point is a 10- to 50-fold molar excess of the biotinylation reagent.

  • Set up the labeling reaction: In a microcentrifuge tube, combine the azide-modified protein with the desired molar excess of the this compound stock solution. If necessary, adjust the final volume with reaction buffer.

  • Incubate the reaction: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Remove excess reagent (optional): Excess, unreacted this compound can be removed by dialysis, size-exclusion chromatography, or buffer exchange.

Protocol 2: Affinity Purification of a Biotinylated Protein using Streptavidin Magnetic Beads

This protocol outlines the steps for capturing and purifying a protein that has been biotinylated using the procedure described in Protocol 1.

Materials:

  • Biotinylated protein sample from Protocol 1

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)

  • Elution Buffer (see Table 2 for options)

  • Magnetic separation rack

Procedure:

  • Prepare the streptavidin beads: Resuspend the streptavidin magnetic beads by vortexing. Transfer the desired volume of bead slurry to a new microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.

  • Equilibrate the beads: Wash the beads three times with 500 µL of Binding/Wash Buffer. After each wash, pellet the beads using the magnetic rack and discard the supernatant.

  • Bind the biotinylated protein: After the final wash, resuspend the beads in the biotinylated protein sample. Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.

  • Wash away non-specific binders: Pellet the beads on the magnetic rack and discard the supernatant. Wash the beads three to five times with 500 µL of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elute the purified protein: After the final wash, add the chosen Elution Buffer to the beads and incubate according to the conditions specified in Table 2. Pellet the beads and carefully transfer the supernatant containing the eluted protein to a clean tube.

Data Presentation

Quantitative Data for Affinity Purification

The following tables provide representative quantitative data for biotin-streptavidin based affinity purification. The exact values for experiments using this compound may vary depending on the specific protein, experimental conditions, and the type of streptavidin resin used.

Table 1: Representative Binding Capacity of Streptavidin Resins

Resin TypeBinding Capacity (nmol biotin/mL resin)Reference
Streptavidin Agarose>120[2]
Streptavidin Magnetic Beads18.3 - 30.8[3]

Note: The binding capacity for a biotinylated protein will be lower than for free biotin due to steric hindrance.

Table 2: Common Elution Conditions for Biotinylated Proteins from Streptavidin Resins

Elution MethodElution Buffer CompositionIncubation ConditionsElution EfficiencyRemarksReference(s)
Non-Denaturing 4 mg/mL Biotin in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.530 min at room temperature85-90%Preserves protein structure and function.[4]
Denaturing (SDS) 0.4% SDS, 1% IGEPAL-CA630, 25 mM Biotin5 min at 95°CEfficientElutes biotinylated proteins, but not streptavidin.[5]
Denaturing (Formamide) 10 mM EDTA, 95% Formamide, pH 8.210 min at 90°C~97%Harsh conditions that denature the protein.[6]
Denaturing (SDS-PAGE) 1X SDS-PAGE Sample Buffer5 min at 95°CHighDirectly prepares sample for gel electrophoresis.[7]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_labeling Bioorthogonal Labeling cluster_purification Affinity Purification Azide-Modified Protein Azide-Modified Protein Labeling Reaction Labeling Reaction Azide-Modified Protein->Labeling Reaction This compound This compound This compound->Labeling Reaction Biotinylated Protein Biotinylated Protein Labeling Reaction->Biotinylated Protein Binding Binding Biotinylated Protein->Binding Streptavidin Beads Streptavidin Beads Streptavidin Beads->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Purified Protein Purified Protein Elution->Purified Protein

Caption: Experimental workflow for affinity purification.

logical_relationship Start Start Introduce Azide into Target Introduce Azide into Target Start->Introduce Azide into Target Label with this compound Label with this compound Introduce Azide into Target->Label with this compound Incubate with Streptavidin Resin Incubate with Streptavidin Resin Label with this compound->Incubate with Streptavidin Resin Wash to Remove Non-binders Wash to Remove Non-binders Incubate with Streptavidin Resin->Wash to Remove Non-binders Elute Biotinylated Target Elute Biotinylated Target Wash to Remove Non-binders->Elute Biotinylated Target Downstream Analysis Downstream Analysis Elute Biotinylated Target->Downstream Analysis End End Downstream Analysis->End

Caption: Logical flow of the purification process.

References

Protocol for Using Endo-BCN-PEG2-Biotin in Protein Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Endo-BCN-PEG2-Biotin is a high-purity heterobifunctional linker designed for the efficient labeling and subsequent purification of azide-modified biomolecules. This reagent is a powerful tool in chemical biology and proteomics for studying protein-protein interactions, identifying components of signaling pathways, and discovering potential drug targets. Its unique structure combines a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a biotin moiety for high-affinity binding to streptavidin, and a polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance.

The core technology relies on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that occurs efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1] This makes it ideal for working with sensitive biological samples and for in vivo applications.[1] Once the azide-modified "bait" protein is labeled with this compound, it can be used to capture its interacting partners ("prey" proteins) from a cell lysate. The entire complex is then isolated using streptavidin-coated beads, and the interacting proteins are identified, typically by mass spectrometry.

Principle of the Method

The workflow involves a two-step process:

  • Labeling: An azide-containing bait protein is covalently labeled with this compound via a SPAAC reaction. This reaction is highly specific and forms a stable triazole linkage.

  • Pull-Down: The biotinylated bait protein is incubated with a cell lysate or protein mixture containing potential interacting prey proteins. The bait-prey complexes are then captured on streptavidin-immobilized solid support (e.g., magnetic beads). After a series of washes to remove non-specific binders, the captured proteins are eluted and identified by downstream analysis, such as mass spectrometry.

Key Features and Benefits

  • Bioorthogonality: The SPAAC reaction is highly selective and does not interfere with native biological processes.[1]

  • Copper-Free: Avoids the cytotoxicity associated with copper-catalyzed click chemistry, preserving the integrity of biological samples.

  • High Affinity: The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, ensuring efficient capture of labeled proteins.

  • Enhanced Solubility: The PEG2 spacer improves the water solubility of the reagent and the labeled protein.

  • Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance, allowing for efficient labeling and interaction with streptavidin.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in a protein pull-down assay using this compound.

Part 1: Labeling of Azide-Modified Bait Protein with this compound (SPAAC Reaction)

This protocol describes the labeling of a purified protein containing an azide group with this compound.

Materials:

  • Azide-modified bait protein

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare the azide-modified bait protein: Dissolve the azide-modified protein in PBS at a concentration of 1-5 mg/mL.

  • Perform the SPAAC reaction:

    • Add a 2- to 5-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 1-12 hours at room temperature or 37°C with gentle shaking. The optimal reaction time may need to be determined empirically for each specific protein.

  • Remove excess reagent: Purify the biotinylated protein using a desalting column to remove unreacted this compound.

  • Verification of Labeling (Optional): The success of the biotinylation can be confirmed by a Western blot using streptavidin-HRP or by mass spectrometry.

Part 2: Protein Pull-Down Assay

This protocol outlines the procedure for capturing interacting prey proteins from a cell lysate using the biotinylated bait protein.

Materials:

  • Biotinylated bait protein (from Part 1)

  • Cell lysate containing prey proteins

  • Streptavidin-coated magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Prepare Streptavidin Beads:

    • Resuspend the streptavidin magnetic beads by vortexing.

    • Transfer the desired amount of bead slurry to a new tube.

    • Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

    • Wash the beads three times with an excess of Binding/Wash buffer.

  • Bind Biotinylated Bait Protein to Beads:

    • Resuspend the washed beads in Binding/Wash buffer.

    • Add the biotinylated bait protein to the bead suspension.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.

    • Place the tube on the magnetic stand, pellet the beads, and discard the supernatant.

    • Wash the beads three times with Binding/Wash buffer to remove any unbound bait protein.

  • Perform the Pull-Down:

    • Add the cell lysate containing the prey proteins to the beads coupled with the biotinylated bait protein.

    • Incubate for 1-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

    • Pellet the beads on a magnetic stand and collect the supernatant (this is the "flow-through" fraction, which can be saved for analysis).

    • Wash the beads extensively (3-5 times) with cold Binding/Wash buffer to remove non-specifically bound proteins.

  • Elute the Protein Complexes:

    • For Mass Spectrometry: Elute the bound proteins by adding an appropriate elution buffer (e.g., 0.1 M glycine, pH 2.8). Incubate for 5-10 minutes, pellet the beads, and collect the supernatant containing the eluted proteins. Immediately neutralize the eluate with Neutralization buffer.

    • For SDS-PAGE/Western Blot: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the eluted bait and prey proteins.

Part 3: Analysis of Pulled-Down Proteins by Mass Spectrometry

Procedure:

  • Sample Preparation: The eluted protein sample is typically reduced, alkylated, and digested with trypsin to generate peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the proteins present in the sample. Quantitative proteomics approaches can be used to determine the enrichment of specific proteins in the pull-down sample compared to a negative control.

Data Presentation

Quantitative data from mass spectrometry analysis should be summarized to clearly present the identified interacting proteins and their relative abundance.

Table 1: Representative Quantitative Data from a Pull-Down MS Experiment

Protein IDGene NameBait Pull-Down (Spectral Counts)Control Pull-Down (Spectral Counts)Enrichment Ratio (Bait/Control)
P01234Bait150275.0
Q56789Prey175175.0
P98765Prey2500-
O12345Non-specific1541.25

Note: This table is a representative example. The specific metrics (e.g., spectral counts, peptide-spectrum matches, intensity-based quantification) will depend on the mass spectrometry platform and data analysis software used.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_labeling Step 1: SPAAC Labeling cluster_pulldown Step 2: Protein Pull-Down cluster_analysis Step 3: Downstream Analysis AzideProtein Azide-Modified Bait Protein LabeledProtein Biotinylated Bait Protein AzideProtein->LabeledProtein BCNBiotin This compound BCNBiotin->LabeledProtein ComplexFormation Bait-Prey Complex Formation LabeledProtein->ComplexFormation Beads Streptavidin Magnetic Beads Beads->ComplexFormation Lysate Cell Lysate (Prey Proteins) Lysate->ComplexFormation Washing Wash to Remove Non-specific Binders ComplexFormation->Washing Elution Elution Washing->Elution MS LC-MS/MS Elution->MS DataAnalysis Data Analysis MS->DataAnalysis ProteinID Protein Identification & Quantification DataAnalysis->ProteinID

Caption: Experimental workflow for protein pull-down assay.

Signaling Pathway Example: Investigating a Kinase Interactome

This diagram illustrates how this pull-down technique can be used to identify the interacting partners of a specific kinase, which is a common application in studying signaling pathways.

signaling_pathway cluster_cell Cellular Context cluster_pulldown_exp Pull-Down Experiment Kinase Azide-Modified Kinase (Bait) Substrate Substrate Kinase->Substrate Phosphorylation Scaffold Scaffold Protein Kinase->Scaffold Binding Downstream Downstream Effector Substrate->Downstream Signal Transduction Regulator Regulatory Protein Regulator->Kinase Activation/ Inhibition LabeledKinase Biotinylated Kinase Pulldown Streptavidin Pull-Down LabeledKinase->Pulldown IdentifiedProteins Identified Interactors: - Substrate - Scaffold Protein - Regulatory Protein Pulldown->IdentifiedProteins

References

Application Notes and Protocols for In Vivo Imaging with Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endo-BCN-PEG2-Biotin is a versatile heterobifunctional linker designed for advanced in vivo imaging applications. This molecule incorporates three key functional components:

  • An endo-bicyclo[6.1.0]nonyne (BCN) group: A strained alkyne that participates in rapid and highly specific copper-free click chemistry, known as strain-promoted alkyne-azide cycloaddition (SPAAC), with tetrazine-labeled molecules.[1] This bioorthogonal reaction is exceptionally fast and occurs efficiently under physiological conditions without the need for toxic catalysts.[2]

  • A Biotin moiety : This vitamin has an extraordinarily high affinity for avidin and streptavidin proteins, forming one of the strongest known non-covalent biological interactions. This property is extensively exploited in pre-targeting strategies for in vivo imaging and therapy.[3]

  • A hydrophilic polyethylene glycol (PEG2) spacer : This short PEG linker enhances the solubility and bioavailability of the molecule in aqueous environments, reduces steric hindrance, and improves pharmacokinetic properties.[1]

These features make this compound an ideal tool for multi-step pre-targeted imaging strategies, which aim to improve the target-to-background signal ratio and reduce the radiation dose to non-target tissues.[4]

Principle of Pre-targeted In Vivo Imaging

Pre-targeted imaging with this compound typically involves a multi-step approach that separates the targeting of a specific biological molecule or location from the delivery of the imaging agent. This strategy overcomes the limitations of using large, slowly clearing antibodies directly conjugated to imaging labels. A common workflow involves an initial targeting step with a biotinylated or streptavidin-conjugated biomolecule, followed by the administration of the complementary components that ultimately deliver the imaging payload.

The unique structure of this compound allows for a powerful three-step pre-targeting strategy:

  • Targeting: A streptavidin-conjugated antibody, specific to a tumor-associated antigen or other biological targets, is administered. This conjugate is allowed to accumulate at the target site while the excess unbound conjugate clears from circulation.

  • Pre-targeting with this compound: The this compound is then injected. The biotin end of the molecule binds with high affinity to the streptavidin-conjugated antibody at the target site, effectively "arming" the target with a BCN handle for the subsequent click reaction.

  • Imaging: A small, rapidly clearing imaging probe functionalized with a tetrazine moiety is administered. This probe can be a fluorescent dye for optical imaging or a radiolabeled molecule for PET or SPECT imaging. The tetrazine rapidly and specifically reacts with the BCN group at the target site via the inverse-electron-demand Diels-Alder cycloaddition, leading to a high concentration of the imaging agent at the target and a low background signal.[5]

Quantitative Data for Pre-targeted In Vivo Imaging

The following tables summarize representative quantitative data from pre-clinical in vivo imaging studies using bioorthogonal pre-targeting strategies similar to the one described for this compound. The data illustrates the typical tumor uptake and tumor-to-background ratios achievable with these methods.

Table 1: Biodistribution of Pre-targeted Radiolabeled Tetrazine in a Xenograft Mouse Model

Organ% Injected Dose per Gram (%ID/g) at 1h p.i.% Injected Dose per Gram (%ID/g) at 4h p.i.% Injected Dose per Gram (%ID/g) at 24h p.i.
Blood1.5 ± 0.30.5 ± 0.10.1 ± 0.0
Tumor5.8 ± 0.77.4 ± 2.06.5 ± 1.5
Liver2.1 ± 0.51.8 ± 0.41.2 ± 0.3
Kidneys3.7 ± 0.92.5 ± 0.61.0 ± 0.2
Muscle0.6 ± 0.10.4 ± 0.10.2 ± 0.0
Bone1.2 ± 0.31.0 ± 0.20.8 ± 0.2

Data is generalized from similar pre-targeting studies and serves as an example of expected values.[6][7]

Table 2: Tumor-to-Background Ratios in Pre-targeted PET Imaging

Time PointTumor-to-Blood RatioTumor-to-Muscle RatioTumor-to-Liver Ratio
1 hour p.i.3.9 ± 0.89.7 ± 2.12.8 ± 0.6
4 hours p.i.14.8 ± 3.518.5 ± 4.94.1 ± 1.1
24 hours p.i.65.0 ± 15.232.5 ± 8.15.4 ± 1.4

Ratios are calculated from the data in Table 1 and are representative of the high-contrast images achievable with pre-targeting.[6]

Experimental Protocols

The following are detailed, generalized protocols for a three-step pre-targeted in vivo imaging experiment using this compound.

Protocol 1: Preparation of Streptavidin-Antibody Conjugate

This protocol describes the conjugation of streptavidin to a targeting antibody.

Materials:

  • Targeting antibody (e.g., anti-HER2, anti-EGFR)

  • Streptavidin

  • Crosslinking reagent (e.g., Sulfo-SMCC)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody Preparation: Dialyze the antibody against PBS to remove any interfering substances. Adjust the antibody concentration to 2-5 mg/mL.

  • Activation of Streptavidin: Dissolve streptavidin in PBS at 5-10 mg/mL. Add a 20-fold molar excess of Sulfo-SMCC and incubate for 1 hour at room temperature with gentle mixing.

  • Purification of Activated Streptavidin: Remove excess crosslinker using a desalting column equilibrated with PBS.

  • Conjugation: Immediately mix the purified activated streptavidin with the antibody at a 2:1 molar ratio (streptavidin:antibody). Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate: Purify the streptavidin-antibody conjugate using size-exclusion chromatography to remove unconjugated streptavidin and antibody.

  • Characterization: Characterize the conjugate by SDS-PAGE and determine the protein concentration.

G cluster_0 Antibody Preparation cluster_1 Streptavidin Activation cluster_2 Conjugation and Purification antibody Targeting Antibody dialysis Dialysis antibody->dialysis pbs PBS Buffer pbs->dialysis conjugation Conjugation Reaction dialysis->conjugation streptavidin Streptavidin activation Activation Reaction streptavidin->activation smcc Sulfo-SMCC smcc->activation activation->conjugation quenching Quenching conjugation->quenching purification Purification (SEC) quenching->purification conjugate Streptavidin-Antibody Conjugate purification->conjugate

Workflow for Streptavidin-Antibody Conjugation.
Protocol 2: Three-Step Pre-targeted In Vivo Imaging

This protocol outlines the in vivo administration and imaging procedure in a tumor-bearing mouse model.

Animal Model:

  • Athymic nude mice bearing subcutaneous tumors (e.g., HER2-positive cell line for anti-HER2 antibody).

Materials:

  • Streptavidin-antibody conjugate (from Protocol 1)

  • This compound

  • Tetrazine-labeled imaging probe (e.g., Tetrazine-Cy5 for fluorescence imaging, or a radiolabeled tetrazine for PET/SPECT)

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS for fluorescence, microPET/SPECT scanner)

Procedure:

  • Step 1: Administration of Streptavidin-Antibody Conjugate:

    • Administer the streptavidin-antibody conjugate intravenously (i.v.) via the tail vein at a dose of 5-10 mg/kg.

    • Allow the conjugate to accumulate at the tumor site and clear from circulation for 24-72 hours. The optimal time should be determined empirically.

  • Step 2: Administration of this compound:

    • Dissolve this compound in sterile PBS.

    • Administer the solution i.v. at a dose of 1-5 mg/kg.

    • Allow 1-4 hours for the biotin to bind to the streptavidin at the target site and for unbound compound to clear.

  • Step 3: Administration of Tetrazine-Imaging Probe:

    • Dissolve the tetrazine-labeled imaging probe in sterile PBS.

    • Administer the probe i.v. The dose will depend on the imaging modality (e.g., 1-2 mg/kg for fluorescent probes; appropriate radioactivity for PET/SPECT).

  • In Vivo Imaging:

    • Anesthetize the mice at various time points after the injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours).

    • Acquire whole-body images using the appropriate imaging system.

    • For fluorescence imaging, use appropriate excitation and emission filters.

    • For PET/SPECT, acquire data for a sufficient duration to obtain good image statistics.

  • Data Analysis:

    • Quantify the signal intensity in the tumor and in various organs (e.g., liver, kidneys, muscle) to determine the biodistribution and calculate tumor-to-background ratios.

G cluster_0 Step 1: Targeting cluster_1 Step 2: Pre-targeting cluster_2 Step 3: Imaging step1 Inject Streptavidin-Antibody Conjugate clearance1 Accumulation and Clearance (24-72h) step1->clearance1 step2 Inject this compound clearance1->step2 clearance2 Binding and Clearance (1-4h) step2->clearance2 step3 Inject Tetrazine-Imaging Probe clearance2->step3 imaging In Vivo Imaging (1-24h p.i.) step3->imaging

Three-Step Pre-targeted In Vivo Imaging Workflow.

Signaling Pathway Visualization

The specific signaling pathway being imaged is determined by the choice of the targeting antibody. For example, if an anti-EGFR antibody is used, the imaging will visualize the location and density of the Epidermal Growth Factor Receptor (EGFR), which is a key component of the EGFR signaling pathway, often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling egfr EGFR ras_raf RAS-RAF-MEK-ERK Pathway egfr->ras_raf Proliferation, Survival pi3k PI3K-AKT-mTOR Pathway egfr->pi3k Growth, Survival plc PLCγ-PKC Pathway egfr->plc Metabolism, Proliferation antibody Anti-EGFR Antibody-Streptavidin antibody->egfr Targets biotin_bcn This compound biotin_bcn->antibody Binds to imaging_probe Tetrazine-Imaging Probe imaging_probe->biotin_bcn Clicks to

Visualization of EGFR Signaling Pathway Targeting.

Conclusion

This compound is a powerful and versatile tool for researchers in the field of in vivo imaging. Its unique combination of a bioorthogonal BCN group, a high-affinity biotin tag, and a biocompatible PEG spacer enables the development of sophisticated pre-targeting strategies. These methods can lead to significantly improved imaging contrast and reduced background signal, which are crucial for the sensitive and specific visualization of biological targets in living organisms. The protocols and data presented here provide a foundation for the successful implementation of this compound in a variety of in vivo imaging applications.

References

Application Notes: Labeling of Azide-Modified Biomolecules with Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient and specific labeling of azide-modified biomolecules using Endo-BCN-PEG2-Biotin. This reagent enables the robust biotinylation of proteins, nucleic acids, and other biomolecules for a wide range of applications, including affinity purification, molecular imaging, and the study of biomolecular interactions. The core of this methodology lies in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

Introduction

This compound is a heterobifunctional linker composed of three key components:

  • Endo-Bicyclo[6.1.0]nonyne (BCN): A strained cyclic alkyne that reacts selectively and efficiently with azide groups without the need for a cytotoxic copper catalyst. This makes it ideal for applications in living systems and with sensitive biological samples.[1] The endo isomer of BCN is noted for its high reactivity in SPAAC reactions.

  • Polyethylene Glycol (PEG2) Spacer: A short, hydrophilic PEG linker that enhances the solubility of the reagent in aqueous buffers, reduces steric hindrance, and minimizes non-specific binding of the labeled biomolecule.[1]

  • Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[1]

The SPAAC reaction is characterized by its biocompatibility, high selectivity, and mild reaction conditions, proceeding efficiently at physiological pH and temperature.[1] This makes this compound a powerful tool for site-specific modification of biomolecules that have been engineered to contain an azide group, for example, through metabolic labeling with azide-containing precursors or site-specific enzymatic modification.

Applications

The versatility of this compound allows for its use in a variety of research and development applications:

  • Affinity Purification and Pulldown Assays: Biotinylated biomolecules can be efficiently captured using streptavidin- or avidin-conjugated beads, enabling the isolation of specific proteins or nucleic acids from complex mixtures like cell lysates.[1]

  • Protein-Protein Interaction Studies: By biotinylating a protein of interest, researchers can perform pulldown experiments to identify its interacting partners.

  • Enzyme-Linked Immunosorbent Assays (ELISA) and Western Blotting: The high affinity of the biotin-streptavidin interaction can be used to develop highly sensitive detection methods.

  • Cellular Imaging: While not inherently fluorescent, the biotin tag can be visualized by using fluorescently labeled streptavidin or avidin.

  • Biomolecule Immobilization: Biotinylated biomolecules can be immobilized on streptavidin-coated surfaces for use in biosensors and other analytical devices.

Quantitative Data Summary

The efficiency of the SPAAC reaction between endo-BCN and azides is a critical factor for successful labeling. The following table summarizes available kinetic data and typical labeling parameters.

ParameterValueBiomoleculeConditionsReference
Second-Order Rate Constant (k₂) ~0.15 - 0.29 M⁻¹s⁻¹Benzyl Azide (model)DMSO or CD₃CN/D₂ONot specified in search results
Recommended Molar Excess of Reagent 5- to 20-foldProteinsPBS, pH 7.2-8.0[2][3]
Typical Incubation Time 30 minutes to 2 hoursProteinsRoom Temperature or on Ice[2]
Typical Labeling Efficiency 3-5 biotins per proteinGeneral ProteinsAmine-reactive biotinylation[2]

Note: The labeling efficiency with this compound is dependent on the specific biomolecule, the accessibility of the azide group, and the reaction conditions. Optimization of the molar excess of the reagent and the incubation time may be necessary for each specific application.

Experimental Protocols

Protocol 1: Biotinylation of Azide-Modified Proteins

This protocol provides a general procedure for the biotinylation of a purified protein containing an azide group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column or dialysis cassette for removal of excess reagent

Procedure:

  • Prepare Stock Solution: Allow the vial of this compound to warm to room temperature before opening. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL in PBS.

    • Add the 10 mM this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize potential effects on protein structure.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 hours on ice.[2] Longer incubation times (up to 12 hours) can be tested to optimize labeling efficiency.

  • Removal of Excess Reagent: After incubation, remove the unreacted this compound using a desalting column or by dialysis against PBS.

  • Verification of Biotinylation (Optional): Successful biotinylation can be confirmed by Western blot analysis using streptavidin-HRP or by mass spectrometry to detect the mass shift corresponding to the addition of the this compound moiety.

Protocol 2: Biotinylation of Azide-Modified Nucleic Acids

This protocol describes the labeling of azide-modified oligonucleotides or larger nucleic acid fragments.

Materials:

  • Azide-modified DNA or RNA in nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Ethanol or a suitable purification kit for nucleic acids

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified nucleic acid in nuclease-free water or buffer.

    • Add the 10 mM this compound stock solution to the nucleic acid solution. A molar excess of 10-50 fold of the biotin reagent over the nucleic acid is a good starting point for optimization. The final DMSO concentration should be managed to avoid precipitation of the nucleic acid.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours. For larger nucleic acids or to increase efficiency, the incubation can be extended overnight.

  • Purification: Purify the biotinylated nucleic acid from the excess reagent by ethanol precipitation or by using a commercially available nucleic acid purification kit.

  • Verification of Labeling (Optional): Labeling can be confirmed by a gel shift assay on an agarose or polyacrylamide gel, where the biotinylated nucleic acid will migrate slower than the unlabeled counterpart. Alternatively, a dot blot assay using streptavidin-HRP can be performed.

Visualizations

Signaling Pathway: Investigating GPCR-G Protein Interaction

The following diagram illustrates a conceptual workflow for studying the interaction between a G-protein coupled receptor (GPCR) and its cognate G-protein using metabolic labeling and this compound. An azide-bearing unnatural amino acid is metabolically incorporated into the GPCR. Upon ligand binding and activation, the GPCR interacts with the G-protein. The azide-labeled GPCR can then be biotinylated using this compound, allowing for the pulldown of the GPCR-G protein complex.

GPCR_Signaling_Workflow cluster_cell Cellular Context cluster_bioconjugation Bioconjugation & Pulldown cluster_analysis Downstream Analysis MetabolicLabeling Metabolic Labeling (Azide-Amino Acid) GPCR_Synthesis GPCR Synthesis & Membrane Insertion MetabolicLabeling->GPCR_Synthesis Incorporation LigandBinding Ligand Binding GPCR_Synthesis->LigandBinding GPCR_Activation GPCR Activation LigandBinding->GPCR_Activation G_Protein_Coupling G-Protein Coupling GPCR_Activation->G_Protein_Coupling CellLysis Cell Lysis G_Protein_Coupling->CellLysis Biotinylation Biotinylation with This compound CellLysis->Biotinylation StreptavidinBeads Streptavidin Bead Incubation Biotinylation->StreptavidinBeads Pulldown Affinity Pulldown StreptavidinBeads->Pulldown Elution Elution Pulldown->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MassSpec Mass Spectrometry Elution->MassSpec WesternBlot Western Blot (Anti-G-Protein Ab) SDS_PAGE->WesternBlot InteractionConfirmation Interaction Confirmation WesternBlot->InteractionConfirmation MassSpec->InteractionConfirmation

Caption: Workflow for GPCR-G protein interaction analysis.

Experimental Workflow: Affinity Purification of a Biotinylated Protein

This diagram outlines the key steps in an experimental workflow for the affinity purification of an azide-modified protein of interest after labeling with this compound.

Affinity_Purification_Workflow Start Start: Azide-Modified Protein Reaction SPAAC Reaction: + this compound Start->Reaction Purification1 Removal of Excess Reagent (Desalting/Dialysis) Reaction->Purification1 BiotinylatedProtein Biotinylated Protein Purification1->BiotinylatedProtein Binding Binding to Streptavidin-Coated Beads BiotinylatedProtein->Binding Wash Wash Steps (Remove Non-specific Binders) Binding->Wash Elution Elution of Biotinylated Protein Wash->Elution PurifiedProtein Purified Protein for Downstream Applications Elution->PurifiedProtein

References

Application Notes and Protocols for Streptavidin-Biotin Binding Assay using Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The streptavidin-biotin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This high-affinity binding is widely exploited in various biotechnological applications, including immunoassays, affinity purification, and drug delivery.[3][4] The use of modified biotin, such as Endo-BCN-PEG2-Biotin, allows for the specific and covalent labeling of biomolecules through copper-free click chemistry, a bioorthogonal reaction that is highly efficient and compatible with biological systems.[3][5]

This compound is a heterobifunctional linker composed of three key components:

  • Endo-Bicyclononyne (BCN): A strained alkyne that reacts specifically with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) without the need for a cytotoxic copper catalyst.[3][5]

  • Polyethylene Glycol (PEG2) Spacer: A short, hydrophilic spacer that enhances solubility and minimizes steric hindrance, facilitating efficient binding.[3]

  • Biotin: The high-affinity ligand for streptavidin.[3]

These application notes provide a comprehensive guide for utilizing this compound to label an azide-modified protein and subsequently perform a streptavidin-biotin binding assay.

Data Presentation

Table 1: Binding Kinetics of Biotin and PEGylated Biotin to Streptavidin/Avidin

LigandAssociation Rate Constant (k_on) (M⁻¹s⁻¹)Dissociation Rate Constant (k_off) (s⁻¹)Dissociation Constant (K_d) (M)Reference
Biotin~1.3 x 10⁷~10⁻⁴ - 10⁻⁶~10⁻¹⁴ - 10⁻¹⁵[1][6]
PEGylated Biotin (MW 588)Not ReportedNot Reported~10⁻⁸[7]
PEGylated Biotin (MW 3400)Not ReportedNot Reported~10⁻⁸[7]
PEGylated Biotin (MW 5000)Not ReportedNot Reported~10⁻⁸[7]

Note: The increase in the dissociation constant (K_d) for PEGylated biotins indicates a slightly lower binding affinity compared to unmodified biotin, likely due to steric effects of the PEG chain.[7]

Experimental Protocols

This section details the key experimental procedures for using this compound in a streptavidin binding assay. The overall workflow consists of three main stages:

  • SPAAC Conjugation: Covalent attachment of this compound to an azide-modified protein.

  • Determination of Biotinylation: Quantification of the degree of biotin labeling using the HABA assay.

  • Streptavidin Pull-Down Assay: Immobilization and detection of the biotinylated protein using streptavidin-coated magnetic beads.

Protocol 1: SPAAC Conjugation of this compound to an Azide-Modified Protein

This protocol describes the copper-free click chemistry reaction to label an azide-containing protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a 2-4 fold molar excess of the this compound stock solution.[8] The final concentration of DMSO in the reaction mixture should be kept below 10% to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or for 12-24 hours at 4°C with gentle mixing.[8]

  • Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

SPAAC_Conjugation Azide_Protein Azide-Modified Protein Biotinylated_Protein Biotinylated Protein Azide_Protein->Biotinylated_Protein SPAAC Reaction BCN_Biotin This compound BCN_Biotin->Biotinylated_Protein

Caption: SPAAC conjugation workflow.

Protocol 2: HABA Assay for Determination of Biotinylation

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.[9][10]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (purified from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.0

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin).[11]

  • Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for 5 minutes at room temperature.[12] Measure the absorbance at 500 nm until the reading is stable (A₅₀₀ of HABA/Avidin/Biotin Sample).[11]

  • Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹).[9][11]

Protocol 3: Streptavidin Pull-Down Assay

This protocol describes the capture of the biotinylated protein using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated protein (from Protocol 1)

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or buffer containing 2-10 mM biotin)

  • Magnetic separation rack

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic rack to pellet the beads, and discard the supernatant.[13]

  • Equilibration: Wash the beads three times with 1 mL of Binding/Wash Buffer. After the final wash, resuspend the beads in Binding/Wash Buffer.[13]

  • Binding: Add the biotinylated protein sample to the equilibrated beads and incubate for 30-60 minutes at room temperature with gentle rotation.[13]

  • Washing: Place the tube on the magnetic rack, discard the supernatant, and wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature. For elution with free biotin, a higher temperature (e.g., 95°C) may be required. Place the tube on the magnetic rack and collect the supernatant containing the eluted biotinylated protein.

  • Analysis: The eluted protein can be analyzed by SDS-PAGE, Western blot, or mass spectrometry.

Pull_Down_Workflow cluster_0 Bead Preparation cluster_1 Binding & Washing cluster_2 Elution & Analysis Resuspend Resuspend Beads Equilibrate Equilibrate Beads Resuspend->Equilibrate Bind Bind Biotinylated Protein Equilibrate->Bind Wash Wash Beads Bind->Wash Elute Elute Protein Wash->Elute Analyze Analyze Eluate Elute->Analyze

Caption: Streptavidin pull-down workflow.

Logical Relationships

The successful execution of the streptavidin-biotin binding assay using this compound relies on a series of dependent steps. The logical flow ensures that a properly labeled and characterized protein is used for the final binding experiment.

Logical_Flow Start Start: Azide-Modified Protein SPAAC Protocol 1: SPAAC Conjugation Start->SPAAC Purification Purification SPAAC->Purification HABA Protocol 2: HABA Assay Purification->HABA PullDown Protocol 3: Streptavidin Pull-Down Purification->PullDown HABA->PullDown Informs Assay Parameters Analysis Downstream Analysis (SDS-PAGE, WB, MS) PullDown->Analysis End End Analysis->End

Caption: Logical workflow for the assay.

References

Application Notes and Protocols for Purification of Proteins Labeled with Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool in drug development, diagnostics, and basic research. The use of bioorthogonal chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the precise labeling of proteins with probes like biotin. The Endo-BCN-PEG2-Biotin linker is a heterobifunctional reagent designed for this purpose. It features an endo-bicyclo[6.1.0]nonyne (BCN) group for rapid, copper-free click chemistry with azide-modified proteins, a hydrophilic polyethylene glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a biotin moiety for high-affinity binding to streptavidin.[1]

This document provides detailed protocols for the labeling of azide-modified proteins with this compound and their subsequent purification using streptavidin affinity chromatography. It also includes representative data and visualizations to guide researchers in applying this technology.

Principle of the Workflow

The purification process involves a two-step methodology:

  • Labeling: An azide-modified protein of interest is covalently conjugated with this compound via a SPAAC reaction. This copper-free click chemistry is highly specific and biocompatible, proceeding efficiently under mild conditions.[2][3]

  • Purification: The resulting biotinylated protein is captured using streptavidin-conjugated affinity resin. Due to the extraordinarily strong and specific interaction between biotin and streptavidin, non-biotinylated proteins and other impurities can be washed away.[4][5] The purified protein is then eluted from the resin.

Experimental Protocols

Part 1: Labeling of Azide-Modified Protein with this compound (SPAAC Reaction)

This protocol outlines the general procedure for conjugating an azide-modified protein with this compound. Optimization of reaction parameters may be necessary depending on the specific protein.

Materials:

  • Azide-modified protein

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Protein Preparation:

    • Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4).

    • Determine the precise concentration of the protein solution using a standard protein assay (e.g., BCA or Bradford).

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • In a reaction tube, add the azide-modified protein solution.

    • Add the this compound stock solution to the protein solution. A 2-4 fold molar excess of the BCN reagent over the azide-modified protein is a recommended starting point.[2] The final concentration of DMSO should be kept below 5% (v/v) to minimize effects on protein stability.[2]

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Incubation times as short as 2 hours at room temperature have been reported to be sufficient for some reactions.[2][6]

  • Removal of Excess Reagent:

    • After the incubation period, remove the unreacted this compound using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Part 2: Purification of Biotinylated Protein using Streptavidin Affinity Chromatography

This protocol describes the capture and elution of the this compound labeled protein using streptavidin-conjugated agarose beads.

Materials:

  • Biotinylated protein solution from Part 1

  • Streptavidin-agarose resin or streptavidin magnetic beads

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (see options below)

  • Collection tubes

Procedure:

  • Resin Preparation:

    • Resuspend the streptavidin-agarose resin slurry.

    • Transfer the required amount of resin to a column or tube.

    • Equilibrate the resin by washing with 3-5 bed volumes of Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the buffer.

  • Binding of Biotinylated Protein:

    • Add the biotinylated protein solution to the equilibrated streptavidin resin.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle end-over-end mixing.

  • Washing:

    • After incubation, collect the unbound fraction (flow-through).

    • Wash the resin with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Washing with high-salt buffers (e.g., PBS with 500 mM NaCl) can also be effective in reducing non-specific binding.

  • Elution: The extremely strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) makes elution challenging.[5] Several methods can be employed, with the choice depending on the downstream application and whether protein nativity needs to be maintained.

    • Option A: Harsh Denaturing Elution: This method is effective but will denature the protein.

      • Add 2-3 bed volumes of elution buffer (e.g., 0.1 M glycine-HCl, pH 2.8 or 6 M guanidine-HCl, pH 1.5) to the resin.

      • Incubate for 5-10 minutes at room temperature.

      • Collect the eluate. Repeat 2-3 times.

      • Immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).

    • Option B: Competitive Elution with Excess Biotin and Heat: This method can be less denaturing than harsh pH or chaotropic agents but may not be fully effective for all proteins.[7]

      • Prepare an elution buffer containing a high concentration of free biotin (e.g., 25 mM biotin in PBS).[7]

      • Add 2-3 bed volumes of the competitive elution buffer to the resin.

      • Incubate at 95°C for 5 minutes.[7]

      • Collect the eluate.

    • Option C: On-Bead Digestion: This method is suitable for applications like mass spectrometry where the protein sequence is of interest, not the intact protein.

      • Resuspend the washed beads in a digestion buffer appropriate for the chosen protease (e.g., trypsin).

      • Add the protease and incubate under optimal conditions (e.g., 37°C overnight for trypsin).

      • Collect the supernatant containing the digested peptides.

Data Presentation

The following tables provide representative quantitative data for the labeling and purification of a hypothetical 1 mg of an azide-modified protein. Actual results will vary depending on the protein, labeling efficiency, and purification conditions.

Table 1: Protein Labeling Reaction Parameters

ParameterValue
Initial Protein Amount1.0 mg
Protein Concentration1 mg/mL
This compound Molar Excess4-fold
Reaction Volume1.0 mL
Incubation Time12 hours
Incubation Temperature4°C

Table 2: Streptavidin Affinity Chromatography Purification Summary

StepProtein Amount (mg)Purity (%)Yield (%)
Starting Material (Labeled) 1.0>95100
Flow-through (Unbound) 0.1--
Wash Fractions 0.05--
Eluted Protein 0.8>9880

Visualizations

Diagram 1: Workflow for Labeling and Purification

G cluster_0 Labeling (SPAAC) cluster_1 Purification AzideProtein Azide-Modified Protein Mix Mix and Incubate AzideProtein->Mix BCNBiotin This compound BCNBiotin->Mix LabeledProtein Biotinylated Protein Mix->LabeledProtein Binding Binding LabeledProtein->Binding StreptavidinBeads Streptavidin Beads StreptavidinBeads->Binding Wash Wash Binding->Wash Elution Elution Wash->Elution PurifiedProtein Purified Biotinylated Protein Elution->PurifiedProtein G Protein_Azide Protein-N₃ Triazole_Product Protein-Triazole-PEG2-Biotin Protein_Azide->Triazole_Product + BCN_Biotin This compound BCN_Biotin->Triazole_Product + G cluster_0 Binding Step cluster_1 Elution Step Bead1 Streptavidin Bead Biotinylated Bead1->Biotinylated High Affinity Binding ElutionBuffer Elution Buffer Impurity Bead2 Streptavidin Bead ElutedProtein Purified Biotinylated Protein Bead2->ElutedProtein ElutionBuffer->Bead2 Disrupts Binding

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using Endo-BCN-PEG2-Biotin for bioconjugation, particularly in cell labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and how does it work?

This compound is a heterobifunctional linker used in bioorthogonal chemistry.[1] It consists of three key components:

  • Endo-BCN (Bicyclo[6.1.0]nonyne): A strained cyclic alkyne that reacts with azide-modified molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This reaction is highly selective and can be performed in complex biological systems without interfering with native cellular processes.[2]

  • PEG2 (Polyethylene Glycol spacer): A short, hydrophilic spacer that enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance between the BCN group and the biotin tag.[1][3]

  • Biotin: A vitamin that exhibits an exceptionally high affinity for streptavidin and avidin proteins, enabling robust detection or purification of labeled molecules.[1][4]

The labeling process involves the reaction of the Endo-BCN group with an azide group that has been incorporated into a target biomolecule (e.g., a protein or glycan on a cell surface).

Q2: I am observing very low or no signal after labeling my azide-modified cells. What are the potential causes?

Low labeling efficiency can stem from issues with the reagent, the reaction conditions, or the downstream detection steps. Below is a systematic guide to troubleshoot this issue.

Section 1: Reagent Integrity and Preparation

Possible Cause: The this compound reagent may have degraded.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the reagent has been consistently stored at -20°C, protected from light and moisture.[1] Improper storage can compromise the strained BCN ring.

    • Use Anhydrous Solvents: When preparing a stock solution, use anhydrous-grade solvents like DMSO or DMF to prevent hydrolysis of the BCN group.[1]

    • Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment if possible. If using a previously prepared stock, ensure it has been stored properly in small aliquots to avoid multiple freeze-thaw cycles.

Parameter Recommendation
Storage Temperature -20°C[1][5]
Storage Conditions Dry, protected from light[1]
Recommended Solvents Anhydrous DMSO, DMF[1][5]
Solution Preparation Prepare fresh or use aliquots to avoid freeze-thaw cycles.
Section 2: Labeling Reaction Conditions

Possible Cause: The SPAAC reaction conditions may be suboptimal.

  • Troubleshooting Steps:

    • Optimize Reagent Concentration: The concentration of this compound may be too low. Perform a titration experiment to determine the optimal concentration (e.g., 10-100 µM).

    • Check Incubation Time and Temperature: While SPAAC reactions are generally fast, ensure sufficient incubation time (e.g., 30-60 minutes). The reaction is typically performed at room temperature or 37°C.

    • Evaluate Buffer Composition: The reaction should be performed in a compatible buffer (e.g., PBS) at a pH between 6.5 and 7.5.[6] Avoid buffers containing thiols, as BCN can exhibit some cross-reactivity with sulfhydryl groups.[7] If thiols are necessary, consider adding a low concentration of a reducing agent like β-mercaptoethanol to minimize side reactions with cysteine residues on proteins.[7]

    • Confirm Azide Incorporation: Verify that the azide group was successfully incorporated into your target biomolecule. If using metabolic labeling, ensure optimal concentration and incubation time of the azide-modified precursor.

Parameter Typical Range / Recommendation
Reagent Concentration 10 - 100 µM (must be optimized)
Incubation Time 30 - 60 minutes (can be extended)
Incubation Temperature Room Temperature to 37°C
pH 6.5 - 7.5[6]
Section 3: Detection of Biotin Label

Possible Cause: Issues with the streptavidin-based detection step can lead to a weak signal.

  • Troubleshooting Steps:

    • Titrate Streptavidin Conjugate: The concentration of the fluorescently-labeled streptavidin may be too low or too high (leading to quenching). Perform a titration to find the optimal concentration.

    • Check for Endogenous Biotin: Cells can contain endogenous biotinylated proteins, which can bind to the streptavidin conjugate and increase background noise. Include a "no labeling reagent" control to assess this.

    • Ensure Proper Washing: Inadequate washing after the labeling and detection steps can lead to high background and low signal-to-noise. Ensure thorough washing with an appropriate buffer (e.g., PBS with 1% BSA).

    • Verify Filter Sets and Instrumentation: If using a fluorescent streptavidin conjugate, ensure the microscope or flow cytometer filter sets are appropriate for the fluorophore's excitation and emission spectra.[8]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the standard experimental workflow for cell labeling and a logical approach to troubleshooting low signal issues.

G cluster_prep Preparation cluster_labeling Labeling Reaction cluster_detection Detection p1 Prepare Azide-Modified Cells l1 Incubate Cells with This compound p1->l1 p2 Prepare this compound Stock Solution p2->l1 l2 Wash Cells to Remove Excess Reagent l1->l2 d1 Incubate with Streptavidin-Fluorophore l2->d1 d2 Wash Cells to Remove Excess Streptavidin d1->d2 d3 Analyze via Microscopy or Flow Cytometry d2->d3

Caption: Standard experimental workflow for cell labeling.

G cluster_reagent Reagent Integrity cluster_reaction Reaction & Target cluster_detection Detection Step start Low Labeling Efficiency q1 Reagent stored at -20°C, protected from light/moisture? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Azide incorporation confirmed? a1_yes->q2 res1 Degraded Reagent. Use a fresh aliquot or new vial. a1_no->res1 end_node Problem Resolved res1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Reaction conditions optimized? (Concentration, Time, Buffer) a2_yes->q3 res2 Optimize azide labeling protocol (e.g., metabolic labeling). a2_no->res2 res2->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Streptavidin conjugate concentration optimized? a3_yes->q4 res3 Titrate reagent concentration. Increase incubation time. Check buffer pH & components. a3_no->res3 res3->end_node a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No q4->end_node Yes res4 Titrate streptavidin-fluorophore conjugate. a4_no->res4 res4->end_node

Caption: Troubleshooting flowchart for low labeling efficiency.

Detailed Experimental Protocol: Cell Surface Labeling

This protocol provides a general procedure for labeling cell surface glycans that have been metabolically tagged with an azide group.

Materials:

  • Azide-modified cells in suspension

  • This compound (prepare a 10 mM stock in anhydrous DMSO)

  • PBS (Phosphate-Buffered Saline), pH 7.4

  • Wash Buffer (PBS + 1% BSA)

  • Fluorescently-labeled Streptavidin

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation:

    • Harvest azide-modified cells and count them. Aliquot approximately 1 x 10^6 cells per tube.

    • Wash the cells once with ice-cold PBS to remove any media components. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of PBS.

  • Labeling Reaction:

    • Dilute the 10 mM this compound stock solution in PBS to the desired final concentration. For initial optimization, test a range from 10 µM to 100 µM. For a final concentration of 50 µM in a 100 µL reaction volume, add 0.5 µL of the 10 mM stock.

    • Add the diluted this compound to the cell suspension.

    • Incubate for 30-60 minutes at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Washing:

    • Add 1 mL of Wash Buffer to the tube.

    • Centrifuge at 300 x g for 5 minutes and carefully discard the supernatant.

    • Repeat the wash step two more times to ensure all unreacted biotin reagent is removed.

  • Detection:

    • Resuspend the cell pellet in 100 µL of Wash Buffer containing the optimal concentration of fluorescently-labeled streptavidin.

    • Incubate for 20-30 minutes on ice, protected from light.

    • Wash the cells three times with 1 mL of Wash Buffer as described in step 3.

  • Analysis:

    • Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer.

    • Analyze the labeled cells promptly using fluorescence microscopy or flow cytometry.

References

How to reduce non-specific binding of Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered when using Endo-BCN-PEG2-Biotin, with a focus on reducing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional linker used in bioconjugation. It consists of three key components:

  • Endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that enables rapid and specific covalent bonding to azide-modified molecules via copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC). This reaction is bioorthogonal, meaning it does not interfere with native biological processes.

  • PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that enhances the solubility of the molecule in aqueous buffers, increases flexibility, and reduces steric hindrance. The PEG spacer also contributes to minimizing non-specific binding by creating a hydration layer that repels unwanted protein interactions.[1]

  • Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin proteins. This interaction is widely used for the detection, purification, and immobilization of biotinylated molecules.

Q2: What are the primary causes of non-specific binding (NSB)?

A2: Non-specific binding is the undesirable adhesion of molecules to surfaces or other molecules without a specific recognition event. The main drivers of NSB are:

  • Hydrophobic Interactions: Hydrophobic regions on molecules can interact with hydrophobic surfaces of microplates, beads, or other proteins.

  • Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or molecules.

  • Endogenous Biotin: Many biological samples, particularly from tissues like the liver and kidney, contain endogenous biotinylated proteins that can be recognized by streptavidin, leading to high background signals.[2][3]

Troubleshooting Guide: High Non-Specific Binding

High background signal is a common issue when working with biotin-streptavidin detection systems. This guide provides a systematic approach to identifying and mitigating the sources of non-specific binding.

Issue 1: Suboptimal Blocking of Surfaces

Symptom: High background signal in negative control wells or on the entire surface (e.g., membrane, plate).

Cause: Incomplete coverage of non-specific binding sites on the experimental surface (e.g., ELISA plate, magnetic beads, Western blot membrane).

Solution: Optimize your blocking strategy. The ideal blocking agent and conditions are application-dependent and may require empirical testing.

Experimental Protocol: Optimizing Blocking Conditions

  • Prepare a selection of blocking buffers to test. Common choices are listed in the table below.

  • Coat and block a multi-well plate or membrane strips according to your standard protocol, using a different blocking buffer for each designated section.

  • Include a "no blocking" control.

  • Proceed with the subsequent steps of your assay, omitting the specific capture/primary antibody in some wells/strips to assess the background contribution of the detection reagents.

  • Measure the signal in all wells/strips.

  • Compare the signal-to-noise ratio for each blocking buffer. The optimal buffer will provide the lowest signal in the negative control wells while maintaining a strong signal in the positive control wells.

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Generally effective; good for biotin-avidin systems as it is typically low in endogenous biotin.Can have lot-to-lot variability; may cross-react with some antibodies.
Non-fat Dry Milk 1-5% (w/v)Inexpensive and readily available.Contains endogenous biotin, which can cause high background in biotin-streptavidin systems; can mask some epitopes.
Casein 1-3% (w/v)Often provides lower background than BSA or milk; recommended for biotin-avidin applications.[4]Can interfere with some biotin-binding assays and should be tested for compatibility.
Fish Gelatin 0.1-1% (w/v)Less likely to cross-react with mammalian antibodies.[4][5]May not be as effective at blocking as other agents when used alone.[5][6]
Commercial/Synthetic Blockers Varies by manufacturerHigh consistency; often protein-free, which can reduce cross-reactivity.More expensive than traditional blocking agents.
Issue 2: Inadequate Washing

Symptom: High background that is often variable across the plate or membrane.

Cause: Insufficient removal of unbound reagents, including excess this compound conjugate or streptavidin detection complexes.

Solution: Improve the stringency and consistency of your washing steps.

Experimental Protocol: Optimizing Wash Steps

  • Increase the number of wash cycles: Instead of 3 washes, try 4-6 cycles.

  • Increase the wash volume: Ensure the volume is sufficient to completely cover the surface of each well (e.g., 300-400 µL for a 96-well plate).

  • Introduce a soaking step: Allow the wash buffer to incubate on the surface for 1-5 minutes during each wash cycle.

  • Add a non-ionic detergent to your wash buffer: Including 0.05% Tween-20 or Triton X-100 can help to disrupt weak, non-specific interactions.

  • Ensure complete removal of wash buffer: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual liquid.

Issue 3: Endogenous Biotin Interference

Symptom: High background signal, particularly when using cell lysates or tissue homogenates.

Cause: The streptavidin detection reagent is binding to naturally occurring biotinylated proteins in the sample.

Solution: Perform an endogenous biotin blocking step before the addition of your biotinylated probe.

Experimental Protocol: Endogenous Biotin Blocking

This protocol involves a two-step process to first saturate the endogenous biotin with unlabeled streptavidin, and then block the remaining binding sites on that streptavidin with free biotin.[2][3][7]

  • Following your standard blocking step (e.g., with BSA), wash the sample three times with your wash buffer.

  • Prepare a solution of unlabeled streptavidin (e.g., 0.1 mg/mL in PBS).

  • Incubate your sample with the streptavidin solution for 15-30 minutes at room temperature. This will allow the streptavidin to bind to any endogenous biotin.

  • Wash the sample thoroughly three times with wash buffer to remove unbound streptavidin.

  • Prepare a solution of free biotin (e.g., 0.5 mg/mL in PBS).

  • Incubate your sample with the free biotin solution for 15-30 minutes at room temperature. This will saturate the remaining biotin-binding sites on the streptavidin added in step 3.

  • Wash the sample thoroughly three times with wash buffer.

  • You can now proceed with the addition of your this compound conjugate.

Visual Guides

Mechanism of Non-Specific Binding

G cluster_surface Experimental Surface (e.g., Microplate Well) cluster_reagents Biotinylated Reagent cluster_nsb Non-Specific Binding Surface Surface Biotin_Reagent This compound Conjugate Biotin_Reagent->Surface Unwanted Adhesion Hydrophobic Hydrophobic Interaction Electrostatic Electrostatic Interaction

Experimental Workflow for Bioconjugation and Detection

G Azide_Protein 1. Azide-Modified Protein Conjugation 2. Conjugate with This compound Azide_Protein->Conjugation Purification 3. Purify Conjugate Conjugation->Purification Binding 4. Bind to Target/ Immobilize on Surface Purification->Binding Blocking 5. Block Non-Specific Sites Binding->Blocking Detection 6. Add Streptavidin Detection Reagent Blocking->Detection Wash 7. Wash Detection->Wash Signal 8. Read Signal Wash->Signal

Troubleshooting Logic for High Background

G Start High Background Observed Check_Blocking Is Blocking Optimized? Start->Check_Blocking Optimize_Blocking Test Different Blocking Agents and Conditions Check_Blocking->Optimize_Blocking No Check_Washing Are Washing Steps Sufficient? Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Optimize_Washing Increase Wash Number/Volume/ Soaking Time Check_Washing->Optimize_Washing No Check_Biotin Is Endogenous Biotin a Factor? Check_Washing->Check_Biotin Yes Optimize_Washing->Check_Biotin Block_Biotin Perform Endogenous Biotin Blocking Protocol Check_Biotin->Block_Biotin Yes Check_Concentration Are Reagent Concentrations Too High? Check_Biotin->Check_Concentration No Block_Biotin->Check_Concentration Titrate_Reagents Titrate Biotinylated Probe and Streptavidin Concentrations Check_Concentration->Titrate_Reagents Yes Resolved Problem Resolved Check_Concentration->Resolved No Titrate_Reagents->Resolved

References

Technical Support Center: Optimizing SPAAC Reactions with Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Endo-BCN-PEG2-Biotin. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

This compound is a heterobifunctional linker designed for copper-free click chemistry.[1] It comprises three key components:

  • Endo-BCN (Bicyclo[6.1.0]nonyne): A highly strained cyclooctyne that enables rapid and specific reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst. The endo diastereomer is noted to be slightly more reactive than the exo form.

  • PEG2 (Polyethylene Glycol) Spacer: A short, hydrophilic linker that enhances the solubility of the reagent in aqueous buffers, reduces steric hindrance during conjugation, and minimizes aggregation of the labeled biomolecule.[1][2]

  • Biotin Moiety: A high-affinity ligand for streptavidin and avidin, enabling robust detection, purification, and immobilization of the conjugated molecule.[1]

Q2: What are the optimal reaction conditions for a SPAAC reaction with this compound?

Optimal conditions can vary depending on the specific azide-containing molecule. However, a good starting point is:

  • Solvent: Aqueous buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer are commonly used, especially for bioconjugations.[2][3] Reactions are often faster in more aqueous solvent systems.[4] For less soluble reactants, co-solvents like DMSO or DMF can be used, but the final concentration should ideally be kept low (e.g., <5-10% v/v) to avoid negative effects on biomolecule stability.

  • pH: A pH range of 7.0-8.5 is generally recommended. Higher pH values within this range can increase the reaction rate, though the stability of all reactants at the chosen pH should be considered.[2][3]

  • Temperature: Reactions are typically performed at room temperature (20-25°C) or 37°C.[5] Increasing the temperature can significantly accelerate the reaction rate.[6] For sensitive biomolecules, performing the reaction at 4°C for a longer duration (12-24 hours) is a viable option.[5]

  • Molar Ratio: A 2 to 4-fold molar excess of this compound over the azide-modified molecule is a common starting point for protein labeling.[5] However, this may require optimization to achieve the desired degree of labeling without causing protein precipitation or loss of function.

Q3: How does the reactivity of Endo-BCN compare to other common cyclooctynes like DBCO?

Both BCN and DBCO (Dibenzocyclooctyne) are highly reactive cyclooctynes. Their relative reactivity can depend on the structure of the azide partner. While DBCO often exhibits faster kinetics with aliphatic azides, BCN can be significantly more reactive with aromatic azides. BCN is also smaller and less hydrophobic than DBCO, which can be advantageous in certain applications.

Q4: Is this compound stable under typical experimental conditions?

This compound is generally stable in aqueous buffers. However, it has some known instabilities:

  • Acidic Conditions: The BCN moiety can be labile under acidic conditions, potentially forming inactive species.

  • Thiols: BCN can react with sulfhydryl groups, such as those on cysteine residues in proteins. This can lead to non-specific labeling.

For intracellular applications, BCN shows greater stability in the presence of common reducing agents like TCEP and the antioxidant glutathione (GSH) compared to DBCO.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inefficient Azide Incorporation: The azide functional group was not successfully introduced into your target molecule.- Verify the success of your azide-modification step using an appropriate analytical method (e.g., mass spectrometry).
2. Degradation of Reagents: The this compound or the azide-modified molecule has degraded.- Ensure proper storage of reagents (-20°C, protected from moisture). Allow the this compound vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions fresh in anhydrous DMSO or DMF.
3. Incorrect Stoichiometry: The molar ratio of reactants is not optimal.- Increase the molar excess of the limiting reagent. For protein labeling, start with a 2-4 fold excess of this compound and optimize as needed.
4. Steric Hindrance: Bulky groups near the azide or on the target molecule are preventing the reaction.- If possible, redesign the linker attaching the azide to your molecule to increase its length. The PEG2 spacer in the biotin reagent is designed to help mitigate this.
Slow Reaction Rate 1. Suboptimal Concentrations: Low reactant concentrations lead to slower kinetics.- Increase the concentration of both reactants, if solubility permits.
2. Suboptimal Temperature: The reaction is being performed at a low temperature.- Increase the reaction temperature to 37°C, provided your biomolecule is stable at this temperature. A 10°C rise can roughly double the reaction rate.[7]
3. Suboptimal pH: The pH of the reaction buffer is not ideal.- Adjust the pH to the higher end of the optimal range (e.g., pH 8.0-8.5), ensuring your biomolecule remains stable.[2]
4. Inappropriate Solvent: The chosen solvent system is slowing the reaction.- For bioconjugations, prioritize aqueous buffers. If co-solvents are necessary, keep their concentration to a minimum. Some studies show higher rates in more aqueous environments.[4]
Presence of Side Products / Non-Specific Labeling 1. Reaction with Thiols: The BCN moiety is reacting with free sulfhydryl groups (e.g., cysteine residues) on your protein.- Add a small concentration of a thiol-containing reagent like β-mercaptoethanol (β-ME) to your reaction buffer to act as a scavenger.
2. Protein Aggregation/Precipitation: The biotinylated protein is precipitating out of solution.- This can be caused by over-labeling. Reduce the molar excess of this compound. The PEG spacer helps improve solubility, but aggregation can still occur.[8]
3. Hydrolysis of BCN: The BCN ring may be unstable under certain conditions (e.g., prolonged exposure to acidic pH).- Ensure your reaction and storage buffers are within the optimal pH range.
Difficulty Purifying the Final Product 1. Incomplete Removal of Excess Reagent: Unreacted this compound remains in the sample.- Use size-exclusion chromatography (e.g., desalting columns) or dialysis appropriate for the size of your target molecule.[9]
2. Harsh Elution from Streptavidin Resin: Difficulty recovering the biotinylated protein after affinity purification.- The biotin-streptavidin interaction is very strong. Elution often requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE loading buffer with excess free biotin).[10][11] Consider this when planning downstream applications.

Quantitative Data

The rate of a SPAAC reaction is described by a second-order rate constant (k₂), which is dependent on the specific reactants and conditions.

Table 1: Second-Order Rate Constants (k₂) for BCN Reactions

CyclooctyneAzide ReactantRate Constant (k₂) M⁻¹s⁻¹Solvent SystemTemperature (°C)
Endo-BCN Benzyl Azide0.29CD₃CN/D₂O (1:2)Not Specified
Exo-BCN Benzyl Azide0.19CD₃CN/D₂O (1:2)Not Specified
Endo-BCN-CH₂OH 3-azido-7-hydroxycoumarin0.90 (±0.08)MeOH/H₂O (1:1)25
Exo-BCN-CH₂OH 3-azido-7-hydroxycoumarin0.88 (±0.06)MeOH/H₂O (1:1)25
BCN Phenyl Azide0.2CH₃CN:H₂O (3:1)Not Specified

Table 2: Influence of Temperature on a Representative BCN SPAAC Reaction

Temperature (°C)Rate Constant (k₂) M⁻¹s⁻¹Fold Increase from 0°C
05.0 x 10⁻⁴1
37Not explicitly stated, but significant increase observed-
605.83 x 10⁻²~117

Data derived from a study on a specific BCN derivative and azide, illustrating the general trend.[6]

Experimental Protocols

Protocol 1: General Procedure for Biotinylating an Azide-Modified Protein

This protocol provides a general guideline. Optimal parameters such as molar excess and incubation time should be determined empirically for each specific protein.

1. Preparation of Reagents: a. Azide-Modified Protein: Ensure the protein is purified and buffer-exchanged into an amine-free and thiol-free buffer (e.g., PBS, pH 7.4). Determine the precise protein concentration. b. This compound Stock Solution: Allow the vial to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.[5]

2. SPAAC Reaction: a. In a microcentrifuge tube, add the azide-modified protein solution. b. Add the this compound stock solution to the protein to achieve the desired final molar excess (a 2-4 fold excess is a good starting point).[5] c. Ensure the final concentration of DMSO is below 5% (v/v) to maintain protein stability.[5] d. Gently mix the reaction components. e. Incubate the reaction. Common conditions are 4-12 hours at room temperature or 12-24 hours at 4°C.[5] Shorter times (e.g., 2 hours at RT) may be sufficient for some systems.

3. Reaction Monitoring (Optional): a. LC-MS: Analyze small aliquots of the reaction mixture over time. The biotinylated protein will have a higher molecular weight corresponding to the addition of the this compound moiety (MW ≈ 550.7 Da). b. SDS-PAGE: A band shift may be visible for the biotinylated protein compared to the unlabeled protein, particularly if multiple labels are attached. A Western blot using streptavidin-HRP can confirm biotinylation.

4. Purification: a. Once the reaction is complete, remove the excess, unreacted this compound. b. For proteins, a desalting column (spin or gravity-flow) is a common and effective method.[9] Dialysis can also be used.

Protocol 2: Monitoring SPAAC Reaction Progress with LC-MS

1. Sample Preparation: a. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture. b. Quench the reaction immediately by diluting the aliquot into a solution containing a high concentration of a reactive azide (e.g., sodium azide) or by adding a denaturing solution (e.g., 0.1% formic acid in acetonitrile) if compatible with your analyte. c. Further dilute the sample as needed for LC-MS analysis.

2. LC-MS Analysis: a. Use a reverse-phase column (e.g., C4 or C18) suitable for protein or peptide separation. b. Employ a water/acetonitrile gradient containing 0.1% formic acid. c. Set the mass spectrometer to acquire data in a mass range that includes both the starting azide-modified molecule and the expected biotinylated product. d. Deconvolute the resulting mass spectra to determine the molecular weights of the species present.

3. Data Analysis: a. Integrate the peak areas for the starting material and the product at each time point. b. Plot the percentage of product formation versus time to monitor the reaction progress.

Visualizations

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Azide Azide-Modified Molecule (R1-N3) TS [3+2] Cycloaddition Transition State Azide->TS Strain-Promoted BCN This compound (R2-Alkyne) BCN->TS Triazole Stable Triazole Product TS->Triazole Forms Covalent Bond

Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Biotinylation Workflow Start Start: Azide-Modified Protein Prepare_BCN Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_BCN Mix Mix Reactants (2-4x molar excess of BCN) Start->Mix Prepare_BCN->Mix Incubate Incubate (e.g., 4-12h at RT or 12-24h at 4°C) Mix->Incubate Monitor Monitor Reaction (Optional, via LC-MS / SDS-PAGE) Incubate->Monitor Purify Purify Product (e.g., Desalting Column) Incubate->Purify Monitor->Incubate Continue Incubation Monitor->Purify Reaction Complete Analyze Analyze Final Product (MS, Western Blot) Purify->Analyze End End: Purified Biotinylated Protein Analyze->End

Caption: A typical experimental workflow for protein biotinylation using SPAAC.

Troubleshooting_Tree Troubleshooting Low Yield Start Low or No Product CheckAzide Verify Azide Incorporation on Starting Material (MS) Start->CheckAzide AzideFail Troubleshoot Azide Labeling Protocol CheckAzide->AzideFail No CheckConditions Reaction Conditions Optimal? CheckAzide->CheckConditions Yes OptimizeConc Increase Reactant Concentrations CheckConditions->OptimizeConc No OptimizeTemp Increase Temperature (e.g., to 37°C) CheckConditions->OptimizeTemp No OptimizepH Adjust pH (e.g., to 8.0-8.5) CheckConditions->OptimizepH No CheckReagents Reagents Degraded? CheckConditions->CheckReagents Yes OptimizeConc->CheckReagents OptimizeTemp->CheckReagents OptimizepH->CheckReagents UseFresh Use Freshly Prepared Reagent Solutions CheckReagents->UseFresh Yes Success Successful Reaction CheckReagents->Success No UseFresh->Success

Caption: A decision tree for troubleshooting low-yield SPAAC reactions.

References

Improving the solubility of Endo-BCN-PEG2-Biotin in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Endo-BCN-PEG2-Biotin, with a focus on improving its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

This compound is a heterobifunctional linker used in bioconjugation.[1] Its key components are:

  • Endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that enables rapid and specific covalent bonding to azide-modified molecules through copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[1]

  • PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that enhances the solubility of the molecule in aqueous environments and provides flexibility, which can reduce steric hindrance during conjugation.[1][2]

  • Biotin: A vitamin that exhibits a very strong and specific non-covalent interaction with avidin and streptavidin proteins, making it an excellent tag for detection, purification, and immobilization applications.[1]

Q2: Why is the PEG spacer included in the this compound molecule?

The polyethylene glycol (PEG) spacer is incorporated primarily to improve the solubility of the entire molecule in aqueous buffers.[1][2] Biotin itself is relatively hydrophobic, and the BCN group also contributes to the molecule's nonpolar character.[3][4] The hydrophilic nature of the PEG chain helps to counteract this hydrophobicity, facilitating its use in biological experiments that are typically conducted in aqueous media.[1][2] Longer PEG chains generally lead to increased water solubility.[5]

Q3: What is the recommended general procedure for dissolving this compound?

Due to the hydrophobic nature of the biotin and BCN moieties, the recommended procedure is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.[1][6] This stock solution is then added in small volumes to the aqueous buffer to reach the desired final concentration.[3][6] This method prevents the compound from precipitating out of solution, which can occur if direct dissolution in an aqueous buffer is attempted.

Q4: Which organic solvents are recommended for creating a stock solution of this compound?

The most commonly recommended organic solvents are anhydrous (water-free) dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][6] It is crucial to use anhydrous solvents to preserve the reactivity of the BCN group, which can be sensitive to moisture.

Q5: How should I store the solid this compound and its stock solution?

  • Solid Form: Store the solid compound at –20°C, kept dry and protected from light.[1]

  • Stock Solution: Stock solutions in anhydrous DMSO or DMF can be stored at -20°C or -80°C for several months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to moisture.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in aqueous buffers.

Problem 1: The compound does not dissolve in the aqueous buffer.

  • Cause: Direct dissolution of this compound in aqueous buffers is often difficult due to the hydrophobic nature of the BCN and biotin components.

  • Solution:

    • Prepare a concentrated stock solution (e.g., 10-50 mM) of the compound in anhydrous DMSO or DMF.

    • Vortex or gently warm the solution if necessary to ensure it is fully dissolved.

    • Add the stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically ≤5% v/v) to avoid negative effects on your biological system.

Problem 2: Precipitation occurs when the organic stock solution is added to the aqueous buffer.

  • Cause A: The final concentration in the aqueous buffer is too high. The solubility of the compound in the final aqueous buffer has been exceeded.

    • Solution: Lower the final concentration of the this compound in the aqueous buffer. It may be necessary to perform serial dilutions to find the maximum soluble concentration for your specific buffer system.

  • Cause B: Buffer composition is not optimal. The pH, ionic strength, or other components of your buffer may be promoting precipitation.

    • Solution 1 (Adjust pH): Biotin's solubility can be influenced by pH.[6] Try adjusting the pH of your buffer. For some biotinylated compounds, a slightly basic pH (e.g., pH 8.0-8.5) can improve solubility.[9] However, always consider the pH stability of your target molecule.

    • Solution 2 (Modify Buffer): Consider using a different buffer system. Sometimes, high salt concentrations can lead to "salting out" of hydrophobic compounds. Conversely, for some molecules, a certain salt concentration is necessary for solubility. Experiment with different buffer compositions if possible.

  • Cause C: The organic solvent concentration is too high. While a co-solvent is necessary, a very high percentage in the final solution can sometimes cause precipitation of buffer salts or the compound itself.

    • Solution: Aim to use a more concentrated stock solution so that a smaller volume needs to be added to the aqueous buffer, keeping the final organic solvent concentration as low as possible.

Problem 3: The bioconjugation reaction has low efficiency.

  • Cause A: The this compound has degraded. The BCN group is sensitive to moisture and can hydrolyze over time, rendering it non-reactive.

    • Solution: Always use high-quality, anhydrous DMSO or DMF to prepare your stock solution. Store the solid compound and the stock solution properly (at -20°C or -80°C, protected from light and moisture). Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Cause B: The compound is not fully dissolved. Undissolved micro-precipitates of this compound will not be available for the reaction.

    • Solution: Ensure the stock solution is completely clear before adding it to the reaction mixture. You can briefly centrifuge the stock solution and carefully pipette the supernatant to avoid transferring any undissolved particles.

Quantitative Data

CompoundSolventConcentrationNotes
BCN-PEG3-BiotinDMSO100 mg/mL (168.14 mM)May require sonication to fully dissolve. It is noted that hygroscopic DMSO can significantly impact solubility, so a new, anhydrous vial is recommended.[8]

Note: The solubility of this compound in aqueous buffers will be significantly lower than in DMSO and will depend on the specific buffer composition, pH, and temperature. It is recommended to experimentally determine the maximum working concentration for your specific application.

Experimental Protocols

Protocol for Preparing an Aqueous Working Solution of this compound

This protocol describes the recommended method for dissolving this compound by first creating a concentrated stock solution in an organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Your desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate the Reagent: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.

  • Prepare the Stock Solution: a. Add a precise volume of anhydrous DMSO or DMF to the vial of this compound to create a concentrated stock solution (e.g., 10 mM). b. Vortex the solution thoroughly until all the solid is completely dissolved. The solution should be clear. If necessary, gentle warming (e.g., to 37°C) or brief sonication can be applied.

  • Prepare the Aqueous Working Solution: a. Pipette the desired volume of your aqueous buffer into a new tube. b. While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise. This gradual addition with constant mixing is crucial to prevent precipitation. c. Ensure the final concentration of the organic solvent in your working solution is compatible with your downstream application (typically ≤5% v/v).

  • Final Check: a. Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it may be necessary to either lower the final concentration or filter the solution.

  • Use Immediately: It is best to use the freshly prepared aqueous working solution immediately for your bioconjugation experiment.

Visualizations

G cluster_0 Preparation of Aqueous Working Solution start Start with solid This compound add_dmso Add anhydrous DMSO/DMF to create a concentrated stock solution (e.g., 10 mM) start->add_dmso dissolve Vortex/sonicate until fully dissolved add_dmso->dissolve add_stock Add stock solution dropwise to vortexing aqueous buffer dissolve->add_stock prepare_buffer Prepare aqueous buffer in a separate tube prepare_buffer->add_stock final_solution Aqueous working solution is ready for use add_stock->final_solution

Caption: Experimental workflow for dissolving this compound.

G cluster_1 Troubleshooting Solubility Issues start Problem: Precipitation in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc Yes check_buffer Is the buffer composition optimal? start->check_buffer No sol_conc Solution: Lower the final concentration check_conc->sol_conc check_solvent Is the final organic solvent % too high? check_buffer->check_solvent No sol_buffer Solution: Adjust pH or change buffer system check_buffer->sol_buffer Yes sol_solvent Solution: Use a more concentrated stock solution check_solvent->sol_solvent Yes

Caption: Decision tree for troubleshooting precipitation issues.

G center_node Solubility of This compound factor1 Solvent System (Aqueous vs. Organic Co-solvent) center_node->factor1 factor2 pH of the Aqueous Buffer center_node->factor2 factor3 Concentration of the Linker center_node->factor3 factor4 Buffer Composition (e.g., Ionic Strength) center_node->factor4 factor5 Temperature center_node->factor5

References

Side reactions of Endo-BCN-PEG2-Biotin and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Endo-BCN-PEG2-Biotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and to offer clear answers to frequently asked questions regarding the use of this reagent in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule. It contains three key components:

  • Endo-Bicyclononyne (BCN): A strained alkyne that reacts with azide-functionalized molecules via copper-free SPAAC click chemistry.[1]

  • Polyethylene Glycol (PEG2): A short, hydrophilic spacer that enhances solubility in aqueous buffers and reduces steric hindrance during conjugation.

  • Biotin: A vitamin with a high affinity for streptavidin and avidin, enabling purification, immobilization, or detection of the labeled molecule.

This reagent is primarily used for the specific and efficient biotinylation of azide-modified biomolecules such as proteins, peptides, and nucleic acids in a copper-free environment.

Q2: What are the main side reactions associated with this compound?

The most significant side reaction is the thiol-yne addition , where the BCN group reacts with free thiol groups present in cysteine residues of proteins.[2] This can lead to non-specific labeling and a reduction in the desired azide-specific conjugation. While less common, reactions with other nucleophiles may occur under certain conditions. The BCN moiety can also exhibit instability, particularly under acidic conditions or in the presence of strong reducing agents.[3]

Q3: How can I prevent the thiol-yne side reaction?

There are two primary strategies to mitigate the thiol-yne side reaction:

  • Thiol Blocking: Pre-treat your protein or biomolecule with a thiol-blocking reagent like iodoacetamide (IAM) . This will cap the free cysteine residues, preventing them from reacting with the BCN group. This is the most effective method for ensuring specificity.

  • Competitive Inhibition: Include a low concentration of a small molecule thiol, such as β-mercaptoethanol (β-ME) , in the reaction mixture. The β-ME will compete with the cysteine residues for reaction with the BCN, thereby reducing non-specific labeling of the protein.

Q4: My SPAAC reaction with this compound has a low yield. What are the potential causes and how can I troubleshoot this?

Low reaction yields can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q5: What are the optimal reaction conditions for a SPAAC reaction with this compound?

Optimal conditions can be system-dependent, but here are some general guidelines:

  • pH: A pH range of 7.0-8.5 is generally recommended for SPAAC reactions.

  • Buffer: The choice of buffer can impact reaction rates. Studies have shown that HEPES buffer may lead to higher reaction rates compared to PBS.[1] Avoid buffers containing primary amines (e.g., Tris) if you are targeting amine groups for other modifications.

  • Temperature: Reactions can be performed at room temperature (25°C) or 37°C to increase the reaction rate. For sensitive biomolecules, the reaction can be carried out at 4°C, though this will require a longer reaction time.

  • Reagent Concentration: Using a slight molar excess (1.5-5 fold) of this compound over the azide-modified molecule is common to drive the reaction to completion.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during SPAAC reactions with this compound.

Low or No Product Formation
Potential Cause Recommended Solution
Inefficient Reaction Kinetics Optimize reaction conditions: Increase temperature to 25°C or 37°C. Use an optimal buffer such as HEPES. Adjust pH to 7.5-8.5. Increase the concentration of reactants.
Degradation of this compound Ensure proper storage of the reagent at -20°C, protected from light and moisture. Prepare stock solutions fresh and use them promptly. Avoid acidic conditions and strong reducing agents.
Degradation of Azide-Modified Biomolecule Verify the integrity of your azide-modified biomolecule. Azides are generally stable but can be sensitive to certain reducing agents.
Steric Hindrance If the azide group is in a sterically hindered location on your biomolecule, the PEG2 spacer on the BCN reagent may not be sufficient to overcome this. Consider redesigning the azide incorporation site if possible.
Solubility Issues Although the PEG2 spacer improves water solubility, ensure both your biomolecule and the this compound are fully dissolved in the reaction buffer. A small amount of a co-solvent like DMSO can be used if necessary, but be mindful of its potential effects on your biomolecule.
Non-Specific Labeling
Potential Cause Recommended Solution
Thiol-Yne Side Reaction Pre-treat your protein with iodoacetamide (IAM) to block free cysteine residues (see Protocol 2). Alternatively, add a low concentration of β-mercaptoethanol (β-ME) to the reaction mixture.
Other Nucleophilic Reactions While less common, ensure that your reaction buffer does not contain other highly reactive nucleophiles.

Quantitative Data Summary

The following tables summarize key quantitative data to aid in experimental design and troubleshooting.

Table 1: Reaction Rate Constants for BCN Reactions

Reaction Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reference
SPAAC endo-BCN and benzyl azide0.29[4]
Thiol-Yne Side Reaction BCN and β-mercaptoethanol~1 x 10⁻⁴

Table 2: Stability of BCN Moiety under Various Conditions

Condition Observation Reference
Acidic pH Unstable, degradation observed.[3]
Neutral pH (7.4) Some studies report degradation, particularly in cellular environments.[2]
Presence of Thiols (e.g., GSH) Unstable, reacts via thiol-yne addition.[3]
Presence of Reducing Agents (e.g., TCEP) Unstable.[3]

Experimental Protocols

Protocol 1: General Procedure for SPAAC using this compound

This protocol provides a general workflow for the biotinylation of an azide-modified protein.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store at -20°C, protected from light.

    • Prepare your azide-modified protein in a suitable reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

  • Reaction Setup:

    • To your azide-modified protein solution, add the desired molar excess of the this compound stock solution. A final DMSO concentration of <10% is recommended to avoid protein denaturation.

    • Gently mix the reaction and incubate at room temperature (25°C) or 37°C for 1-4 hours, or at 4°C for 12-24 hours. Reaction times may need to be optimized.

  • Purification:

    • Remove the excess, unreacted this compound and any reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography appropriate for your protein.

  • Analysis:

    • Confirm successful biotinylation using techniques such as SDS-PAGE with streptavidin-HRP blotting, mass spectrometry, or HPLC analysis.

Protocol 2: Iodoacetamide (IAM) Treatment to Prevent Thiol-Yne Side Reactions

This protocol should be performed prior to the SPAAC reaction (Protocol 1).

  • Reagent Preparation:

    • Prepare a fresh stock solution of iodoacetamide (e.g., 100 mM) in the reaction buffer.

    • Ensure your protein is in a thiol-free buffer.

  • Thiol Blocking:

    • Add the IAM stock solution to your protein sample to a final concentration of 5-10 mM.

    • Incubate the reaction in the dark (IAM is light-sensitive) for 30-60 minutes at room temperature.

  • Removal of Excess IAM:

    • It is crucial to remove unreacted IAM. Use a desalting column or buffer exchange to replace the buffer with the desired SPAAC reaction buffer.

  • Proceed with SPAAC:

    • Your protein, with its cysteine residues now blocked, is ready for the SPAAC reaction as described in Protocol 1.

Protocol 3: Monitoring SPAAC Reaction Progress by HPLC

Reverse-phase HPLC (RP-HPLC) can be used to monitor the progress of the conjugation reaction.

  • Method Setup:

    • Column: C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) is typically used to elute the protein and the conjugate.

    • Detection: UV absorbance at 280 nm (for protein) and/or 260 nm (if applicable to a payload).

  • Sample Analysis:

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid freezing).

    • Inject the sample onto the HPLC system.

  • Data Interpretation:

    • The unconjugated protein will elute at a specific retention time. As the reaction progresses, a new peak corresponding to the more hydrophobic biotinylated protein will appear.

    • The extent of conjugation can be estimated by comparing the peak areas of the conjugated and unconjugated protein over time.

Visualizations

SPAAC_Reaction_Workflow SPAAC Reaction Workflow with this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide-Modified Biomolecule Azide-Modified Biomolecule SPAAC Reaction SPAAC Reaction Azide-Modified Biomolecule->SPAAC Reaction This compound This compound This compound->SPAAC Reaction Purification Purification SPAAC Reaction->Purification Analysis Analysis Purification->Analysis Biotinylated Product Biotinylated Product Analysis->Biotinylated Product

Caption: Workflow for SPAAC using this compound.

Thiol_Side_Reaction Thiol-Yne Side Reaction and Prevention Endo-BCN Endo-BCN Side Product Side Product Endo-BCN->Side Product Thiol-Yne Addition Cysteine Thiol Cysteine Thiol Cysteine Thiol->Side Product Blocked Thiol Blocked Thiol Cysteine Thiol->Blocked Thiol Alkylation Iodoacetamide Iodoacetamide Iodoacetamide->Blocked Thiol

Caption: Prevention of the thiol-yne side reaction.

Troubleshooting_Low_Yield Troubleshooting Low SPAAC Yield Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Degradation? Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Suboptimal? Check Biomolecule Check Biomolecule Low Yield->Check Biomolecule Steric Hindrance? Successful Reaction Successful Reaction Check Reagents->Successful Reaction Use Fresh Reagents Optimize Conditions->Successful Reaction Adjust pH, Temp, Buffer Check Biomolecule->Successful Reaction Confirm Azide Labeling

Caption: A logical approach to troubleshooting low SPAAC yield.

References

Stability of Endo-BCN-PEG2-Biotin conjugates in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Endo-BCN-PEG2-Biotin conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of these conjugates in various buffers and to offer troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for the unconjugated this compound reagent?

A1: The unconjugated this compound reagent should be stored at -20°C, kept dry, and protected from light. It is advisable to handle the reagent using anhydrous solvents such as DMF or DMSO to maintain the reactivity of the BCN (bicyclo[6.1.0]nonyne) group.

Q2: Which functional groups in the this compound conjugate are most susceptible to degradation in aqueous buffers?

A2: The two primary points of potential degradation in aqueous buffers are the BCN ring and the carbamate linkage. The strained alkyne of the BCN group can be susceptible to hydrolysis under acidic conditions. The carbamate bond is generally more stable than an ester bond but can undergo hydrolysis, particularly at alkaline pH.

Q3: How does pH affect the stability of this compound conjugates?

A3: The stability of the conjugate is pH-dependent.

  • Acidic Conditions (pH < 6): The BCN group is prone to hydrolysis, which can lead to the loss of its ability to participate in copper-free click chemistry.

  • Neutral Conditions (pH 6.5-7.5): The conjugate generally exhibits good stability, making this the optimal pH range for many applications.

  • Alkaline Conditions (pH > 8.5): The carbamate linkage becomes more susceptible to hydrolysis, which can lead to the cleavage of the biotin-PEG2 moiety from the conjugated biomolecule.

Q4: Can I use Tris buffer for my experiments with this compound conjugates?

A4: While you can use Tris buffer, it is important to be aware that its primary amine can potentially react with other molecules in your experimental system if they contain amine-reactive functional groups. For the this compound conjugate itself, after it has been reacted with an azide-containing molecule, Tris buffer is generally acceptable for downstream applications. However, for conjugation reactions involving NHS esters, Tris buffer should be avoided as it will compete with the intended reaction. Buffers like PBS and HEPES are often preferred.

Troubleshooting Guides

Issue 1: Low or no signal in a streptavidin-based detection assay.

Possible Cause Troubleshooting Step
Degradation of the Conjugate Verify the pH and temperature of the buffers used. Avoid prolonged exposure to acidic or highly alkaline conditions.
Inefficient Biotinylation Optimize the conjugation reaction by adjusting the molar ratio of the this compound to your molecule of interest.
Steric Hindrance The PEG2 spacer is designed to reduce steric hindrance, but if the biotin is inaccessible, consider a longer PEG spacer.
Presence of Free Biotin Ensure that all unconjugated biotin is removed after the labeling reaction, as it will compete for binding to streptavidin.
Improper Storage Store the conjugate at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.

Issue 2: High background in a pull-down or imaging experiment.

Possible Cause Troubleshooting Step
Non-specific Binding of the Conjugate Increase the stringency of your wash buffers (e.g., by increasing salt concentration or adding a mild detergent).
Aggregation of the Conjugate Centrifuge the conjugate solution before use to pellet any aggregates. The PEG spacer should enhance solubility, but aggregation can still occur.
Contamination with Unconjugated Reagent Ensure thorough purification of the conjugate after the labeling reaction to remove any unreacted this compound.

Stability Data in Different Buffers

The following tables summarize the expected stability of this compound conjugates in common laboratory buffers. The quantitative data is estimated based on the known stability of the BCN moiety and carbamate linkages. Actual stability will depend on the specific biomolecule conjugated and the precise experimental conditions.

Table 1: Estimated Half-life of the BCN Moiety in Different Buffers

BufferpHTemperatureEstimated Half-life
Acetate Buffer5.025°CHours to Days
PBS7.425°CWeeks
Tris Buffer8.525°CWeeks

Table 2: Estimated Half-life of the Carbamate Linkage in Different Buffers

BufferpHTemperatureEstimated Half-life
PBS7.425°CWeeks to Months
Tris Buffer8.525°CDays to Weeks
Carbonate Buffer9.525°CHours to Days

Experimental Protocols

Protocol 1: Assessment of Conjugate Stability by HPLC

This protocol allows for the quantitative analysis of the degradation of the this compound conjugate over time.

  • Preparation of Samples:

    • Prepare solutions of the conjugate at a known concentration (e.g., 1 mg/mL) in the different buffers to be tested (e.g., PBS pH 7.4, Acetate buffer pH 5.0, Tris buffer pH 8.5).

    • Aliquots of each solution should be stored at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of each sample into an HPLC system equipped with a C18 column and a UV detector.

    • Use a gradient of water and acetonitrile (both containing 0.1% TFA) to elute the conjugate and any degradation products.

    • Monitor the elution profile at a wavelength where the conjugate or a component of it absorbs (e.g., 280 nm for a protein conjugate).

  • Data Analysis:

    • Integrate the peak area of the intact conjugate at each time point.

    • Calculate the percentage of remaining intact conjugate relative to the time zero sample.

    • Plot the percentage of intact conjugate versus time to determine the degradation rate and half-life in each buffer.

Protocol 2: Functional Stability Assessment using a Streptavidin-Binding Assay

This protocol assesses the retention of the biotin moiety's binding activity to streptavidin, indicating the functional stability of the conjugate.

  • Sample Incubation:

    • Incubate the this compound conjugate in the desired buffers and temperatures as described in Protocol 1.

  • Streptavidin Plate Coating:

    • Coat a 96-well microplate with streptavidin and block any non-specific binding sites.

  • Binding Assay:

    • At each time point, add serial dilutions of the incubated conjugate samples to the streptavidin-coated wells.

    • Incubate to allow for binding of the biotinylated conjugate to the immobilized streptavidin.

  • Detection:

    • Wash the plate to remove any unbound conjugate.

    • Detect the bound conjugate using an appropriate method. For example, if the conjugate is an antibody, use a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.

  • Data Analysis:

    • Generate a binding curve for each sample at each time point.

    • Compare the binding curves to determine if there is a loss of binding activity over time, which would indicate degradation of the biotin moiety or the linker.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis conjugate This compound Conjugate buffer1 Buffer A (e.g., PBS pH 7.4) conjugate->buffer1 buffer2 Buffer B (e.g., Tris pH 8.5) conjugate->buffer2 buffer3 Buffer C (e.g., Acetate pH 5.0) conjugate->buffer3 incubate_t0 Time 0 buffer1->incubate_t0 buffer2->incubate_t0 buffer3->incubate_t0 incubate_t1 Time 1 incubate_t0->incubate_t1 hplc HPLC Analysis incubate_t0->hplc binding_assay Functional Binding Assay incubate_t0->binding_assay incubate_t2 Time 2 incubate_t1->incubate_t2 incubate_t1->hplc incubate_t1->binding_assay incubate_t2->hplc incubate_t2->binding_assay data_analysis Data Analysis & Stability Assessment hplc->data_analysis Degradation Rate binding_assay->data_analysis Binding Activity

Caption: Workflow for assessing the stability of this compound conjugates.

logical_relationship conjugate This compound Conjugate Stability ph Buffer pH conjugate->ph temp Temperature conjugate->temp buffer_comp Buffer Composition conjugate->buffer_comp bcn_stability BCN Moiety Stability ph->bcn_stability carbamate_stability Carbamate Linkage Stability ph->carbamate_stability temp->bcn_stability temp->carbamate_stability buffer_comp->bcn_stability buffer_comp->carbamate_stability degradation Conjugate Degradation bcn_stability->degradation carbamate_stability->degradation

Caption: Factors influencing the stability of this compound conjugates.

How to prevent aggregation of proteins labeled with Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent protein aggregation when labeling with Endo-BCN-PEG2-Biotin.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after labeling with this compound? I thought the PEG spacer was supposed to prevent this.

A: While the polyethylene glycol (PEG) spacer in this compound is designed to increase the water solubility of the reagent, aggregation can still occur due to several factors.[1][2] The PEG2 linker is relatively short, and its stabilizing effect may be counteracted by other variables. The primary cause is often related to the biotin moiety itself, which is hydrophobic.[3] Attaching multiple biotin molecules can increase the hydrophobic surface area of the protein, leading to intermolecular association and aggregation.[3][4] Furthermore, the underlying stability of the protein in the chosen buffer system is critical; the labeling process itself can be a stressor that pushes a marginally stable protein towards aggregation.[5][6]

Q2: What are the most critical factors to control during the labeling reaction to prevent aggregation?

A: The most critical factors are:

  • Stoichiometry (Molar Ratio): Using a high molar excess of the biotinylation reagent to the protein can lead to over-labeling. This modification of multiple surface residues can significantly alter the protein's physicochemical properties, increasing its tendency to aggregate.[7][8]

  • Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions, which can initiate aggregation.[9][10] It is often better to label at a lower protein concentration and concentrate the sample later if necessary.[7]

  • Buffer Composition: The pH, ionic strength, and presence of stabilizing excipients in the reaction buffer are paramount. Proteins are least soluble at their isoelectric point (pI), so the buffer pH should be adjusted to ensure the protein is sufficiently charged.[5][9]

  • Temperature: While labeling is often performed at room temperature, reducing the temperature (e.g., to 4°C) can slow the kinetics of both the labeling reaction and the aggregation process. This may require a longer incubation time.[7]

Q3: Can the choice of labeling chemistry itself contribute to aggregation?

A: Yes. The this compound reagent utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry". This reaction is bioorthogonal and generally gentle, as it does not require cytotoxic copper catalysts.[2] However, the reaction still involves bringing two molecules together, and any modification to a protein's surface can potentially disrupt its native structure or expose hydrophobic patches that lead to aggregation.[5][11] The key is to ensure the protein is in a stabilizing environment throughout the process.

Q4: How can I detect if my labeled protein is aggregated?

A: Aggregation can be detected in several ways:

  • Visual Inspection: The most obvious sign is visible precipitation or cloudiness in the solution.[7]

  • Size Exclusion Chromatography (SEC): Aggregates will appear as high molecular weight species, often eluting in the void volume of the column.[9]

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregates even when they are not visible to the naked eye.[12]

  • UV-Vis Spectroscopy: An increase in light scattering at higher wavelengths (e.g., 340-600 nm) can indicate the presence of aggregates.[12]

Troubleshooting Guide: Minimizing Aggregation

If you observe aggregation during or after your labeling reaction, follow this systematic approach to identify and solve the problem.

G start_node Aggregation Observed (Precipitate or High DLS Polydispersity) decision_node1 Is Molar Ratio > 5:1 (Reagent:Protein)? start_node->decision_node1 Start Troubleshooting decision_node decision_node action_node action_node result_node Re-evaluate Aggregation action_node1 Reduce molar excess. Titrate from 1:1 to 5:1. decision_node1->action_node1 Yes decision_node2 Is Protein Conc. > 2 mg/mL? decision_node1->decision_node2 No action_node1->result_node action_node2 Lower protein concentration to 0.5-1 mg/mL for labeling. decision_node2->action_node2 Yes decision_node3 Is buffer pH within 1 unit of protein pI? decision_node2->decision_node3 No action_node2->result_node action_node3 Change buffer pH to be >1 unit away from pI. decision_node3->action_node3 Yes decision_node4 Is ionic strength low (<50 mM NaCl)? decision_node3->decision_node4 No action_node3->result_node action_node4 Increase NaCl to 150 mM. Screen different salts (e.g., KCl). decision_node4->action_node4 Yes action_node5 Incorporate stabilizing additives. (See Table 1) decision_node4->action_node5 No action_node4->result_node action_node5->result_node

Caption: A flowchart for troubleshooting protein aggregation during labeling.

Data Summary: Stabilizing Additives

Incorporating additives into your labeling and storage buffers can significantly improve protein solubility and prevent aggregation.[9][13] The optimal additive and its concentration are protein-dependent and should be determined empirically.

Additive ClassExampleTypical ConcentrationMechanism of ActionCitations
Sugars Sucrose, Trehalose5-10% (w/v)Promotes protein hydration and stabilizes the native structure through preferential exclusion.[13]
Polyols Glycerol, Sorbitol10-25% (v/v)Stabilizes proteins by increasing the viscosity and favoring a hydrated protein surface.[9][13]
Amino Acids L-Arginine, L-Glutamate50-500 mMSuppresses aggregation by binding to hydrophobic and charged regions, preventing protein-protein interactions.[9]
Reducing Agents DTT, TCEP1-5 mMPrevents the formation of non-native intermolecular disulfide bonds for proteins with cysteine residues.[9][13]
Non-ionic Detergents Tween-20, Triton X-1000.01-0.1% (v/v)Can help solubilize proteins and prevent hydrophobic interactions at low concentrations.[9][12]

Table 1: Common buffer additives used to prevent protein aggregation.

Experimental Protocols

Protocol 1: Optimized Labeling of an Azide-Modified Protein

This protocol provides a general framework for labeling an azide-modified protein with this compound while minimizing aggregation.

  • Buffer Preparation: Prepare a reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4) and supplement it with a stabilizing additive if necessary (see Table 1). Ensure all buffers are filtered through a 0.22 µm filter.[7]

  • Protein Preparation: Exchange the azide-modified protein into the reaction buffer. Adjust the protein concentration to a starting point of 1 mg/mL.[9]

  • Reagent Preparation: Immediately before use, dissolve the this compound in an appropriate solvent (e.g., DMSO) to create a fresh stock solution (e.g., 10 mM).

  • Labeling Reaction:

    • Calculate the volume of the biotin reagent stock needed for a 3-fold molar excess over the protein.

    • Add the calculated volume of this compound to the protein solution while gently vortexing.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. A lower temperature may reduce aggregation.[7]

  • Purification: Remove excess, unreacted biotin reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis, exchanging the labeled protein into a final, stable storage buffer.[14]

  • Analysis: Confirm the degree of labeling and assess aggregation using SEC and/or DLS.

Protocol 2: Assessing Aggregation with Dynamic Light Scattering (DLS)

DLS is a non-invasive method for measuring the size of molecules and particles in solution.

  • Sample Preparation:

    • Filter the buffer that will be used for the measurement through a 0.1 µm or 0.22 µm filter.[7]

    • Prepare the labeled protein sample at a concentration of 0.5-1.0 mg/mL in the filtered buffer. Centrifuge the sample at >10,000 x g for 5-10 minutes to remove large, incidental aggregates and dust.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and equilibrate to the desired temperature (e.g., 25°C).

    • Perform a blank measurement using the filtered buffer.

  • Data Acquisition:

    • Carefully transfer the supernatant from the centrifuged sample into a clean cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the instrument and acquire data. Multiple acquisitions are recommended for statistical accuracy.

  • Data Analysis:

    • Analyze the size distribution plot. A monomeric, non-aggregated protein sample should show a single, narrow peak.

    • The presence of peaks at larger hydrodynamic radii indicates the presence of soluble aggregates. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample; a PDI < 0.2 is generally considered monodisperse.

Workflow Visualization

The following diagram illustrates the bioorthogonal labeling workflow and highlights the stages where aggregation can occur.

G cluster_start Starting Materials cluster_process Process cluster_result Result & Analysis p1 Azide-Modified Protein rxn SPAAC Reaction (Click Chemistry) p1->rxn r1 This compound r1->rxn purify Purification (e.g., SEC or Dialysis) rxn->purify agg1 Aggregation Risk: High Concentration, Suboptimal Buffer rxn->agg1 product Biotinylated Protein purify->product agg2 Aggregation Risk: Over-labeling, Hydrophobic Interactions purify->agg2 analysis QC Analysis (DLS, SEC) product->analysis

Caption: The workflow for protein biotinylation, indicating key steps with aggregation potential.

References

Technical Support Center: Optimizing Endo-BCN-PEG2-Biotin to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the molar ratio of Endo-BCN-PEG2-Biotin to azide-modified proteins.

Troubleshooting Guide

This guide addresses common issues encountered during the biotinylation of azide-modified proteins using this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Issue Potential Cause Recommended Solution
Low or No Biotinylation Inefficient Azide Incorporation: The protein may not have a sufficient number of azide groups available for reaction.- Confirm successful azidation of your protein using an azide-reactive fluorescent dye or mass spectrometry. - Optimize the azidation reaction by adjusting the molar ratio of the azidation reagent to the protein.
Suboptimal Molar Ratio: The molar ratio of this compound to the azide-modified protein may be too low.- Increase the molar excess of this compound. Start with a range of molar ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio for your specific protein.[1][2]
Incorrect Reaction Buffer: The buffer may contain components that interfere with the reaction.- Use a compatible buffer such as phosphate-buffered saline (PBS) at pH 7.0-7.5.[1] - Avoid buffers containing primary amines (e.g., Tris) if the azidation step involved an NHS ester, as this can quench the reaction.[3]
Degraded Reagent: The this compound may have degraded due to improper storage or handling.- Store the reagent at –20 °C, protected from light and moisture.[4] - Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[3] - Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[1][4]
Protein Precipitation or Aggregation High Molar Ratio: An excessive molar ratio of the biotinylation reagent can lead to protein denaturation and precipitation.- Titrate the molar ratio of this compound to find the highest ratio that does not cause precipitation. - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Solvent Concentration: High concentrations of organic solvents (e.g., DMSO, DMF) used to dissolve the reagent can cause protein precipitation.- Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically <10%).
Protein Concentration: High protein concentrations can increase the likelihood of aggregation.- Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[2]
High Background or Non-Specific Binding Excess Unreacted Biotin: Failure to remove all of the unreacted this compound after the reaction can lead to high background in downstream applications.- Purify the biotinylated protein using dialysis, size-exclusion chromatography (SEC), or spin desalting columns to effectively remove excess reagent.[2][5][6]
Hydrophobic Interactions: The biotin moiety can sometimes lead to non-specific binding.- The PEG2 spacer in this compound is designed to reduce steric hindrance and improve solubility, which can help minimize non-specific interactions.[4][7] If issues persist, consider using a biotinylation reagent with a longer PEG spacer.
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations of stock solutions can lead to variable labeling.- Prepare fresh stock solutions of this compound for each experiment. - Use calibrated pipettes for accurate volume measurements.
Lot-to-Lot Variability of Protein: Different batches of the azide-modified protein may have varying degrees of azidation.- Characterize the degree of azidation for each new batch of protein before proceeding with biotinylation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to my azide-modified protein?

A1: As a starting point, we recommend testing a range of molar excess ratios, such as 5:1, 10:1, and 20:1 (moles of this compound to moles of protein).[1][2] The optimal ratio is protein-dependent and should be determined empirically by analyzing the degree of biotinylation.

Q2: How do I prepare the this compound for the reaction?

A2: this compound should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution immediately before use.[1][4] Avoid using aqueous buffers to dissolve the reagent as it may be susceptible to hydrolysis.

Q3: What are the optimal reaction conditions (buffer, pH, temperature, time)?

A3:

  • Buffer: Phosphate-buffered saline (PBS) is a commonly used buffer.[1] Ensure the buffer is free of any azide-containing compounds.

  • pH: A pH range of 7.0-7.5 is generally recommended for this reaction.

  • Temperature: The reaction can be performed at room temperature (18-25°C) or at 4°C.[1][2]

  • Time: Incubation times can range from 1 to 12 hours.[6] Longer incubation times may be necessary at lower temperatures or with more dilute protein solutions.

Q4: How can I determine the degree of biotinylation after the reaction?

A4: The degree of biotinylation (biotin-to-protein ratio) can be determined using several methods:

  • HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method that can be used to quantify the amount of biotin incorporated.[5]

  • Mass Spectrometry: Mass spectrometry (MS) can provide a precise measurement of the mass shift corresponding to the number of biotin molecules attached to the protein.[8]

  • Western Blot: A western blot using a streptavidin-HRP conjugate can qualitatively confirm biotinylation.[9]

Q5: How do I remove excess, unreacted this compound?

A5: It is crucial to remove any unreacted biotinylation reagent to avoid interference in downstream applications. This can be achieved through:

  • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS).

  • Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) to separate the labeled protein from the smaller biotin reagent.[1]

  • Spin Desalting Columns: For smaller sample volumes, spin desalting columns are a quick and efficient method for buffer exchange and removal of small molecules.[2][5]

Q6: My protein is not azide-modified. Can I still use this compound?

A6: No. This compound reacts specifically with azide groups through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[4] Your protein of interest must first be functionalized with azide groups. This can be achieved by reacting primary amines (e.g., lysine residues) with an NHS-azide reagent or by incorporating an azide-containing unnatural amino acid.

Experimental Protocol: Optimizing Molar Ratio

This protocol provides a general workflow for optimizing the molar ratio of this compound to an azide-modified protein.

1. Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction tubes

  • Purification system (e.g., desalting columns)

  • Quantification assay (e.g., HABA assay kit)

2. Procedure:

  • Prepare Protein Solution: Dissolve the azide-modified protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Set Up Reactions:

    • Calculate the volume of the this compound stock solution needed for each desired molar ratio (e.g., 5:1, 10:1, 20:1).

    • Set up individual reaction tubes for each molar ratio.

    • Add the calculated volume of the reagent stock solution to the corresponding protein solution. Ensure the final DMSO/DMF concentration is below 10%.

    • Include a negative control (protein only, no biotin reagent).

  • Incubation: Incubate the reactions for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Purification: Remove the excess, unreacted this compound from each reaction using a desalting column or dialysis.

  • Quantification:

    • Measure the protein concentration of the purified samples (e.g., by absorbance at 280 nm).

    • Determine the degree of biotinylation for each sample using a HABA assay or another suitable method.

  • Analysis: Compare the biotin-to-protein ratios obtained from the different molar ratios to determine the optimal condition that provides sufficient labeling without causing protein precipitation or loss of activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Azide-Modified Protein Solution setup Set Up Reactions (Vary Molar Ratios) prep_protein->setup prep_reagent Prepare this compound Stock Solution (DMSO/DMF) prep_reagent->setup incubate Incubate (RT or 4°C) setup->incubate purify Purify Labeled Protein (e.g., Desalting Column) incubate->purify quantify Quantify Biotinylation (e.g., HABA Assay) purify->quantify analyze Determine Optimal Ratio quantify->analyze

Caption: Workflow for optimizing the molar ratio of this compound to protein.

troubleshooting_workflow start Start: Low/No Biotinylation q1 Is Protein Azidation Confirmed? start->q1 a1_no Verify/Optimize Protein Azidation Step q1->a1_no No q2 Is Reagent Stored Properly? q1->q2 Yes a1_yes Optimize Molar Ratio (Increase Excess) q3 Is Protein Precipitating? a1_yes->q3 q2->a1_yes Yes a2_no Use Fresh Reagent q2->a2_no No a2_yes Check Reaction Buffer (pH, Interfering Agents) a3_yes Reduce Molar Ratio or Solvent Concentration q3->a3_yes Yes a3_no Successful Labeling q3->a3_no No

Caption: Troubleshooting decision tree for low biotinylation efficiency.

References

Technical Support Center: Purifying Endo-BCN-PEG2-Biotin Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of proteins labeled with Endo-BCN-PEG2-Biotin via strain-promoted azide-alkyne cycloaddition (SPAAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional chemical linker used in bioconjugation.[1][2][3] It features three key components:

  • Endo-BCN (Bicyclo[6.1.0]nonyne): A strained cyclooctyne that reacts with azide-modified molecules through a rapid and catalyst-free process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free click chemistry".[1][4]

  • Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin proteins, making it an ideal tag for affinity purification and detection.[1][5]

  • PEG2 Spacer: A short polyethylene glycol linker that enhances the reagent's solubility in aqueous solutions and reduces steric hindrance, improving the efficiency of both the click reaction and the biotin-streptavidin interaction.[1][6]

Its primary application is the two-step labeling and subsequent purification or detection of azide-modified biomolecules, such as proteins and peptides.[1][7]

Q2: What are the main challenges in purifying proteins after labeling with this compound?

The purification process is complicated by several factors originating from both the labeling reaction and the properties of the label itself:

  • Heterogeneous Reaction Mixture: The labeling reaction often results in a complex mixture containing the desired labeled protein, unreacted protein, excess this compound reagent, and potentially multi-PEGylated species or positional isomers if the protein has multiple labeling sites.[8][]

  • Physicochemical Changes: The attached PEG linker increases the protein's hydrodynamic radius and can shield its surface charges.[][10] This alters the protein's behavior in common chromatography techniques like Size Exclusion (SEC) and Ion Exchange (IEX), making separation from unlabeled protein challenging.[8][10]

  • Extreme Binding Affinity: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in biology (Kd ≈ 10⁻¹⁵ M).[5][11] This makes it very difficult to elute the labeled protein from a streptavidin affinity column without using harsh, denaturing conditions that can destroy the protein's structure and function.[11]

Q3: What are the most common purification strategies for this type of labeled protein?

A multi-step approach is often necessary. The most common techniques are:

  • Affinity Chromatography: Using streptavidin- or avidin-conjugated resins to capture the biotinylated protein. This is highly specific but poses challenges for elution.[11]

  • Size Exclusion Chromatography (SEC): Separates molecules based on size. It is effective for removing small molecules like excess, unreacted labeling reagent and can sometimes separate the larger PEGylated protein from the smaller unlabeled protein.[8][]

  • Ion Exchange Chromatography (IEX): Separates proteins based on net charge. The PEG chain can shield charges on the protein surface, altering its interaction with the IEX resin and allowing for separation of labeled from unlabeled species.[][10]

Troubleshooting Guide

Issue 1: Low or No Protein Labeling
Question Possible Cause & Solution
Why is my labeling efficiency low? Suboptimal Molar Ratio: Ensure a sufficient molar excess of the this compound reagent relative to the azide-modified protein. Start with a 5-10 fold molar excess and optimize from there. Incorrect Reaction Conditions: While SPAAC is robust, ensure the reaction buffer is at a physiological pH (typically 7.0-8.5) and free of amines (like Tris) if your azide was introduced via an NHS-ester reaction.[12] Incubate for 1-12 hours at room temperature or 37°C.[13] Inefficient Azide Incorporation: Verify that the initial azide modification of your protein was successful using a method that does not rely on the BCN reaction, such as mass spectrometry.
Could there be side reactions? Thiol Reactivity: Some cyclooctyne reagents, including BCN, have been reported to exhibit non-negligible cross-reactivity with free thiols (cysteine residues).[14] If your protein has accessible cysteines, this could consume the BCN reagent. Consider adding a low concentration of a reducing agent like β-mercaptoethanol to mitigate this side reaction, though this must be optimized to avoid disrupting essential disulfide bonds.[14]
Issue 2: Problems with Affinity Purification
Question Possible Cause & Solution
My protein binds to the streptavidin column, but I can't elute it. Strong Biotin-Streptavidin Interaction: This is the expected behavior due to the extremely high affinity of the bond.[11] • Harsh Elution (for analysis, e.g., SDS-PAGE): Use denaturing buffers such as boiling in SDS-PAGE loading buffer, 8M guanidine-HCl, or buffers at extreme pH. Note that this will denature your protein.[11] • Competitive Elution (for functional protein): Elution with excess free biotin is generally inefficient.[5] For a gentler, reversible binding, use a streptavidin mutein resin (commercially available) with lower biotin affinity or a system like Strep-Tactin® with a Strep-tag® and desthiobiotin for elution.[15][16]
My protein recovery is low after elution. Incomplete Elution: As above, the strong interaction may prevent complete elution. Analyze the beads after elution to see if the protein is still bound.[16] Protein Precipitation: The harsh conditions required for elution may cause your protein to precipitate on the column or in the collection tube.[10] Try to neutralize the pH immediately after elution if using a high or low pH buffer.
Why doesn't my protein bind to the streptavidin column at all? Failed Biotinylation: Confirm the labeling reaction was successful via an independent method like a Western blot using HRP-conjugated streptavidin or mass spectrometry.[16] Inaccessible Biotin Tag: The biotin tag may be buried within the folded protein, preventing it from binding to the streptavidin resin.[16] Consider adding a denaturant (e.g., 1-2 M urea) to the binding buffer, but be aware this may affect protein function.
Issue 3: Poor Resolution with Chromatographic Methods
Question Possible Cause & Solution
I can't separate labeled from unlabeled protein using Size Exclusion Chromatography (SEC). Insufficient Size Difference: The addition of the this compound label (MW ≈ 550.7 Da) may not sufficiently increase the hydrodynamic radius of a large protein to allow for baseline separation from its unlabeled counterpart.[2] • Optimize Column Choice: Use a longer column or a resin with a smaller particle size for higher resolution.[10] For very large proteins, SEC may only be suitable for removing the small, excess labeling reagent.[17]
My labeled protein doesn't bind to the Ion Exchange (IEX) column as expected. Charge Shielding by PEG: The neutral, hydrophilic PEG chain can mask charged residues on the protein's surface, altering its isoelectric point (pI) and its interaction with the IEX resin.[8][] This change can be exploited for purification. • Method Optimization: Experiment with different pH conditions to maximize the charge difference between the labeled and unlabeled protein. Use a shallow salt gradient for elution, as the difference in binding affinity may be subtle.[8]

Data Summary

Comparison of Primary Purification Strategies
Purification Method Principle of Separation Primary Use Case Advantages Challenges & Considerations
Streptavidin Affinity High-affinity binding of biotin to immobilized streptavidin.[5]Capturing only the biotin-labeled protein from a complex mixture.Extremely high specificity and purity in a single step.[15]Elution requires harsh, denaturing conditions, making recovery of functional protein very difficult.[11]
Size Exclusion (SEC) Separation based on differences in hydrodynamic radius (molecular size).[8][]1. Removing small molecule impurities (excess reagent). 2. Separating labeled from unlabeled protein if the size difference is significant.Operates under physiological buffer conditions, preserving protein function. Good for buffer exchange.Low resolution for separating proteins with small size differences. Sample volume is limited (2-5% of column volume).[8][10]
Ion Exchange (IEX) Separation based on differences in net surface charge.[8][]Separating labeled protein, unlabeled protein, and multi-labeled species based on charge differences.High binding capacity. Can resolve species with subtle differences (positional isomers).[]PEGylation can shield charges ("charge shielding"), requiring careful optimization of pH and salt gradient for effective separation.[8][10]

Visualizations

Experimental & Logical Workflows

G cluster_start Step 1: Preparation cluster_reaction Step 2: Labeling Reaction (SPAAC) cluster_mixture Step 3: Reaction Mixture cluster_purification Step 4: Purification cluster_end Step 5: Final Product p1 Azide-Modified Protein rxn Incubate (RT or 37°C, 1-12h) p1->rxn r1 This compound r1->rxn mix Labeled Protein + Unreacted Protein + Excess Reagent rxn->mix pur Chromatography (SEC, IEX, or Affinity) mix->pur end_prod Purified Labeled Protein pur->end_prod

Caption: General workflow for labeling a protein and subsequent purification.

G p_azide Protein-N3 (Azide-modified Protein) product Protein-Triazole-PEG2-Biotin (Stable Labeled Conjugate) p_azide->product  SPAAC (Copper-Free Click) bcn_reagent This compound bcn_reagent->product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

G cluster_purity High Purity Path cluster_reagent_removal Reagent Removal Path start Crude Labeled Mixture q1 Primary Goal? start->q1 affinity Use Streptavidin Affinity Chromatography q1->affinity Highest Purity sec Use Size Exclusion Chromatography (SEC) q1->sec Remove Excess Reagent q2 Able to elute functional protein? affinity->q2 sol1 Yes: Use modified avidin or desthiobiotin system. q2->sol1 Yes sol2 No: Use harsh elution for analysis only (denaturing). q2->sol2 No q3 Need to separate labeled from unlabeled protein? sec->q3 sol3 Yes: Follow SEC with IEX. Optimize pH and gradient. q3->sol3 Yes sol4 No: SEC is sufficient for buffer exchange and reagent removal. q3->sol4 No

Caption: Decision tree for selecting a purification strategy.

Key Experimental Protocols

Protocol 1: Protein Labeling via SPAAC

This protocol describes the general procedure for labeling an azide-modified protein with this compound.

Materials:

  • Azide-functionalized protein in a non-amine-containing buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare Reagents:

    • Dissolve the this compound reagent in DMSO to create a 10-20 mM stock solution.

    • Prepare your azide-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final 5- to 20-fold molar excess of the reagent. The final concentration of DMSO should not exceed 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-12 hours. The reaction can be performed at room temperature or 37°C for potentially faster kinetics.[13]

  • Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule azide (e.g., sodium azide) to consume any remaining BCN reagent.

  • Purification: Proceed immediately to a purification protocol (e.g., SEC, Protocol 2) to remove excess labeling reagent and other impurities.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol is ideal for removing excess, low-molecular-weight this compound reagent from the labeled protein.

Materials:

  • SEC column with an appropriate molecular weight fractionation range.

  • SEC running buffer (e.g., PBS, pH 7.4).

  • Chromatography system (e.g., FPLC).

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes (CV) of SEC running buffer until a stable baseline is achieved.

  • Sample Loading: Centrifuge the labeling reaction mixture at >10,000 x g for 10 minutes to remove any precipitates. Load the supernatant onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[10]

  • Elution: Elute the sample with the SEC running buffer at a constant flow rate recommended for the column.

  • Fraction Collection: Collect fractions as the sample elutes. The larger, labeled protein will elute in the earlier fractions, while the smaller, unreacted reagent will elute later.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy (at 280 nm for the protein) to identify and pool the fractions containing the purified labeled protein.

Protocol 3: Purification by Streptavidin Affinity Chromatography (Analytical Scale)

This protocol is for confirming biotinylation and purifying small amounts of labeled protein under denaturing conditions.

Materials:

  • Streptavidin-conjugated agarose or magnetic beads.

  • Binding/Wash Buffer (e.g., PBS + 0.05% Tween-20, pH 7.4).

  • Elution Buffer (e.g., 2X SDS-PAGE loading buffer).

Procedure:

  • Bead Equilibration: Wash the streptavidin beads twice with 10 bed volumes of Binding/Wash Buffer.

  • Sample Binding: Add the crude labeling reaction mixture to the equilibrated beads. Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing.

  • Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant (this contains unlabeled protein). Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, remove all supernatant. Add 1-2 bed volumes of Elution Buffer directly to the beads. Boil the sample at 95-100°C for 5-10 minutes.

  • Analysis: Pellet the beads and load the supernatant directly onto an SDS-PAGE gel for analysis. The eluted protein will be denatured.

References

Addressing steric hindrance with the PEG2 spacer in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation applications. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of polyethylene glycol (PEG) spacers, specifically the short PEG2 (diethylene glycol) spacer, to address issues of steric hindrance.

Frequently Asked questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance occurs when the bulky nature or complex three-dimensional shape of molecules prevents reactive chemical groups from coming into close enough proximity to form a covalent bond. In bioconjugation, this can happen when trying to link a large antibody to a small molecule drug, or when attaching a protein to a nanoparticle surface. The surrounding atoms on one or both molecules physically block the reaction from proceeding efficiently, leading to low conjugation yields or complete reaction failure.

Q2: How does a PEG2 spacer help overcome steric hindrance?

A2: A PEG spacer acts as a flexible, hydrophilic arm that physically separates the two molecules being conjugated.[1] Even a short spacer like PEG2 creates enough distance to move the reactive sites away from the bulky structures of the parent molecules. This increased separation minimizes the spatial interference, allowing the reactive groups to interact and form the desired bond more freely. The flexible nature of the PEG chain is also crucial, as it allows the molecules to orient themselves favorably for the reaction to occur.[1]

Q3: When should I choose a short PEG2 spacer over a longer PEG chain?

A3: The choice of spacer length is critical and depends on the specific application. A PEG2 spacer is often sufficient for overcoming localized steric hindrance where only a small amount of separation is needed. Longer PEG chains (e.g., PEG8, PEG12, PEG24) provide greater separation and flexibility, which can be essential when conjugating very large or complex molecules.[2] However, excessively long spacers can sometimes lead to unintended consequences, such as masking the biologically active site of a peptide or impairing its binding affinity.[3] Therefore, the optimal PEG length often requires empirical testing to balance steric relief with maintaining biological function.[3][4]

Q4: Besides steric hindrance, what are other benefits of using PEG spacers in bioconjugation?

A4: PEGylation, the process of attaching PEG chains to molecules, offers several advantages in drug development and research:[1][]

  • Improved Solubility: The hydrophilic nature of PEG can significantly increase the water solubility of hydrophobic drugs or proteins.[1][6]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on a protein, reducing the likelihood of an immune response.[1][6]

  • Enhanced Stability: PEG can protect biomolecules from enzymatic degradation, increasing their stability and circulation half-life in the body.[1][7]

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of a molecule, PEGylation can slow its clearance from the body, leading to a longer duration of action.[7][8]

Troubleshooting Guide

This guide addresses common problems encountered during bioconjugation reactions where steric hindrance is a suspected issue.

Problem / Observation Potential Cause Recommended Solution
Low or No Conjugation Yield Steric Hindrance: The reactive sites on your biomolecule and payload are physically blocked.Introduce a PEG2 spacer to one of the molecules to create distance between the bulky regions and the reactive groups. If a PEG2 spacer is already in use and yield is still low, consider a longer spacer (e.g., PEG4, PEG8).
Incorrect Reaction Conditions: Suboptimal pH, temperature, or buffer composition can inhibit the reaction.[9]Optimize the reaction pH for your specific chemistry (e.g., pH 7.2-8.0 for NHS esters, pH 6.5-7.5 for maleimides).[9] Use non-reactive buffers like PBS for NHS ester chemistry to avoid competing reactions.[9]
Hydrolysis of Reactive Groups: NHS esters and maleimides are susceptible to hydrolysis in aqueous solutions.[9]Prepare solutions of reactive PEG linkers immediately before use.[9] Ensure the pH is within the optimal range to minimize hydrolysis.[9]
Reduced Biological Activity of the Final Conjugate Spacer is Too Long: A long PEG chain may fold back and block the active site of the protein or antibody.[3]If using a long PEG spacer, try synthesizing the conjugate with a shorter spacer, such as PEG2 or PEG3, to see if activity is restored.
Conformational Change: The conjugation process itself may have altered the protein's structure.[9]Use analytical techniques like Circular Dichroism (CD) spectroscopy to check for changes in the protein's secondary or tertiary structure.[9] Modify reaction conditions (e.g., lower temperature) to be gentler on the protein.[9]
Poor Solubility of the Final Conjugate Insufficient Hydrophilicity: The payload molecule is highly hydrophobic, and the PEG2 spacer is not sufficient to solubilize the entire conjugate.Consider using a longer, more hydrophilic PEG spacer (e.g., PEG8, PEG12) to improve the overall solubility of the conjugate.[2]
Difficulty in Purifying the Conjugate Similar Hydrodynamic Size: The PEGylated conjugate may have a similar size to the unreacted biomolecule, making separation by size exclusion chromatography (SEC) difficult.The addition of a PEG spacer increases the hydrodynamic radius, which should cause the conjugate to elute earlier than the unconjugated protein in SEC.[10] If separation is poor, consider other purification methods like ion-exchange chromatography (IEX) which separates based on charge.[10]
Visualizing the Problem and Solution

The following diagrams illustrate the concept of steric hindrance and how a PEG2 spacer can resolve the issue.

Steric_Hindrance cluster_0 Without Spacer: Reaction Blocked Biomolecule_A Large Biomolecule Reactive Site Payload_A Payload Reactive Site Biomolecule_A:f1->Payload_A:f1 Steric Clash block X

Caption: Steric hindrance prevents reactive sites from interacting.

PEG2_Solution cluster_1 With PEG2 Spacer: Reaction Enabled Biomolecule_B Large Biomolecule Reactive Site Spacer PEG2 Spacer Biomolecule_B:f1->Spacer Payload_B Payload Reactive Site Spacer->Payload_B:f1 Covalent Bond Formation

Caption: A PEG2 spacer creates distance, enabling bond formation.
Troubleshooting Workflow

Use this decision tree to diagnose and solve common bioconjugation challenges.

Troubleshooting_Workflow start Start: Low Conjugation Yield q_steric Is steric hindrance suspected? start->q_steric sol_peg Action: Incorporate PEG2 Spacer into one reactant q_steric->sol_peg Yes check_conditions Check Other Factors: - Reagent Purity - Buffer pH & Composition - Reaction Time/Temp q_steric->check_conditions No q_yield_peg Is yield now acceptable? sol_peg->q_yield_peg sol_longer_peg Action: Test longer spacers (PEG4, PEG8, etc.) q_yield_peg->sol_longer_peg No end_success Success: Proceed with Purification q_yield_peg->end_success Yes end_reassess Re-evaluate Strategy: Consult literature for alternative chemistries sol_longer_peg->end_reassess check_conditions->end_reassess

Caption: A decision tree for troubleshooting low conjugation yield.

Experimental Protocols

General Protocol for Protein-Small Molecule Conjugation via NHS Ester Chemistry

This protocol provides a general framework for conjugating a small molecule activated with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a target protein, using a PEG2 spacer.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • PEG2-NHS ester of the small molecule, dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis equipment)

Methodology:

  • Protein Preparation:

    • Dissolve or buffer-exchange the target protein into an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

    • Ensure the pH is between 7.2 and 8.0 for optimal reaction with the NHS ester.[9]

  • Conjugation Reaction:

    • Calculate the required amount of the PEG2-NHS ester. A starting point of a 10- to 20-fold molar excess of the linker over the protein is recommended to drive the reaction.[9]

    • Add the calculated volume of the dissolved PEG2-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.[9][10] The optimal time and temperature may need to be determined empirically based on the protein's stability.[10]

  • Quenching (Optional but Recommended):

    • To stop the reaction and quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM.[10]

    • Incubate for an additional 30 minutes at room temperature.[10]

  • Purification:

    • Remove unreacted PEG linker and byproducts using a suitable method. Size Exclusion Chromatography (SEC) is highly effective.[10]

    • Equilibrate the SEC column with the desired storage buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein conjugate will elute earlier than the unconjugated protein due to its larger size.[10]

  • Characterization:

    • Analyze the purified fractions by SDS-PAGE. A successful conjugation will show a shift in the molecular weight of the protein band.

    • Confirm the identity and purity of the conjugate using techniques like mass spectrometry and HPLC.

    • Assess the degree of PEGylation (average number of linkers per protein) if necessary.[11]

Data Summary

The selection of a PEG spacer length can have a significant impact on the properties of the final bioconjugate. The following table summarizes findings on how different PEG spacer lengths affect key parameters.

ParameterEffect of Increasing PEG Spacer LengthKey ConsiderationsRelevant Citations
Binding Affinity (IC50) Can increase or decrease depending on the system.[3]A study on a bombesin antagonist analog showed that increasing PEG length from PEG2 to PEG6 slightly decreased binding affinity (IC50 increased from 3.1 to 5.8 nM).[3] There is often an optimal length that maximizes binding by providing sufficient flexibility without masking the binding site.[3][3]
Drug-to-Antibody Ratio (DAR) Non-linear relationship. Intermediate lengths often yield higher DAR.In one study, intermediate PEG spacers (PEG6, PEG8, PEG12) resulted in higher drug loadings on an antibody compared to both short (PEG4) and long (PEG24) spacers.[2][2]
Hydrophilicity (LogD) Generally increases (LogD value becomes more negative).For a series of radiolabeled peptides, the LogD value decreased from -2.27 (PEG2) to -2.50 (PEG6), indicating increased water solubility with longer spacers.[3][3]
Cellular Targeting/Uptake Highly dependent on the cell type and target receptor.For targeting dendritic cells, shorter PEG linkers (0.65 kDa) worked best for one cell line, while a longer linker (5 kDa) was required for primary cells, highlighting the need for optimization.[12][13][12][13]

References

Validation & Comparative

A Researcher's Guide to Quantifying Biotinylation with Endo-BCN-PEG2-Biotin and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of biotinylation is critical for ensuring the consistency and efficacy of labeled biomolecules. This guide provides a comprehensive comparison of methods to quantify the degree of biotinylation, with a focus on molecules labeled using Endo-BCN-PEG2-Biotin, a modern bioorthogonal labeling reagent. We will delve into the experimental protocols and present comparative data to assist in selecting the most appropriate quantification strategy for your research needs.

This compound is a heterobifunctional linker that enables the attachment of biotin to azide-modified molecules through a copper-free click chemistry reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This bioorthogonal approach is highly specific and can be performed in complex biological systems without the need for a toxic copper catalyst.[1] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1] Once a biomolecule is biotinylated, determining the average number of biotin molecules per protein or other macromolecule—the degree of biotinylation—is a crucial next step for quality control and for optimizing downstream applications such as immunoassays, affinity purification, and drug delivery.

Comparing the Tools of Quantification: A Head-to-Head Analysis

Several methods exist to quantify the degree of biotinylation, each with its own set of advantages and limitations. The most common techniques are the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, fluorescent-based assays, and mass spectrometry.

Method Principle Advantages Disadvantages Sensitivity Sample Consumption
HABA Assay Colorimetric; displacement of HABA from avidin by biotin.[2][3]Simple, inexpensive, requires standard spectrophotometer.[3]Lower sensitivity, can underestimate biotinylation due to steric hindrance, destructive.[2][3]~2-16 µM[4]High (~75 µg of labeled protein)[4]
Fluorescent Assays Fluorescence enhancement upon displacement of a quencher (like HABA) from a fluorescently-labeled avidin.[5][6]Higher sensitivity than HABA, suitable for high-throughput screening.[5]Requires a fluorescence plate reader, can be more expensive.[3]As low as 4 pmol[6]Low (~10 µl of sample)[5]
Mass Spectrometry Direct detection of the mass shift caused by biotin incorporation.[7][8]Highly accurate and precise, can identify specific biotinylation sites, provides distribution of biotin labels.[8][9]Requires specialized equipment and expertise, can be expensive and time-consuming.[3]Very highLow to moderate
ChromaLINK™ Biotin UV-Vis spectrophotometry; incorporates a UV-traceable chromophore in the biotinylation reagent.[3]Non-destructive, simple measurement at 280 nm and 354 nm, more accurate than HABA.[3]Requires use of a specific ChromaLINK™ reagent.HighLow (sample can be recovered)[3]

A comparative study by Meso Scale Discovery found that the HABA assay had a narrower dynamic range compared to a fluorescent method (FluoReporter®) and another colorimetric assay (QuantTag™). The QuantTag™ assay demonstrated a more favorable dynamic range in their testing.[2] Furthermore, research from Vector Laboratories indicated that the HABA assay may underestimate the true biotin molar substitution ratio, sometimes by as much as two-thirds, when compared to their UV-traceable ChromaLINK™ Biotin method.[3] This discrepancy is often attributed to steric hindrance, where biotin molecules in close proximity may not be accessible to the bulky avidin-HABA complex.[3]

Experimental Workflows and Protocols

To effectively quantify the degree of biotinylation, it is essential to follow a well-defined experimental protocol. Below are detailed workflows and methodologies for the most common quantification assays.

Quantifying Biotinylation: A General Workflow

Quantification_Workflow cluster_prep Sample Preparation cluster_quant Quantification Method cluster_analysis Data Analysis Biotinylated_Sample Biotinylated Sample (e.g., using this compound) Purification Removal of Free Biotin (Dialysis or Desalting Column) Biotinylated_Sample->Purification Crucial for accuracy Quantify_Protein Determine Protein Concentration (e.g., A280, BCA) Purification->Quantify_Protein HABA HABA Assay Quantify_Protein->HABA Perform Assay Fluorescent Fluorescent Assay Quantify_Protein->Fluorescent Perform Assay MS Mass Spectrometry Quantify_Protein->MS Perform Assay Calculate_Ratio Calculate Moles of Biotin per Mole of Protein HABA->Calculate_Ratio Fluorescent->Calculate_Ratio MS->Calculate_Ratio

Caption: General workflow for quantifying the degree of biotinylation.

Detailed Protocol: The HABA Assay

The HABA assay is a straightforward colorimetric method based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from the avidin-HABA complex by biotin. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with free biotin removed)

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure (Cuvette Format):

  • Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (this is your A500 HABA/Avidin reading).

  • Add 100 µL of your biotinylated protein sample to the cuvette. Mix well.

  • Incubate for a short period (e.g., 2 minutes) to allow the biotin to displace the HABA.

  • Measure the absorbance at 500 nm again (this is your A500 HABA/Avidin/Biotin Sample reading).

  • Calculate the moles of biotin using the change in absorbance and the molar extinction coefficient of the HABA/avidin complex (ε500 = 34,000 M-1cm-1).

Calculation: Moles of biotin = [ΔA500 × Vtotal] / (ε500 × path length) where ΔA500 = A500 HABA/Avidin - A500 HABA/Avidin/Biotin Sample, Vtotal is the total volume in the cuvette, and the path length is typically 1 cm.

Detailed Protocol: Fluorescent-Based Assay

Fluorescent assays for biotin quantification are generally more sensitive than the HABA assay.[5] They often work on a similar displacement principle, where biotin displaces a quencher molecule (like HABA) that is complexed with a fluorescently labeled avidin, leading to an increase in fluorescence.[6]

Materials:

  • Fluorescent biotin quantitation kit (e.g., those containing a fluorescently labeled avidin and a quencher)

  • Biotinylated protein sample (with free biotin removed)

  • Biotin standards for creating a standard curve

  • Black opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of biotin standards of known concentrations.

  • Pipette 10 µL of each standard and your unknown biotinylated samples into the wells of the microplate.

  • Add 90 µL of the fluorescent reporter solution (e.g., fluorescent avidin/HABA premix) to each well.

  • Incubate at room temperature for 5-10 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 494/520 nm).

  • Generate a standard curve by plotting the fluorescence intensity versus the known biotin concentration of the standards.

  • Determine the biotin concentration of your unknown samples by interpolating their fluorescence values on the standard curve.

Detailed Protocol: Mass Spectrometry

Mass spectrometry offers the most detailed and accurate quantification of biotinylation.[7] It allows for the determination of the exact mass of the biotinylated protein, revealing the distribution of biotin molecules per protein molecule.[8] Furthermore, by digesting the protein and analyzing the resulting peptides, it is possible to identify the specific amino acid residues that have been biotinylated.[9]

Workflow for Mass Spectrometry-Based Quantification:

Mass_Spec_Workflow Biotinylated_Protein Purified Biotinylated Protein Intact_MS Intact Mass Analysis (e.g., ESI-MS) Biotinylated_Protein->Intact_MS Determines distribution of biotin labels per protein Digestion Proteolytic Digestion (e.g., Trypsin) Biotinylated_Protein->Digestion Data_Analysis Data Analysis (Identify biotinylated peptides and sites) Intact_MS->Data_Analysis Peptide_MS Peptide Mass Fingerprinting (e.g., LC-MS/MS) Digestion->Peptide_MS Identifies specific biotinylation sites Peptide_MS->Data_Analysis

Caption: Workflow for mass spectrometry-based biotinylation analysis.

General Procedure:

  • Intact Mass Analysis: The purified biotinylated protein is directly infused into an electrospray ionization (ESI) mass spectrometer. The resulting spectrum will show a distribution of peaks, each corresponding to the protein with a different number of attached biotin molecules. The relative intensities of these peaks can be used to calculate the average degree of biotinylation.

  • Peptide Mapping: a. The biotinylated protein is denatured, reduced, alkylated, and then digested with a protease such as trypsin. b. The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). c. The MS/MS data is searched against a protein database to identify the peptides. A mass shift corresponding to the mass of the biotinylation reagent on specific amino acids (e.g., lysine) confirms the site of biotinylation.

Conclusion: Selecting the Right Tool for the Job

The choice of method for quantifying the degree of biotinylation depends on the specific requirements of your research.

  • For routine checks where high precision is not paramount, the HABA assay offers a quick and inexpensive solution. However, be mindful of its potential to underestimate the degree of biotinylation.

  • When higher sensitivity and suitability for high-throughput applications are needed, fluorescent assays are a superior choice.

  • For the most accurate and detailed characterization, including the identification of specific labeling sites and the distribution of biotin labels, mass spectrometry is the gold standard.

When using advanced biotinylation reagents like This compound , which are often employed in complex and valuable experiments, investing in a more accurate quantification method such as a fluorescent assay or mass spectrometry is highly recommended to ensure the reliability and reproducibility of your results. By carefully selecting and executing the appropriate quantification strategy, researchers can proceed with confidence in their downstream applications.

References

A Head-to-Head Comparison: Endo-BCN vs. Exo-BCN Linker Reactivity in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation and drug development, the choice of chemical linkers is paramount for the successful construction of stable and effective bioconjugates. Among the tools for copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) linkers have gained prominence due to their favorable reaction kinetics and stability. BCN exists as two diastereomers, endo-BCN and exo-BCN, whose subtle structural differences can influence their reactivity and utility in different applications. This guide provides an objective comparison of the performance of endo-BCN and exo-BCN linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific needs.

Quantitative Comparison of Reaction Kinetics

The reactivity of endo- and exo-BCN is most commonly assessed by determining the second-order rate constants of their strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with various azide partners. While both isomers exhibit high reactivity, studies have shown that endo-BCN is often slightly more reactive than its exo counterpart in these reactions.[1] The choice of solvent can also influence the reaction kinetics.

ReactantReaction TypeSolvent Systemendo-BCN k₂ (M⁻¹s⁻¹)exo-BCN k₂ (M⁻¹s⁻¹)Reference
Benzyl AzideSPAACCD₃CN/D₂O (1:2)0.290.19[1]
Phenyl AzideSPAACNot SpecifiedSignificantly higher than with benzyl azideNot Specified[2]
Nitrone 7SPANCNot Specified1.661.32
4-tert-butyl-1,2-benzoquinoneSPOCQ1,2-dichloroethane219 ± 1499 ± 3[3]
4-tert-butyl-1,2-benzoquinoneSPOCQMethanol838 ± 22298 ± 17[3]
Pyr1IEDDANot SpecifiedReacts 3.7 times faster than exo-BCNSlower than endo-BCN[4]

Note: SPAAC = Strain-Promoted Alkyne-Azide Cycloaddition; SPANC = Strain-Promoted Alkyne-Nitrone Cycloaddition; SPOCQ = Strain-Promoted Oxidation-Controlled Cycloalkyne-1,2-quinone Cycloaddition; IEDDA = Inverse-Electron-Demand Diels-Alder. Rate constants can vary depending on the specific derivatives, temperature, and other experimental conditions.

Stability and Steric Considerations

While BCN linkers are generally regarded for their chemical stability, the choice between the endo and exo isomers can be influenced by the specific chemical environment of the application. For instance, the BCN moiety has shown some instability under acidic conditions, which is a critical consideration in applications like solid-phase oligonucleotide synthesis.[5]

A key difference between the two isomers lies in their three-dimensional structure. The tricyclic fused ring system in the products of SPAAC reactions involving endo-BCN is more extended. This structural difference has been shown to reduce fluorescence quenching in certain molecular probes, a valuable property in the design of "always-on" fluorescent constructs.[1] The synthesis of BCN typically yields a mixture of the two diastereomers, with the exo-BCN being the major product in an approximate 5:3 ratio to endo-BCN.[1] However, endo-BCN is noted to be more commercially available.[1]

Experimental Protocols

Determination of Second-Order Rate Constants for SPAAC Reactions

This protocol describes a general method for determining the second-order rate constants (k₂) of the SPAAC reaction between a BCN linker and an azide-containing molecule using quantitative ¹H NMR spectroscopy.

Materials:

  • endo-BCN or exo-BCN linker

  • Azide-containing molecule (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN/D₂O)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the BCN linker, the azide, and the internal standard in the chosen deuterated solvent.

    • In an NMR tube, combine known volumes of the stock solutions to achieve the desired initial concentrations of reactants. Typically, a slight excess of one reactant is used.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at time zero (t=0) immediately after mixing.

    • Continue to acquire spectra at regular time intervals until the reaction has proceeded to a significant extent (e.g., >50% conversion). The temperature should be kept constant throughout the experiment.

  • Data Analysis:

    • Integrate the signals corresponding to a non-reacting proton on the BCN linker, the azide, the product, and the internal standard in each spectrum.

    • Calculate the concentration of the reactants at each time point by comparing their integral values to that of the internal standard.

    • Plot the natural logarithm of the ratio of the concentrations of the two reactants versus time.

    • The second-order rate constant (k₂) can be determined from the slope of the resulting linear plot using the appropriate integrated rate law for a second-order reaction.

Assessment of Linker Stability in Biological Media

This protocol outlines a method to evaluate the stability of BCN-conjugated molecules in a biologically relevant medium such as human serum or plasma.

Materials:

  • BCN-conjugated molecule of interest

  • Human serum or plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for quantification (e.g., LC-MS, HPLC)

Procedure:

  • Incubation:

    • Prepare a solution of the BCN-conjugated molecule in PBS.

    • Add the solution to human serum or plasma to a final desired concentration.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

    • Immediately process the aliquot to stop any further degradation, for example, by protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).

  • Analysis:

    • Centrifuge the processed samples to pellet the precipitated proteins.

    • Analyze the supernatant using a validated analytical method (e.g., LC-MS) to quantify the amount of the intact BCN-conjugated molecule remaining.

  • Data Interpretation:

    • Plot the percentage of the intact conjugate remaining versus time to determine the stability profile and calculate the half-life of the linker in the biological medium.

Visualizations

Experimental Workflow for Comparing BCN Linker Reactivity

G cluster_prep Reactant Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis endo_BCN endo-BCN Stock Reaction_endo Mix endo-BCN + Azide endo_BCN->Reaction_endo exo_BCN exo-BCN Stock Reaction_exo Mix exo-BCN + Azide exo_BCN->Reaction_exo Azide Azide Stock Azide->Reaction_endo Azide->Reaction_exo Monitor_endo Monitor via NMR/IR Reaction_endo->Monitor_endo Monitor_exo Monitor via NMR/IR Reaction_exo->Monitor_exo Kinetics_endo Calculate k₂ for endo-BCN Monitor_endo->Kinetics_endo Kinetics_exo Calculate k₂ for exo-BCN Monitor_exo->Kinetics_exo Comparison Compare Reactivity Kinetics_endo->Comparison Kinetics_exo->Comparison G Biomolecule Biomolecule (e.g., Antibody, Protein) Azide_Mod Introduce Azide Group Biomolecule->Azide_Mod Payload Payload (e.g., Drug, Fluorophore) BCN_Linker BCN Linker (endo or exo) Payload->BCN_Linker SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide_Mod->SPAAC BCN_Linker->SPAAC Bioconjugate Functional Bioconjugate SPAAC->Bioconjugate

References

The Impact of PEG Spacer Length on Conjugation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the linkage of molecules is a critical step in the development of targeted therapeutics, diagnostics, and other advanced biotechnologies. The choice of a spacer, particularly the length of a polyethylene glycol (PEG) chain, can significantly influence not only the biophysical properties of the final conjugate but also the efficiency of the conjugation reaction itself. This guide provides an objective comparison of how different PEG spacer lengths, such as PEG2 versus PEG4 and other longer chains, affect conjugation efficiency, supported by experimental data and detailed protocols.

The use of PEG linkers in bioconjugation is widespread due to their ability to improve solubility, reduce immunogenicity, and enhance the stability of the resulting conjugates.[1][2][3] The length of the PEG spacer can influence steric hindrance and the overall hydrophilicity of the molecules being conjugated, which in turn can impact reaction kinetics and yields.[2][4]

Quantitative Comparison of Conjugation Efficiency

The efficiency of a conjugation reaction is a measure of how much of the starting material is successfully converted into the desired product. This can be influenced by various factors, including the reactivity of the functional groups, reaction conditions, and the properties of the spacer arm. The following tables summarize quantitative data from studies comparing the effect of PEG spacer length on conjugation outcomes.

ConjugatePEG SpacerConjugation YieldReference
mPEG2L-IFN40 kDa di-branched25%[5]
mPEG2P-IFN40 kDa di-branched24%[5]
mPEG(2)M-IFN40 kDa di-branched17%[5]

Table 1: Comparison of conjugation yields of interferon α-2a (IFN) with three different 40 kDa di-branched PEGs. The study suggests that while longer linkers may be more reactive, they can have an inverse effect on the in vitro bioactivity of the conjugate.[5]

Linker-PayloadPEG SpacerAverage Drug-to-Antibody Ratio (DAR)Reference
DTPM-Val-AlaNone3.4[4]
DTPM-PEG12-Val-AlaPEG123.0[4]
DTPM-Val-CitNone3.8[4]
DTPM-PEG12-Val-CitPEG122.7[4]

Table 2: Effect of a PEG12 spacer on the average drug-to-antibody ratio (DAR) for two different cleavable triggers. The incorporation of a PEG12 spacer had opposite effects on the DAR depending on the hydrophobicity of the linker-payload.[4]

Interleukin-2 (IL-2) Conjugation SitePEG SpacerConjugation EfficiencyReference
K310.5K PEG74%[6]
K470.5K PEGNot specified[6]
K480.5K PEGNot specified[6]
K750.5K PEGNot specified[6]

Table 3: Site-specific conjugation efficiency of Interleukin-2 (IL-2) with a 0.5K PEG linker, demonstrating high efficiency at the K31 site.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments related to PEG conjugation.

General Protocol for Amine-Reactive PEGylation of a Protein

This protocol describes a common method for conjugating an NHS-ester functionalized PEG to primary amines (e.g., lysine residues) on a protein.

  • Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7-9, such as phosphate-buffered saline (PBS). The protein concentration should be determined using a standard protein assay.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester functionalized PEG (e.g., NHS-PEG4) in a compatible solvent like dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: Add the dissolved PEG reagent to the protein solution. The molar ratio of PEG to protein will need to be optimized but a common starting point is a 10- to 50-fold molar excess of the PEG linker.[7]

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris or glycine, to consume the excess NHS-ester PEG.

  • Purification: Remove unreacted PEG and other byproducts from the PEGylated protein using methods like size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the resulting conjugate to determine the degree of PEGylation (e.g., using SDS-PAGE, mass spectrometry) and confirm its purity.

Protocol for Copper-Free Click Chemistry Conjugation

This protocol outlines the conjugation of a DBCO-functionalized molecule to an azide-modified molecule, a common bioorthogonal reaction.

  • Preparation of Reactants: Dissolve the azide-modified molecule (e.g., an antibody) and the DBCO-functionalized PEG in a compatible buffer, such as PBS.

  • Conjugation Reaction: Mix the two reactants. A typical molar ratio is a slight excess of the DBCO-PEG to the azide-modified molecule.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques like HPLC.

  • Purification: Purify the conjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., SEC).

  • Analysis: Characterize the final conjugate to confirm successful conjugation and purity using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Visualizing the Workflow

Diagrams can help clarify complex experimental processes. The following Graphviz diagrams illustrate a typical bioconjugation workflow and the factors influencing the choice of PEG spacer length.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p1 Prepare Biomolecule (e.g., Antibody) r1 Mix Reactants & Incubate p1->r1 Buffer p2 Prepare PEG-Linker (e.g., PEG4-NHS) p2->r1 Solvent u1 Purify Conjugate (e.g., SEC) r1->u1 Reaction Mixture a1 Analyze Product (e.g., MS, SDS-PAGE) u1->a1 Purified Conjugate

Caption: A generalized workflow for a typical bioconjugation experiment.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Impact on Conjugation center PEG Spacer Length (e.g., PEG2 vs. PEG4) f1 Steric Hindrance center->f1 f2 Solubility center->f2 f3 Flexibility center->f3 o1 Reaction Kinetics f1->o1 o2 Conjugation Yield f1->o2 o3 Product Purity f1->o3 f2->o1 f2->o2 f2->o3 f3->o1 f3->o2 f3->o3

Caption: Factors influenced by PEG spacer length and their impact on conjugation outcomes.

References

A Comparative Guide to Copper-Free Biotinylation: Alternatives to Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, particularly for applications in live-cell imaging, proteomics, and drug development, copper-free click chemistry has emerged as an indispensable tool. It allows for the specific and efficient labeling of biomolecules without the cytotoxicity associated with copper catalysts. While Endo-BCN-PEG2-Biotin is a commonly used reagent for this purpose, a range of alternatives offer distinct advantages in terms of reaction kinetics, stability, and steric profiles. This guide provides an objective comparison of the leading alternatives to this compound, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific needs.

The primary alternatives for copper-free biotinylation fall into two main reaction categories: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. The key biotinylating reagents within these categories include those based on Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN), and the Trans-cyclooctene (TCO)-Tetrazine ligation system.

Performance Comparison of Key Alternatives

The choice of a copper-free biotinylation reagent is often dictated by the specific requirements of the experiment, such as the desired reaction speed, the chemical environment, and the nature of the biomolecule being labeled. The following tables provide a summary of the key performance metrics for the most common alternatives.

Table 1: Reaction Kinetics of Copper-Free Click Chemistry Reactions

Reagent CombinationReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
DBCO + Benzyl AzideSPAAC~0.1 - 1.0Various aqueous buffers, room temperature
exo-BCN + Benzyl AzideSPAAC~0.03 - 0.3Various aqueous buffers, room temperature
endo-BCN + Benzyl AzideSPAAC~0.04 - 0.4Various aqueous buffers, room temperature
TCO + TetrazineIEDDA~1 - 10⁶Aqueous buffers, room temperature.[1]
DIFO + Benzyl AzideSPAAC7.6 x 10⁻²Not specified.[2]

Note: Reaction rates are highly dependent on the specific derivatives of the reactants, solvent, and temperature. The values presented are approximate ranges gathered from various sources for comparative purposes.

Table 2: Stability and Physicochemical Properties

ReagentKey Stability FeaturesPhysicochemical Properties
DBCOGenerally stable, but can be susceptible to degradation by thiols (e.g., GSH).Bulky and hydrophobic, which can sometimes lead to aggregation.
BCNMore stable in the presence of thiols compared to DBCO. The exo and endo isomers may exhibit slight differences in stability.Smaller and less hydrophobic than DBCO, which can be advantageous for minimizing perturbation of the target biomolecule.
TCO/TetrazineTCO can be light-sensitive and may isomerize to the less reactive cis-cyclooctene. Tetrazines can be sensitive to acidic or basic conditions.The properties of the conjugate will depend on the specific TCO and tetrazine derivatives used.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the fundamental reaction mechanisms for SPAAC and IEDDA, along with a generalized experimental workflow for cell surface biotinylation.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO-PEG-Biotin Triazole Stable Triazole Linkage (Biotinylated Biomolecule) DBCO->Triazole SPAAC Azide Azide-modified Biomolecule Azide->Triazole caption SPAAC Reaction Mechanism

SPAAC Reaction Mechanism

IEDDA_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product TCO TCO-modified Biomolecule Dihydropyridazine Dihydropyridazine TCO->Dihydropyridazine IEDDA Tetrazine Tetrazine-PEG-Biotin Tetrazine->Dihydropyridazine Stable_Product Stable Conjugate (Biotinylated Biomolecule) Dihydropyridazine->Stable_Product - N2 caption IEDDA Reaction Mechanism

IEDDA Reaction Mechanism

Biotinylation_Workflow start Start: Live Cells with Target Biomolecule step1 Introduce Bioorthogonal Handle (e.g., Azide or TCO via metabolic labeling or NHS ester conjugation) start->step1 step2 Incubate with Copper-Free Biotinylation Reagent (DBCO-, Tetrazine-, or BCN-Biotin) step1->step2 step3 Wash to Remove Excess Reagent step2->step3 step4 Detection or Purification (e.g., Streptavidin-fluorophore or Streptavidin-beads) step3->step4 end Analysis: (Fluorescence Microscopy, Western Blot, Mass Spectrometry) step4->end caption General Workflow for Cell Surface Biotinylation

General Workflow for Cell Surface Biotinylation

Experimental Protocols

Below are generalized protocols for the biotinylation of cell surface proteins using the primary alternatives to this compound. It is crucial to optimize concentrations and incubation times for specific cell types and experimental setups.

Protocol 1: Cell Surface Biotinylation using DBCO-PEG-Biotin (SPAAC)

This protocol assumes cell surface proteins have been metabolically labeled with an azide-containing sugar.

  • Cell Preparation: Culture cells to the desired confluency.

  • Metabolic Labeling: Incubate cells with an appropriate concentration of an azide-modified monosaccharide (e.g., Ac₄ManNAz) in the culture medium for 48-72 hours to allow for incorporation into cell surface glycans.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove residual media and unincorporated sugar.

  • Biotinylation: Prepare a fresh solution of DBCO-PEG-Biotin in a biocompatible buffer (e.g., PBS) at a concentration of 25-100 µM. Incubate the cells with the DBCO-PEG-Biotin solution for 30-60 minutes at 37°C or room temperature.

  • Quenching and Washing: Wash the cells three times with ice-cold PBS to remove unreacted DBCO-PEG-Biotin.

  • Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis by western blot, or for direct analysis by flow cytometry or fluorescence microscopy after staining with a fluorescently labeled streptavidin conjugate.

Protocol 2: Cell Surface Biotinylation using Tetrazine-TCO Ligation (IEDDA)

This protocol is a two-step process involving the initial modification of cell surface proteins with a TCO group, followed by reaction with a tetrazine-biotin conjugate.

  • Cell Preparation: Culture cells to the desired confluency.

  • TCO Functionalization:

    • Wash cells twice with an amine-free buffer (e.g., PBS, pH 7.4).

    • Prepare a fresh solution of a TCO-NHS ester in a small volume of anhydrous DMSO and immediately dilute it into the amine-free buffer to a final concentration of 100-250 µM.

    • Incubate the cells with the TCO-NHS ester solution for 30-60 minutes at room temperature to label primary amines on cell surface proteins.

    • Wash the cells three times with PBS to remove unreacted TCO-NHS ester.

  • Biotinylation:

    • Prepare a fresh solution of Tetrazine-PEG-Biotin in a biocompatible buffer at a concentration of 50-100 µM.

    • Incubate the TCO-functionalized cells with the Tetrazine-PEG-Biotin solution for 10-30 minutes at room temperature.[2] The reaction progress can often be visually monitored by the disappearance of the tetrazine's color.[1]

  • Washing: Wash the cells three times with ice-cold PBS.

  • Downstream Processing: The biotinylated cells are now ready for downstream applications.

Protocol 3: Cell Surface Biotinylation using exo-BCN-PEG-Biotin (SPAAC)

This protocol is similar to that for DBCO-PEG-Biotin.

  • Cell Preparation and Metabolic Labeling: Follow steps 1 and 2 from Protocol 1.

  • Washing: Follow step 3 from Protocol 1.

  • Biotinylation: Prepare a fresh solution of exo-BCN-PEG-Biotin in a biocompatible buffer at a concentration of 50-200 µM. Incubate the cells with the BCN-PEG-Biotin solution for 1-2 hours at 37°C or room temperature.

  • Quenching and Washing: Follow step 5 from Protocol 1.

  • Downstream Processing: The biotinylated cells are ready for subsequent analysis.

Conclusion

The selection of an appropriate copper-free biotinylation reagent is a critical decision in experimental design.

  • DBCO-PEG-Biotin is a well-established reagent with good reactivity, making it suitable for a wide range of applications.

  • The Tetrazine-TCO ligation system offers unparalleled reaction speed, which is highly advantageous for experiments requiring rapid labeling or when dealing with low concentrations of target molecules.[1]

  • BCN-PEG-Biotin , particularly the exo isomer, provides a smaller, less hydrophobic alternative to DBCO with enhanced stability in reducing environments, which can be beneficial for maintaining the native conformation and function of the target biomolecule.

Ultimately, the optimal choice will depend on a careful consideration of the specific experimental goals and conditions. By understanding the distinct characteristics of each of these powerful bioorthogonal tools, researchers can enhance the precision and efficiency of their biotinylation strategies.

References

A Comparative Analysis of SPAAC and Copper-Catalyzed Click Chemistry for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the ability to covalently link molecules with high efficiency and specificity is paramount. Among the most powerful tools to achieve this are the "click" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions form a stable triazole linkage between an azide and an alkyne, yet their distinct mechanisms give rise to different advantages and limitations. This guide provides an objective comparison to aid researchers, scientists, and drug development professionals in selecting the optimal ligation strategy for their specific application.

The primary distinction between the two methods lies in the requirement of a copper catalyst. CuAAC, often considered the quintessential "click chemistry" reaction, utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, leading to the exclusive formation of the 1,4-disubstituted triazole.[1][2][3] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain, thus driving the reaction forward.[4][5][] This fundamental difference has significant implications for biocompatibility, reaction kinetics, and experimental design.

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[7]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[7]
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[8]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[8]
Typical Reaction Time 30 minutes to a few hours[8]1 to 12 hours (can be longer for less reactive alkynes)[8]
Typical Reactant Concentration >10 µM[8]Can be higher to achieve reasonable reaction times[8]
Yields Near-quantitative[8][9]Generally high, but can be lower than CuAAC[8]
Regioselectivity Exclusively 1,4-disubstituted triazole[1][8]Mixture of regioisomers (1,4 and 1,5)[8][10]
Biocompatibility Limited by copper toxicity, though ligands can mitigate this.[7][8][11]Excellent, widely used for in vivo applications.[5][][8]

Reaction Mechanisms and Experimental Workflows

The divergent mechanisms of CuAAC and SPAAC necessitate different experimental considerations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The mechanism of CuAAC involves the formation of a copper-acetylide intermediate, which then reacts with the azide.[1][] This catalytic cycle is highly efficient but requires the presence of Cu(I).[13]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu(I) Cu(I) Copper_Acetylide R1-C≡C-Cu(I) Cu(I)->Copper_Acetylide + R1-C≡CH Terminal_Alkyne R1-C≡CH Six_membered_intermediate Six-membered Cu-containing intermediate Copper_Acetylide->Six_membered_intermediate + R2-N3 Azide R2-N3 Copper_Triazolide Copper Triazolide Six_membered_intermediate->Copper_Triazolide Copper_Triazolide->Cu(I) Regeneration Triazole_Product 1,4-disubstituted Triazole Copper_Triazolide->Triazole_Product + H+

CuAAC Reaction Mechanism

A typical experimental workflow for CuAAC involves the preparation of the biomolecule, the azide or alkyne probe, and the catalyst solution, followed by the ligation reaction.

CuAAC_Workflow A Prepare Alkyne- or Azide- modified Biomolecule D Combine Biomolecule and Probe A->D B Prepare Azide or Alkyne Probe (e.g., fluorescent dye, biotin) B->D C Prepare Catalyst Solution (CuSO4, reducing agent, ligand) E Initiate Reaction by adding Catalyst Solution C->E D->E F Incubate (room temp, 30 min - 2h) E->F G Purify/Analyze Conjugate F->G

General experimental workflow for a CuAAC bioconjugation reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC proceeds through a concerted [3+2] cycloaddition mechanism, driven by the release of ring strain in the cyclooctyne.[4] This catalyst-free nature makes it highly biocompatible.[5]

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State Concerted [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide R-N3 Azide->Transition_State Triazole_Product Triazole Product (mixture of regioisomers) Transition_State->Triazole_Product

SPAAC Reaction Mechanism

The experimental workflow for SPAAC is simpler than CuAAC due to the absence of a catalyst preparation step.

SPAAC_Workflow A Prepare Azide-modified Biomolecule C Combine Biomolecule and Probe A->C B Prepare Strained Alkyne Probe (e.g., DBCO-fluorophore) B->C D Incubate (room temp or 37°C, 1 - 12h) C->D E Purify/Analyze Conjugate D->E

General experimental workflow for a SPAAC bioconjugation reaction.[8]

Detailed Experimental Protocols

Reproducibility is key in scientific research. Below are representative protocols for protein bioconjugation using both CuAAC and SPAAC.

Protocol 1: General CuAAC Protocol for Protein Bioconjugation

This protocol outlines the conjugation of an azide-modified small molecule to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0; avoid TRIS as it can chelate copper).[8]

  • Azide-containing molecule stock solution in DMSO.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Ligand stock solution (e.g., THPTA, 50 mM in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Aminoguanidine stock solution (optional, to scavenge reactive ascorbate byproducts).[9]

Procedure:

  • In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) in buffer.[8]

  • Add the azide-containing molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).[8]

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes of the stock solutions. Let it stand for a few minutes.[8][14]

  • Add the catalyst premix to the protein-azide mixture.

  • If using, add aminoguanidine to the reaction mixture.[15]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[15]

  • Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purify the resulting conjugate using appropriate chromatography methods.

Protocol 2: General SPAAC Protocol for Protein Bioconjugation

This protocol describes the reaction of an azide-modified protein with a strained alkyne probe.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).[8]

  • Strained alkyne molecule (e.g., DBCO-fluorophore) dissolved in DMSO.[8]

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).[8]

  • Add the strained alkyne from its DMSO stock solution to the desired final concentration (typically a 3-10 fold molar excess over the protein). Ensure the final DMSO concentration is kept low (ideally <10% v/v) to maintain protein stability.[8]

  • Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the cyclooctyne and reactant concentrations.[8]

  • Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).[8]

  • Once the reaction is complete, the conjugated protein can be purified by methods such as size-exclusion chromatography to remove excess unreacted probe.

Logical Framework for Choosing Between CuAAC and SPAAC

The decision between CuAAC and SPAAC is application-dependent. The following flowchart provides a logical framework to guide your choice.

Decision_Tree A Is the reaction for an in vivo or live cell application? B Is rapid reaction kinetics critical? A->B No D Use SPAAC A->D Yes C Is strict regioselectivity (1,4-isomer) required? B->C No E Use CuAAC B->E Yes C->D No C->E Yes F Consider CuAAC with biocompatible ligands

Decision flowchart for selecting between CuAAC and SPAAC.

Conclusion

Both CuAAC and SPAAC are powerful and versatile click chemistry reactions with broad applications in research and drug development. CuAAC offers the advantages of rapid kinetics and strict regioselectivity, making it an excellent choice for applications where speed and a single product isomer are critical and the presence of a copper catalyst is tolerable.[2][16] For in vivo and live-cell studies where cytotoxicity is a major concern, the catalyst-free nature of SPAAC makes it the superior option, despite its generally slower reaction rates.[5][][17] Ultimately, a thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable researchers to make an informed decision and select the most appropriate tool for their specific scientific needs.

References

Stability Showdown: A Comparative Guide to Endo-BCN-PEG2-Biotin and its Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the long-term stability of labeling reagents is a critical determinant of experimental success and therapeutic efficacy. This guide provides a comprehensive comparison of the stability of Endo-BCN-PEG2-Biotin with its primary copper-free click chemistry alternatives, DBCO and TCO-containing biotinylation reagents. By examining the inherent stability of their reactive moieties and the influence of the PEG linker, this document offers a framework for selecting the optimal reagent for your specific application, supported by detailed experimental protocols for in-house stability assessment.

The quest for robust and reliable bioconjugation methodologies has led to the widespread adoption of copper-free click chemistry. Reagents such as this compound offer a bioorthogonal approach for attaching biotin to biomolecules, leveraging the high-affinity interaction between biotin and streptavidin for detection, purification, and targeting applications. However, the stability of these conjugates over time, under various storage and experimental conditions, can significantly impact the reproducibility and accuracy of results.

This guide delves into the stability profiles of three leading classes of strain-promoted alkyne-azide cycloaddition (SPAAC) biotinylation reagents: those based on bicyclo[6.1.0]nonyne (BCN), dibenzocyclooctyne (DBCO), and trans-cyclooctene (TCO).

Comparative Stability of Reactive Moieties

The core determinant of the stability of these biotinylation reagents lies in the chemical resilience of their strained alkyne or alkene functional groups. While direct, long-term quantitative stability data for the complete this compound conjugate is not extensively published, valuable insights can be drawn from studies on the individual reactive moieties.

Reactive MoietyKey Stability CharacteristicsSupporting Evidence
endo-BCN Generally exhibits good stability. Notably more stable than DBCO in the presence of thiols, such as glutathione (GSH), which is abundant in the intracellular environment. However, it can be susceptible to degradation under strongly acidic conditions.Studies have shown that BCN is significantly more stable in the presence of GSH compared to DBCO.[1][2] Some degradation of the BCN moiety has been observed under acidic conditions used in oligonucleotide synthesis.[3]
DBCO While a highly reactive cyclooctyne, it shows susceptibility to degradation in the presence of thiols.[1][2] Its hydrophobicity can also sometimes lead to aggregation.Comparative studies indicate that DBCO is less stable than BCN in thiol-containing environments.[1][2]
TCO Offers very fast reaction kinetics. Its stability can be influenced by factors such as isomerization to the less reactive cis-cyclooctene form, which can be promoted by thiols and copper. However, some derivatives exhibit excellent stability in aqueous solutions and in the presence of thiols.[4][5]The stability of TCO derivatives can vary, with some showing excellent stability for extended periods when stored properly.[4]

The Role of the PEG Linker and Biotin in Stability

The PEG2 linker in this compound and its counterparts serves to enhance aqueous solubility and reduce steric hindrance. Polyethylene glycol (PEG) linkers are generally considered stable, though their hydrolytic degradation can be influenced by pH and temperature. The amide or carbamate bonds linking the PEG chain to the BCN and biotin moieties are typically stable under physiological conditions. The biotin molecule itself is highly stable, and its interaction with streptavidin or avidin is one of the strongest known non-covalent bonds in biology, remaining stable across a wide range of pH, temperature, and denaturing conditions.[6]

Experimental Protocols for Stability Assessment

To empower researchers to directly assess the stability of their specific biotin conjugates, this section provides detailed protocols for forced degradation and real-time stability studies.

Forced Degradation Study

This study is designed to accelerate the degradation of the conjugate to identify potential degradation pathways and products.

Methodology:

  • Sample Preparation: Prepare solutions of the biotin conjugate (e.g., this compound) at a known concentration (e.g., 1 mg/mL) in various stress buffers:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Control: PBS, pH 7.4

  • Incubation: Incubate the samples at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 1, 7, and 14 days). Protect samples from light.

  • Neutralization: At each time point, neutralize the acidic and basic samples.

  • Analysis by HPLC-MS:

    • Chromatography: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Detection: UV absorbance (e.g., at 214 nm and 280 nm) and mass spectrometry (MS) to identify the parent conjugate and any degradation products.

  • Data Analysis: Quantify the percentage of the remaining intact conjugate at each time point relative to the time-zero control. Identify the mass of any new peaks that appear in the chromatogram.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Stress Incubation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Conjugate Solutions (Acid, Base, Oxidative, Control) incubate Incubate at Elevated Temperature (e.g., 40°C) prep->incubate Stress Conditions neutralize Neutralize Acid/Base Samples incubate->neutralize At Time Points hplc_ms Analyze by HPLC-MS neutralize->hplc_ms quantify Quantify Remaining Conjugate hplc_ms->quantify identify Identify Degradation Products hplc_ms->identify

Workflow for Forced Degradation Study.
Real-Time Stability Study

This study assesses the stability of the conjugate under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Prepare aliquots of the biotin conjugate solution (e.g., in PBS, pH 7.4, or lyophilized) in appropriate storage vials.

  • Storage: Store the samples under recommended conditions (e.g., -20°C, 4°C, and room temperature). Protect from light.

  • Time Points: Analyze samples at predetermined intervals (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Analysis by HPLC-MS: Use the same HPLC-MS method as described in the forced degradation study to quantify the amount of intact conjugate remaining.

  • Functional Assay (Optional): At each time point, assess the functionality of the biotin conjugate by performing a binding assay with streptavidin-coated plates or beads, followed by detection with a suitable reporter.

  • Data Analysis: Plot the percentage of remaining intact conjugate against time for each storage condition to determine the shelf-life.

Real_Time_Stability_Workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points cluster_data Data Interpretation prep Aliquot Conjugate Samples storage Store at Recommended Conditions (-20°C, 4°C, RT) prep->storage hplc_ms HPLC-MS Analysis storage->hplc_ms Monthly/Quarterly functional_assay Functional Assay (Optional) storage->functional_assay Monthly/Quarterly plot Plot % Remaining vs. Time hplc_ms->plot functional_assay->plot shelf_life Determine Shelf-Life plot->shelf_life

Workflow for Real-Time Stability Study.

Logical Relationship of Stability Factors

The overall stability of a biotin conjugate is a multifactorial issue. The choice of the reactive moiety is a primary determinant, with its inherent chemical stability dictating its resilience to various chemical environments. The linker, in this case, a PEG chain, influences solubility and can undergo hydrolysis, while the biotin-streptavidin interaction, though exceptionally strong, is the final step in the application of the conjugate.

Stability_Factors Overall_Stability Overall Conjugate Stability Reactive_Moiety Reactive Moiety (BCN, DBCO, TCO) Reactive_Moiety->Overall_Stability Inherent Chemical Stability Linker PEG Linker Linker->Overall_Stability Hydrolytic Stability Biotin_SA_Interaction Biotin-Streptavidin Interaction Biotin_SA_Interaction->Overall_Stability Functional Integrity Storage_Conditions Storage Conditions (Temp, pH, Light) Storage_Conditions->Reactive_Moiety Influences Degradation Storage_Conditions->Linker Affects Hydrolysis

Factors Influencing Conjugate Stability.

Conclusion

The selection of a biotinylation reagent for copper-free click chemistry requires careful consideration of its stability profile in the context of the intended application. While this compound offers a favorable balance of reactivity and stability, particularly in thiol-rich environments, alternatives like DBCO and TCO-based reagents may be suitable for other applications. For critical long-term studies and the development of robust assays and therapeutics, it is imperative that researchers perform their own stability assessments. The protocols provided in this guide offer a starting point for a thorough evaluation, ensuring the reliability and reproducibility of experimental outcomes.

References

A Comparative Guide to the Performance of Endo-BCN-PEG2-Biotin in Diverse Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, affinity purification, and targeted delivery, the selection of a robust and efficient biotinylation reagent is paramount. This guide provides an objective comparison of Endo-BCN-PEG2-Biotin's performance in various biological matrices, juxtaposed with a common alternative, DBCO-PEG-Biotin. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your specific application.

Understanding the Reagents: A Structural Overview

This compound is a heterobifunctional linker that incorporates three key components:

  • Endo-Bicyclononyne (BCN): A strained alkyne that enables rapid and specific covalent bond formation with azide-modified molecules via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1]

  • Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic two-unit PEG linker that enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance, thereby improving conjugation efficiency.[1]

  • Biotin: A vitamin with a high affinity for streptavidin and avidin, enabling strong and specific binding for applications such as affinity purification, detection, and immobilization.[1]

A primary alternative for copper-free click chemistry is DBCO-PEG-Biotin , which utilizes a dibenzocyclooctyne (DBCO) group instead of BCN. While both BCN and DBCO react with azides, their reaction kinetics and stability profiles differ, influencing their suitability for various experimental contexts.

Performance Comparison in Biological Samples

The choice between this compound and its alternatives often depends on the specific biological sample and the experimental goals. Key performance metrics include labeling efficiency, stability, and signal-to-noise ratio in complex biological milieu such as cell lysates, plasma, and serum.

Labeling Efficiency

In general, DBCO reagents exhibit faster reaction kinetics with azides compared to BCN reagents. However, the overall labeling efficiency in a biological sample is also influenced by factors like reagent concentration, incubation time, and the accessibility of the target azide.

Table 1: Relative Labeling Efficiency of BCN-PEG-Biotin vs. DBCO-PEG-Biotin in Different Biological Samples

Biological SampleTarget MoleculeThis compound EfficiencyDBCO-PEG-Biotin EfficiencyKey Considerations
Cell Lysate Azide-modified proteinsHighVery HighFor rapid labeling, DBCO may be preferred. For prolonged incubations, BCN's stability is an advantage.
Human Plasma Spiked azide-labeled peptideModerate to HighHighThe complex protein matrix of plasma can lead to non-specific binding. The hydrophilicity of the PEG spacer is crucial.
Human Serum Glycoproteins on exosomesModerateModerate to HighStability of the linker in the presence of serum components is a critical factor.

Note: The efficiencies are qualitative summaries based on available literature and may vary depending on specific experimental conditions.

Stability

A crucial aspect of performance in biological samples is the stability of the linker. Biological fluids like plasma and serum contain various enzymes and nucleophiles that can potentially degrade the linker, leading to signal loss or non-specific labeling.

Studies have shown that BCN moieties are generally more stable in the presence of endogenous thiols, such as glutathione, which is abundant in cell lysates, compared to DBCO. This enhanced stability can be advantageous for experiments requiring longer incubation times or for in vivo applications. However, the biotin-protein bond itself can be susceptible to hydrolysis by factors present in human plasma.[2]

Table 2: Stability Comparison of BCN and DBCO Linkers

ConditionBCN StabilityDBCO StabilityImplication for Biological Samples
Presence of Thiols (e.g., Glutathione) More StableLess StableBCN is preferable for intracellular applications or in samples with high thiol concentrations.
Aqueous Buffer (Physiological pH) StableStableBoth are suitable for standard in vitro experiments.
Human Plasma Linkage susceptible to enzymatic cleavageLinkage susceptible to enzymatic cleavageThe entire biotin-conjugate's stability should be empirically determined for pharmacokinetic studies.[2]

Experimental Protocols

The following are generalized protocols for labeling azide-modified proteins in cell lysate and plasma. Optimization of reagent concentrations and incubation times is recommended for each specific application.

Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate

This protocol is adapted from general procedures for SPAAC in complex protein mixtures.

Materials:

  • Cell lysate containing azide-modified proteins

  • This compound or DBCO-PEG-Biotin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for preparing stock solutions)

  • Streptavidin-agarose beads for enrichment

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Prepare Reagent Stock Solution: Dissolve this compound or DBCO-PEG-Biotin in DMSO to a final concentration of 10 mM.

  • Labeling Reaction:

    • To 1 mg of cell lysate (in PBS), add the biotinylation reagent to a final concentration of 100 µM. The optimal concentration may need to be titrated (50-250 µM).

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation. For BCN reagents, a longer incubation (up to 4 hours) may improve efficiency.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the labeled lysate and incubate for 1 hour at 4°C with rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Analysis:

    • Elute the biotinylated proteins from the beads using a biotin-containing elution buffer or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest or a general protein stain.

Protocol 2: Labeling of Azide-Modified Peptides in Human Plasma

Materials:

  • Human plasma

  • Azide-modified peptide

  • This compound or DBCO-PEG-Biotin

  • PBS, pH 7.4

  • DMSO

  • Affinity purification columns (e.g., streptavidin spin columns)

  • Mass spectrometer for analysis

Procedure:

  • Spike Plasma: Add the azide-modified peptide to the human plasma at a known concentration.

  • Prepare Reagent Stock Solution: Prepare a 10 mM stock solution of the biotinylation reagent in DMSO.

  • Labeling Reaction:

    • Add the biotinylation reagent to the plasma sample to a final concentration of 200 µM. A higher concentration may be needed to overcome the complexity of the plasma proteome.

    • Incubate for 2-4 hours at room temperature.

  • Purification and Analysis:

    • Purify the biotinylated peptide using streptavidin affinity chromatography.

    • Analyze the captured peptide by mass spectrometry to confirm labeling and assess efficiency.

Visualizing the Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.

G cluster_workflow Experimental Workflow for Biotinylation and Enrichment Azide-Modified Biological Sample Azide-Modified Biological Sample Add this compound Add this compound Azide-Modified Biological Sample->Add this compound SPAAC Reaction SPAAC Reaction Add this compound->SPAAC Reaction Biotinylated Sample Biotinylated Sample SPAAC Reaction->Biotinylated Sample Streptavidin Bead Incubation Streptavidin Bead Incubation Biotinylated Sample->Streptavidin Bead Incubation Wash and Elute Wash and Elute Streptavidin Bead Incubation->Wash and Elute Downstream Analysis (WB, MS) Downstream Analysis (WB, MS) Wash and Elute->Downstream Analysis (WB, MS)

Caption: A generalized workflow for labeling and enriching azide-modified biomolecules.

G cluster_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide-Modified Biomolecule Azide-Modified Biomolecule Triazole Linkage Triazole Linkage Azide-Modified Biomolecule->Triazole Linkage + This compound This compound This compound->Triazole Linkage Biotinylated Biomolecule Biotinylated Biomolecule Triazole Linkage->Biotinylated Biomolecule Stable Covalent Bond

Caption: The bioorthogonal SPAAC reaction forming a stable triazole linkage.

Conclusion

This compound is a versatile and effective reagent for the biotinylation of azide-modified biomolecules in a variety of biological samples. Its key advantages include high biocompatibility due to the copper-free nature of the SPAAC reaction and enhanced stability of the BCN moiety in reducing environments compared to DBCO. While DBCO-based reagents may offer faster reaction kinetics, the superior stability of BCN can be a deciding factor for experiments requiring longer incubation times or for in vivo studies. The choice between these reagents should be guided by the specific requirements of the experimental system, including the nature of the biological sample, the desired reaction speed, and the presence of potentially interfering substances. The protocols and comparative data presented in this guide provide a foundation for making an informed decision to achieve optimal results in your research.

References

Safety Operating Guide

Navigating the Disposal of Endo-BCN-PEG2-Biotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational efficiency. This guide provides essential, step-by-step procedures for the safe disposal of Endo-BCN-PEG2-Biotin, a heterobifunctional linker used in bioconjugation, ensuring compliance and safety in your laboratory.

While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe research environment and comply with institutional and local regulations. The information presented here is a synthesis of safety data sheets and general laboratory waste management guidelines.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions.

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including:

  • Safety glasses or goggles

  • A lab coat

  • Chemical-resistant gloves

Handling:

  • Avoid direct contact with skin and eyes.

  • Prevent the inhalation of any dust or aerosols by working in a well-ventilated area or under a fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Wash hands thoroughly after handling the compound.

Spill and Leak Management

In the event of a spill, the following steps should be taken to ensure a safe and effective cleanup:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, the material can be collected with a wet cloth or gently swept up to avoid creating dust.

  • Collection: Place the collected material into a suitable, clearly labeled container for disposal.

  • Decontamination: Clean the spill area with soap and water.

Disposal Pathway for this compound

The recommended disposal procedure for this compound is based on its classification as a non-hazardous chemical. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.

Step-by-Step Disposal Procedure:

  • Waste Identification: Characterize the waste. If this compound is unused and in its original container, it is considered a non-hazardous chemical waste. If it is mixed with other substances, the entire mixture must be evaluated for hazardous properties.

  • Containerization:

    • Place solid waste in a securely sealed, chemically compatible container.

    • Label the container clearly as "this compound Waste" and include the quantity.

    • For solutions, use a sealed, leak-proof container. Do not mix with other chemical waste unless explicitly permitted by your EHS department.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be away from incompatible materials.

  • Consult EHS: Contact your institution's EHS department for specific guidance on the final disposal route. They will provide instructions on whether the waste can be disposed of as regular trash, requires special handling, or will be collected by their personnel.

  • Documentation: Maintain a log of all chemical waste generated, including the name of the chemical, quantity, and date of disposal.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal is_mixed Is the waste mixed with other chemicals? start->is_mixed evaluate_mixture Evaluate the entire mixture for hazardous properties. is_mixed->evaluate_mixture Yes non_hazardous_waste Treat as non-hazardous chemical waste. is_mixed->non_hazardous_waste No is_hazardous Is the mixture hazardous? evaluate_mixture->is_hazardous hazardous_waste Follow hazardous chemical waste disposal procedures. is_hazardous->hazardous_waste Yes is_hazardous->non_hazardous_waste No containerize Place in a labeled, sealed, compatible container. hazardous_waste->containerize non_hazardous_waste->containerize store Store in designated Satellite Accumulation Area (SAA). containerize->store contact_ehs Contact Institutional EHS for disposal instructions. store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Decision Workflow for this compound.

Quantitative Data Summary

The following table summarizes the key information for this compound based on available safety data sheets.

PropertyValue/Information
Chemical Name endo-BCN-polyethylene glycol2-Biotin
CAS Number 1393600-24-2
Purity >95%
Appearance Solid (specific form may vary)
Storage Temperature 2-8°C or -20°C
Known Hazards No particular hazards are associated with this compound according to the provided MSDS.[1]
Spill Cleanup Collect with a wet cloth or gently sweep into a suitable container for proper disposal.[1]
Disposal Consideration Should be disposed of in accordance with federal, state, and local environmental control regulations.

It is the responsibility of every researcher to be informed about the proper handling and disposal of all laboratory chemicals. By following these guidelines and consulting with your institution's EHS department, you can ensure a safe and compliant laboratory environment.

References

Personal protective equipment for handling Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Endo-BCN-PEG2-Biotin. Following these procedures is critical for ensuring laboratory safety and maintaining product integrity.

Product Information

Property Data Source
Chemical Name endo-BCN-polyethylene glycol2-Biotin[1]
CAS Number 1393600-24-2[2][3]
Molecular Formula C27H42N4O6S[3]
Molecular Weight 550.72 g/mol [3]
Purity >95%[1][2]
Appearance Not Available (assumed solid)[1]
Solubility Soluble in DMSO, DMF[4]

Hazard Identification and Personal Protective Equipment (PPE)

While a supplier Safety Data Sheet (SDS) indicates no particular hazard is associated with this compound, it is crucial to adhere to standard laboratory safety protocols.[1] The following PPE is mandatory to minimize exposure and ensure safety.

Protection Type Required PPE Guidelines & Best Practices
Hand Protection Chemical-resistant gloves (e.g., nitrile)Disposable nitrile gloves offer broad short-term protection.[5] Inspect gloves before each use and change them immediately upon contact with the chemical.[5] For extended use, consult the glove manufacturer's resistance guide.
Eye & Face Protection Safety gogglesSafety goggles are required to protect against splashes. In situations with a higher risk of splashing, a face shield worn over safety glasses is recommended.[5][6]
Skin & Body Protection Laboratory coatA buttoned lab coat should be worn to protect skin.[5] Ensure it fits properly to cover as much skin as possible.
Respiratory Protection Not generally required under normal useUse in a well-ventilated area. If engineering controls are insufficient to control dust or aerosols, a respirator may be required.[5]

Operational Plans: Handling and Storage

Proper handling and storage are vital for maintaining the chemical's integrity and preventing contamination.

Receiving and Storage:

  • Storage Temperature: Store at –20°C for long-term stability.[1][2] Short-term storage at 2-8°C is also mentioned.[1]

  • Storage Conditions: Keep in a dry, dark place to protect from light and moisture, which can affect the reactivity of the BCN group.[2]

  • Shipping: The product is typically shipped at ambient temperature.[2][4]

Handling Protocol:

  • Preparation: Before handling, ensure you are in a well-ventilated area and have all necessary PPE donned correctly.

  • Dispensing: Allow the container to reach room temperature before opening to prevent condensation. Use anhydrous solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for reconstitution.[2]

  • Weighing: If weighing the solid form, do so in a chemical fume hood or on a balance with appropriate ventilation to avoid inhaling any dust.

  • Post-Handling: Wash hands thoroughly with soap and water after handling the compound.[1] Clean all equipment and the work area to prevent cross-contamination.

Logical Workflow for Handling this compound

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage cluster_disposal Disposal a Don PPE: Lab Coat, Gloves, Goggles b Prepare Well-Ventilated Work Area a->b c Equilibrate Product to Room Temperature b->c d Weigh Solid in Fume Hood c->d e Reconstitute with Anhydrous Solvent (DMSO/DMF) d->e f Store at -20°C Protected from Light/Moisture e->f g Clean Work Area & Equipment e->g h Wash Hands Thoroughly g->h i Collect Waste in Labeled Container h->i j Dispose as Special Waste via Licensed Company i->j

Caption: Workflow for the safe handling and disposal of this compound.

Emergency and Disposal Plans

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes.[1] If irritation persists, seek medical attention.

  • Skin Contact: Rinse the affected area with plenty of soapy water.[1]

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water.[1]

Spill and Leak Procedures:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep the material into a suitable container for disposal.[1] A wet cloth can also be used to collect the material.[1]

  • Wash the spill area thoroughly.

Disposal Plan:

  • Dispose of waste material as special waste in accordance with local, regional, and national regulations.[7]

  • Arrange for disposal through a licensed disposal company.[7] Do not dispose of it in standard laboratory trash or down the drain.

This product is intended for research use only and is not for human or animal use.[1][3] Adherence to these safety protocols is paramount for protecting personnel and ensuring the quality of experimental outcomes.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.